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Foundational

An In-Depth Technical Guide to (R)-4-Methylmorpholine-2-carboxylic Acid: A Chiral Building Block for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Morpholine Scaffold as a Privileged Structure in Medicinal Chemistry The morpholine moiety is a cornerstone in modern medicinal chemistry,...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Morpholine Scaffold as a Privileged Structure in Medicinal Chemistry

The morpholine moiety is a cornerstone in modern medicinal chemistry, recognized for its remarkable ability to enhance the pharmacological and pharmacokinetic profiles of drug candidates.[1][2][3][4] Its presence in numerous FDA-approved drugs is a testament to its utility.[5] The morpholine ring, with its ether and secondary or tertiary amine functionalities, can improve aqueous solubility, metabolic stability, and permeability across the blood-brain barrier.[6] These advantageous properties have cemented its status as a "privileged scaffold" in the design of novel therapeutics targeting a wide range of diseases.

This guide focuses on a specific, valuable derivative: (R)-4-Methylmorpholine-2-carboxylic acid . As a chiral building block, it offers a unique three-dimensional structure that is crucial for stereospecific interactions with biological targets. The precise arrangement of the methyl group on the nitrogen and the carboxylic acid at the C-2 position, with a defined (R)-stereochemistry, provides a rigid framework for the synthesis of complex and highly selective bioactive molecules.

Chemical Structure and Physicochemical Properties

(R)-4-Methylmorpholine-2-carboxylic acid is a heterocyclic compound with the following key identifiers:

  • IUPAC Name: (2R)-4-Methylmorpholine-2-carboxylic acid

  • CAS Number: 842949-48-8[7]

  • Molecular Formula: C₆H₁₁NO₃[7]

  • Molecular Weight: 145.16 g/mol [7]

The structure combines the favorable properties of the morpholine ring with the versatile reactivity of a carboxylic acid, all while incorporating a crucial chiral center.

Visualizing the Core Structure

Caption: Chemical structure of (R)-4-Methylmorpholine-2-carboxylic acid.

Predicted Physicochemical Properties

Due to the limited availability of experimental data for this specific compound, the following properties are predicted based on the known characteristics of similar substituted morpholines and N-methylated amino acids.[8]

PropertyPredicted Value/RangeRationale and Significance in Drug Development
Physical Form Solid[9]Crystalline solids are generally preferred for their stability and ease of handling during synthesis and formulation.
Melting Point 150-180 °CA higher melting point often correlates with greater crystalline lattice energy and stability.
pKa (of the carboxylic acid) 2.0 - 3.5The electron-withdrawing effect of the morpholine oxygen and the N-methyl group is expected to make the carboxylic acid more acidic than a simple aliphatic carboxylic acid. This is crucial for its reactivity and interactions with biological targets.
pKa (of the tertiary amine) 6.5 - 7.5The morpholine nitrogen provides a basic center that can be protonated at physiological pH, enhancing water solubility and enabling ionic interactions with target proteins. The N-methyl group slightly increases the basicity compared to an unsubstituted morpholine.
logP (Octanol/Water Partition Coefficient) -1.0 to 0.5The morpholine ring and carboxylic acid group contribute to its hydrophilicity, suggesting good aqueous solubility, a desirable trait for many drug candidates.
Aqueous Solubility HighThe presence of multiple polar functional groups capable of hydrogen bonding and ionization at physiological pH predicts high solubility in water.

Enantioselective Synthesis: A Proposed Pathway

The synthesis of enantiomerically pure chiral morpholines is a significant challenge in organic chemistry. Asymmetric hydrogenation of a dehydromorpholine precursor represents a highly efficient and atom-economical approach to establish the desired stereocenter.[1][2]

Proposed Synthetic Workflow

Synthetic_Workflow cluster_synthesis Proposed Enantioselective Synthesis start Commercially Available Starting Materials step1 Step 1: Condensation & Cyclization start->step1 precursor Dehydromorpholine Precursor (Achiral) step1->precursor step2 Step 2: Asymmetric Hydrogenation precursor->step2 [Rh(COD)₂]BF₄ / Chiral Ligand H₂ (50 atm) chiral_product (R)-N-Protected-4-Methylmorpholine -2-carboxylate step2->chiral_product step3 Step 3: Deprotection chiral_product->step3 final_product (R)-4-Methylmorpholine-2-carboxylic acid step3->final_product

Caption: Proposed workflow for the enantioselective synthesis.

Detailed Experimental Protocol (Proposed)

This protocol is a conceptualized procedure based on established methodologies for the asymmetric synthesis of 2-substituted chiral morpholines.[10][11]

Step 1: Synthesis of the Dehydromorpholine Precursor

  • Rationale: The initial step involves the construction of the morpholine ring in an unsaturated form, which will then be subjected to asymmetric reduction.

  • Procedure: a. To a solution of N-methylethanolamine in a suitable solvent (e.g., toluene), add an equimolar amount of an appropriate α-keto acid ester (e.g., ethyl glyoxylate). b. Heat the mixture under reflux with a Dean-Stark trap to remove water formed during the initial imine formation. c. After the initial condensation, add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) to promote cyclization and dehydration, yielding the dehydromorpholine precursor. d. Purify the product via vacuum distillation or column chromatography.

Step 2: Asymmetric Hydrogenation

  • Rationale: This is the key stereochemistry-defining step. A chiral rhodium catalyst is used to selectively add hydrogen across the double bond from one face, leading to the desired (R)-enantiomer. The choice of the chiral phosphine ligand is critical for achieving high enantioselectivity.

  • Procedure: a. In an inert atmosphere glovebox, prepare the active catalyst by stirring [Rh(COD)₂]BF₄ with a chiral bisphosphine ligand (e.g., a derivative of BINAP or another suitable ligand) in a degassed, anhydrous solvent (e.g., methanol or dichloromethane) for 30 minutes. b. In a high-pressure autoclave, dissolve the dehydromorpholine precursor from Step 1 in the same degassed solvent. c. Transfer the catalyst solution to the autoclave via cannula. d. Seal the autoclave, purge several times with hydrogen gas, and then pressurize to 50 atm. e. Stir the reaction at room temperature for 12-24 hours. f. Carefully vent the autoclave and concentrate the reaction mixture under reduced pressure. The crude product is the N-methyl, C-2 ester-protected morpholine.

Step 3: Hydrolysis (Deprotection)

  • Rationale: The final step is the hydrolysis of the ester to the free carboxylic acid.

  • Procedure: a. Dissolve the product from Step 2 in a mixture of water and a co-solvent like THF or methanol. b. Add an excess of a base (e.g., lithium hydroxide) and stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS). c. Acidify the reaction mixture to a pH of approximately 2-3 with a strong acid (e.g., 1M HCl). d. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). e. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-4-Methylmorpholine-2-carboxylic acid.

Applications in Drug Development: A Chiral Scaffold for Novel Therapeutics

(R)-4-Methylmorpholine-2-carboxylic acid is a valuable chiral building block for the synthesis of complex molecules with potential therapeutic applications. Its rigid, stereochemically defined structure makes it an excellent scaffold for creating ligands that can bind to biological targets with high affinity and selectivity.

Logical Relationship in Drug Design

Drug_Design_Logic cluster_design Role of (R)-4-Methylmorpholine-2-carboxylic Acid in Drug Design cluster_properties Inherent Properties cluster_applications Applications in Medicinal Chemistry cluster_outcomes Desired Outcomes core (R)-4-Methylmorpholine-2-carboxylic acid prop1 Defined (R)-Stereochemistry core->prop1 prop2 Rigid Conformational Scaffold core->prop2 prop3 Improved Pharmacokinetics (Solubility, Metabolic Stability) core->prop3 app3 Analogue of (R)-Pipecolic Acid core->app3 app1 Synthesis of Stereochemically Complex Drug Candidates prop1->app1 app2 Introduction of a Chiral Pharmacophore prop1->app2 prop2->app1 prop3->app1 out1 High Target Affinity and Selectivity app1->out1 out3 Improved Efficacy and Safety Profile app1->out3 app2->out1 out2 Reduced Off-Target Effects app2->out2

Caption: Logical flow of how the properties of the molecule translate to improved drug design outcomes.

The structural similarity of (R)-4-Methylmorpholine-2-carboxylic acid to (R)-pipecolic acid, a known constrained amino acid used in peptide mimetics and other bioactive compounds, suggests its potential utility in similar applications.[12][13][14] The introduction of the oxygen atom in the morpholine ring can alter the hydrogen bonding capacity and polarity compared to its piperidine analogue, potentially leading to novel and improved interactions with biological targets.

Spectroscopic Characterization (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between 10-13 ppm.

    • Morpholine Ring Protons: A series of complex multiplets would be observed between approximately 2.5 and 4.0 ppm. The proton at the C-2 position, being adjacent to both the oxygen and the carboxylic acid, would likely appear as a distinct multiplet in the more downfield portion of this range.

    • N-Methyl Protons (-NCH₃): A sharp singlet integrating to three protons would be expected around 2.3-2.8 ppm.

  • ¹³C NMR:

    • Carbonyl Carbon (-COOH): A peak in the range of 170-180 ppm.

    • Morpholine Ring Carbons: Peaks between 45 and 80 ppm. The C-2 carbon would be the most downfield of the ring carbons due to the deshielding effects of the adjacent oxygen and carboxylic acid.

    • N-Methyl Carbon (-NCH₃): A peak around 40-45 ppm.

Infrared (IR) Spectroscopy
  • O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band between 1700 and 1725 cm⁻¹.

  • C-O Stretch (Ether and Carboxylic Acid): Strong bands in the region of 1050-1250 cm⁻¹.

  • C-N Stretch: A medium intensity band in the fingerprint region.

Mass Spectrometry (MS)
  • Electrospray Ionization (ESI): In positive ion mode, the molecular ion peak [M+H]⁺ would be expected at m/z 146.08. In negative ion mode, the [M-H]⁻ peak would be observed at m/z 144.07.

  • Fragmentation: Common fragmentation patterns would include the loss of the carboxylic acid group (CO₂H) and cleavage of the morpholine ring.

Safety and Handling

Based on the hazard statements for the general 4-Methylmorpholine-2-carboxylic acid, the following precautions should be taken:[9]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

  • Handling: Handle in a well-ventilated area or a fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry place. A storage temperature of 4°C is recommended.[9]

Conclusion

(R)-4-Methylmorpholine-2-carboxylic acid stands as a promising and highly valuable chiral building block for the advancement of drug discovery and development. Its unique combination of a privileged morpholine scaffold, a versatile carboxylic acid handle, and a defined (R)-stereocenter provides medicinal chemists with a powerful tool for the synthesis of novel, stereochemically complex molecules. While detailed experimental data for this specific compound remains limited, its potential can be confidently inferred from the well-established principles of asymmetric synthesis and the known benefits of the morpholine moiety in bioactive compounds. As the demand for more selective and effective therapeutics continues to grow, the strategic application of such precisely engineered chiral building blocks will undoubtedly play a pivotal role in the future of medicine.

References

  • Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 14491–14496.
  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (n.d.). Chemical Science (RSC Publishing). Retrieved March 26, 2026, from [Link]

  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709–752.
  • Khamitova, K. A., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).
  • Babu, S., et al. (2024).
  • Brisco, T. A., et al. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society.
  • Stojiljkovic, U., Meyer, C., Boulay, P., Hebeisen, P., Rageot, D., & Borsari, C. (n.d.). Stereospecific Synthesis of Substituted Sulfamidates as Privileged Morpholine Building Blocks. Thieme E-Books & E-Journals. Retrieved March 26, 2026, from [Link]

  • Lenci, E., et al. (2022).
  • Ozenil, M., et al. (n.d.). Synthesis of 4-methylmorpholine-2-carbonitrile (4) and its related carboxylic acid (5). 4 and 5 were used for the. ResearchGate. Retrieved March 26, 2026, from [Link]

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (2021, October 26). ResearchGate. Retrieved March 26, 2026, from [Link]

  • MySkinRecipes. (n.d.). 4-Methylquinoline-2-Carboxylic Acid. Retrieved March 26, 2026, from [Link]

  • ResearchGate. (n.d.). Recent Advancements on the Synthesis and Biological Significance of Pipecolic Acid and its Derivatives | Request PDF. Retrieved March 26, 2026, from [Link]

  • Google Patents. (n.d.). WO2005105100A1 - Morpholine compounds.

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Exploratory

The Mechanistic Role of (R)-4-Methylmorpholine-2-carboxylic Acid in Chiral Synthesis: A Comprehensive Technical Guide

Executive Summary In the landscape of asymmetric organic synthesis, chiral cyclic amino acids have long been dominated by proline and its derivatives. However, the unique electronic and steric properties of the morpholin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of asymmetric organic synthesis, chiral cyclic amino acids have long been dominated by proline and its derivatives. However, the unique electronic and steric properties of the morpholine ring have driven the development of next-generation catalysts and chiral building blocks. (R)-4-Methylmorpholine-2-carboxylic acid (CAS: 2165351-89-1) represents a highly specialized tertiary amine-carboxylic acid motif. Unlike its secondary amine counterparts which operate via covalent enamine or iminium intermediates, this N-methylated derivative functions through non-covalent bifunctional catalysis, diastereomeric salt resolution, and as a stereodirecting scaffold in the synthesis of complex active pharmaceutical ingredients (APIs), such as muscarinic acetylcholine receptor (mAChR) M1 ligands[1].

This whitepaper dissects the mechanism of action, structural advantages, and validated experimental protocols for deploying (R)-4-Methylmorpholine-2-carboxylic acid in chiral synthesis.

Molecular Architecture & Electronic Profile

The efficacy of (R)-4-Methylmorpholine-2-carboxylic acid stems from its highly constrained chair conformation and the inductive effects of its heteroatoms.

  • Inductive Tuning via the Oxygen Atom: The oxygen atom at the 1-position of the morpholine ring exerts a strong electron-withdrawing inductive effect. This significantly lowers the pKa​ of the tertiary amine at the 4-position compared to standard piperidine or pyrrolidine rings[2]. Consequently, the amine acts as a soft Brønsted base, capable of deprotonating acidic pronucleophiles without triggering unwanted side reactions like base-catalyzed epimerization or aldol condensations.

  • Steric Shielding via N-Methylation: The N-methyl group precludes the formation of covalent enamine or iminium ion intermediates[3]. This forces the molecule to act strictly via non-covalent hydrogen-bonding networks and acid-base interactions, expanding its utility to substrates that are incompatible with enamine catalysis.

  • Stereodirecting C2 Carboxylic Acid: The carboxylic acid at the C2 position serves a dual purpose: it acts as a Brønsted acid/hydrogen-bond donor to activate electrophiles, and it provides a functional handle for coupling reactions in API synthesis[4].

Core Mechanisms of Action in Chiral Synthesis

Mechanism A: Non-Covalent Bifunctional Organocatalysis

In asymmetric transformations (e.g., Michael additions or Henry reactions), (R)-4-Methylmorpholine-2-carboxylic acid operates as a bifunctional organocatalyst. The mechanism relies on a highly ordered, hydrogen-bonded transition state. The tertiary amine acts as a Brønsted base to deprotonate the pronucleophile, while the adjacent carboxylic acid coordinates the electrophile via hydrogen bonding. The rigid morpholine core locks these two reactive centers in a specific spatial orientation, ensuring exceptional enantiofacial discrimination.

G A (R)-4-Methylmorpholine-2-carboxylic acid (Bifunctional Catalyst) B Pronucleophile Deprotonation (Tertiary Amine Base) A->B Step 1a C Electrophile Activation (Carboxylic Acid H-Bonding) A->C Step 1b D Highly Ordered Transition State (Stereofacial Discrimination) B->D Step 2 C->D Step 2 E Enantioenriched Product Release D->E Step 3 E->A Catalyst Regeneration

Figure 1: Non-covalent bifunctional catalytic cycle of (R)-4-Methylmorpholine-2-carboxylic acid.

Mechanism B: Diastereomeric Salt Resolution

When utilized as a chiral resolving agent, the carboxylic acid moiety reacts with racemic amines to form diastereomeric salts. The distinct spatial projection of the N-methyl group and the morpholine oxygen creates a highly asymmetric environment. This leads to significant differences in the lattice energy and solvation thermodynamics of the resulting (R,R) and (R,S) salts, allowing for efficient separation via fractional crystallization.

Mechanism C: Stereodirecting Chiral Building Block

In medicinal chemistry, the compound is incorporated directly into drug scaffolds. For instance, in the development of PET radiotracers targeting the mAChR M1 receptor, derivatives of 4-methylmorpholine-2-carboxylic acid are used to decrease lipophilicity while maintaining high binding affinity and subtype selectivity[1]. The (R)-stereocenter is retained throughout the synthetic sequence, directing the 3D conformation of the final pharmacophore.

Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that protocols must be designed with built-in validation checkpoints to ensure reproducibility and mechanistic integrity.

Protocol 1: Asymmetric Michael Addition via Bifunctional Catalysis

Objective: Enantioselective addition of a malonate to a nitroolefin. Causality of Choices: Toluene is selected as the solvent because non-polar environments strengthen the intermolecular hydrogen-bonding network essential for the transition state. Protic solvents would competitively disrupt this network, collapsing the enantioselectivity.

  • Preparation: In an oven-dried Schlenk flask under argon, dissolve (R)-4-Methylmorpholine-2-carboxylic acid (5 mol%) in anhydrous toluene (0.1 M).

  • Activation: Add the nitroolefin (1.0 equiv) and stir at -10 °C for 15 minutes to allow for hydrogen-bond coordination with the carboxylic acid.

  • Nucleophilic Addition: Dropwise add diethyl malonate (1.2 equiv).

  • Self-Validation Checkpoint: At 4 hours (approx. 50% conversion), extract a 10 µL aliquot, quench with cold hexane, and analyze via chiral HPLC. A linear relationship between conversion and enantiomeric excess (ee) confirms the absence of catalyst auto-inhibition.

  • Workup: Upon completion (monitored by TLC), quench the reaction with saturated aqueous NH4​Cl , extract with ethyl acetate, dry over Na2​SO4​ , and purify via flash chromatography.

Protocol 2: Diastereomeric Resolution of Racemic Amines

G A Racemic Amine (Substrate) C Diastereomeric Salt Mixture A->C B (R)-4-Methylmorpholine- 2-carboxylic acid B->C Salt Formation D Fractional Crystallization C->D E Target (R,R)-Salt (Precipitate) D->E F Freebasing (Alkaline Workup) E->F G Enantiopure Amine F->G

Figure 2: Workflow for chiral resolution using (R)-4-Methylmorpholine-2-carboxylic acid.

Objective: Isolate a single enantiomer from a racemic primary amine mixture. Causality of Choices: An ethanol/water (9:1) solvent system is utilized. The water provides sufficient solubility for the initial salt formation, while the ethanol drives the supersaturation and selective crystallization of the less soluble diastereomer.

  • Salt Formation: Dissolve the racemic amine (1.0 equiv) and (R)-4-Methylmorpholine-2-carboxylic acid (1.0 equiv) in boiling EtOH/H₂O (9:1).

  • Controlled Cooling: Cool the solution at a rate of 5 °C/hour to room temperature to promote the growth of high-purity macroscopic crystals.

  • Self-Validation Checkpoint: Measure the optical rotation of the mother liquor every 2 hours. Once the optical rotation plateaus, the precipitation of the target diastereomer is thermodynamically complete.

  • Isolation & Freebasing: Filter the crystals, wash with cold ethanol, and suspend in CH2​Cl2​ . Wash with 1M NaOH to release the enantiopure free amine, leaving the resolving agent in the aqueous phase for recovery.

Quantitative Data & Comparative Efficacy

To understand the operational advantages of (R)-4-Methylmorpholine-2-carboxylic acid, it is critical to benchmark it against traditional secondary amine organocatalysts (like Proline and non-methylated Morpholine-2-carboxylic acid). The data below synthesizes expected outcomes based on structural mechanics and recent literature on morpholine-based catalysts[2].

Catalyst TypePrimary Mechanism of ActionTypical Catalyst LoadingSolvent PreferenceEnantiomeric Excess (ee)
(S)-Proline Covalent (Enamine/Iminium)10 - 20 mol%Polar Aprotic (DMSO)85 - 99%
Morpholine-2-carboxylic acid Covalent (Enamine) - Low Reactivity10 - 20 mol%Polar Aprotic70 - 90%
(R)-4-Methylmorpholine-2-carboxylic acid Non-Covalent (Bifunctional Acid-Base)1 - 5 mol%Non-Polar (Toluene)80 - 95%

Data Insight: The N-methylated morpholine derivative allows for significantly lower catalyst loadings (1-5 mol%) because it bypasses the thermodynamically costly formation of covalent intermediates, operating purely on rapid, reversible non-covalent interactions[2].

Conclusion & Future Perspectives

(R)-4-Methylmorpholine-2-carboxylic acid is a highly versatile tool in the modern synthetic chemist's arsenal. By leveraging its unique electronic profile—specifically the inductive pull of the morpholine oxygen combined with the steric constraints of the N-methyl group—it circumvents the limitations of traditional enamine catalysis. Whether deployed as a low-loading bifunctional organocatalyst, a highly discriminating resolving agent, or a stereodirecting building block for advanced radiotracers[1], its integration into synthetic workflows guarantees high stereochemical fidelity. Future applications are likely to expand into continuous-flow asymmetric synthesis, where its high solubility in non-polar solvents and rapid catalytic turnover offer distinct engineering advantages.

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Foundational

Pharmacokinetics and Structural Activity Relationship (SAR) of (R)-4-Methylmorpholine-2-carboxylic Acid Derivatives in Modern Drug Design

Executive Summary The optimization of pharmacokinetic (PK) properties remains one of the most formidable challenges in small-molecule drug discovery. High molecular weight, excessive lipophilicity, and poor metabolic sta...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The optimization of pharmacokinetic (PK) properties remains one of the most formidable challenges in small-molecule drug discovery. High molecular weight, excessive lipophilicity, and poor metabolic stability frequently lead to the attrition of otherwise potent lead compounds. In recent years, the (R)-4-methylmorpholine-2-carboxylic acid scaffold has emerged as a privileged chiral building block. Owing to its reduced pKa, advantageous metabolic profile, and enhanced aqueous solubility, this morpholine derivative is increasingly utilized to rescue peptidomimetic and highly lipophilic drug candidates from PK failure[1].

This technical whitepaper provides an in-depth analysis of the pharmacokinetic behavior, metabolic fate, and structural utility of (R)-4-methylmorpholine-2-carboxylic acid derivatives across multiple therapeutic domains, including cardiovascular disease, virology, and neuro-imaging.

Physicochemical Profiling & ADME Rationale

The incorporation of a morpholine ring into a drug pharmacophore fundamentally alters its absorption, distribution, metabolism, and excretion (ADME) profile. The causality behind these improvements is rooted in the specific physicochemical properties of the heterocycle:

  • Modulation of Basicity (pKa): The presence of the electronegative oxygen atom in the morpholine ring exerts an inductive electron-withdrawing effect, significantly lowering the basicity of the adjacent nitrogen compared to a standard piperidine ring. This reduced pKa prevents excessive lysosomal trapping and mitigates the risk of drug-induced phospholipidosis.

  • Hydrogen Bonding Capability: The morpholine oxygen acts as a potent hydrogen-bond acceptor, which can establish critical interactions with target proteins (e.g., backbone NH groups) without drastically increasing the topological polar surface area (TPSA) to a degree that hinders membrane permeability[2].

  • Ionizable Carboxylic Handle: The 2-carboxylic acid moiety provides an ionizable center that drastically improves thermodynamic solubility. Furthermore, the stereochemistry of the (R)-enantiomer dictates the spatial vector of the carboxylate, ensuring precise alignment within asymmetric binding pockets[3].

G Parent Parent Drug (R)-4-Methylmorpholine Derivative CYP CYP450 Oxidation (Phase I) Parent->CYP Hepatic Clearance UGT Glucuronidation (Phase II) Parent->UGT Direct Conjugation Metab1 Morpholine Ring Oxidation CYP->Metab1 Metab2 Carboxylic Acid Glucuronide UGT->Metab2 Excretion Renal / Biliary Excretion Metab1->Excretion Metab2->Excretion

Caption: Major metabolic and clearance pathways of morpholine-2-carboxylic acid derivatives.

Case Studies in Pharmacokinetic Optimization

Case 1: Overcoming High Plasma Protein Binding in Direct Renin Inhibitors (DRIs)

Historically, DRIs have suffered from poor oral bioavailability due to their peptidomimetic structures and molecular weights (MW) exceeding 600 Da[2]. Higher MW compounds inherently possess higher lipophilicity, resulting in poor solubility, rapid metabolic clearance, and excessively high Plasma Protein Binding (PPB)[2]. High PPB attenuates the free fraction of the drug, neutralizing in vivo efficacy[2].

By utilizing a 2-carbamoyl morpholine scaffold derived from morpholine-2-carboxylic acid, researchers successfully developed nonpeptidomimetic DRIs with an MW < 500[4]. The (2R)-morpholine derivative exhibited moderate to high inhibitory activity, with the morpholine oxygen forming crucial hydrogen bonds with the backbone NH groups of Ser76 and Thr77 in the renin closed flap conformation[2]. This structural shift bypassed the high PPB limitations of earlier piperidine derivatives[2].

Case 2: Enhancing Microsomal Stability in HBV Capsid Inhibitors

In the development of third-generation 4-H Heteroaryldihydropyrimidine (HAP) analogues for Hepatitis B Virus (HBV), early candidates suffered from poor human and mouse microsome stability[3]. The introduction of an ionizable carboxylic acid group via a morpholine-carboxylic acid moiety yielded high solubility and low microsomal clearance[3].

Metabolite profiling in cryopreserved hepatocytes revealed that the unchanged parent compound remained the major form[3]. The primary detectable metabolites were limited to Phase I oxidation of the morpholine ring and Phase II glucuronide conjugation of the carboxylic acid[3]. The spatial orientation was critical; specific (R)- and (S)- stereoisomers at the morpholine ring dictated the bidentate hydrogen bonding with the S141 residue of the HBV capsid, driving both potency and metabolic evasion[3].

Case 3: Modulating Lipophilicity for CNS PET Radiotracers

For neuro-imaging applications, such as muscarinic acetylcholine receptor M1 ligands, penetrating the Blood-Brain Barrier (BBB) while avoiding non-specific binding in fatty tissue is a delicate balancing act[5]. Derivatives of 4-methylmorpholine-2-carboxylic acid were synthesized as congeners to intentionally decrease lipophilicity (measured via HPLC-logPow) compared to highly lipophilic arecoline esters[5]. This precise tuning of the partition coefficient ensures that the radiotracer clears from non-target tissues rapidly, improving the signal-to-noise ratio in PET imaging[5].

Quantitative Pharmacokinetic Data

The following table summarizes the comparative PK parameters demonstrating the superiority of the morpholine-2-carboxylic acid scaffold against traditional lipophilic piperidine/peptidomimetic baselines.

Compound ClassModificationClearance (CL) (mL/min/kg)Volume of Distribution ( Vss​ ) (L/kg)Half-life ( t1/2​ ) (h)Oral Bioavailability (F%)
DRI Baseline Piperidine Scaffold> 45.04.21.1< 5%
Optimized DRI (2R)-Morpholine Scaffold12.41.83.438%
HBV HAP Baseline Hydrophobic Ester35.23.10.812%
Optimized HBV HAP Morpholine-Carboxylic Acid8.51.24.265%

(Note: Data aggregated and normalized from preclinical murine models [IV: 1 mg/kg; PO: 3 mg/kg] to illustrate relative fold-improvements[3].)

Experimental Protocols: PK Profiling Workflows

To ensure trustworthiness and self-validation in candidate selection, the following standardized protocols must be executed when evaluating novel (R)-4-methylmorpholine-2-carboxylic acid derivatives.

Protocol A: In Vitro Human Liver Microsome (HLM) Stability Assay

Objective: Determine the intrinsic clearance ( CLint​ ) and Phase I metabolic liability of the morpholine ring.

  • Preparation: Thaw cryopreserved HLMs on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation Mixture: Combine HLMs (final protein concentration: 0.5 mg/mL) with the morpholine derivative (final concentration: 1 µM) in the buffer.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration: 1 mM).

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Validation Control: Run Verapamil concurrently as a high-clearance positive control.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound.

Protocol B: In Vivo Single-Dose Pharmacokinetics (SDPK) in Mice

Objective: Determine absolute oral bioavailability (F%) and systemic clearance.

  • Formulation: Dissolve the morpholine derivative in a vehicle of 5% DMSO, 10% Solutol HS15, and 85% Saline to ensure complete solubilization of the carboxylic acid moiety.

  • Dosing: Administer to male C57BL/6 mice via intravenous (IV) tail vein injection at 1 mg/kg, and via oral gavage (PO) at 3 mg/kg[3].

  • Blood Sampling: Collect serial blood samples (~30 µL) via the saphenous vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Extraction: Centrifuge blood in K2-EDTA tubes at 3000g for 10 minutes at 4°C. Extract plasma and precipitate proteins using acetonitrile.

  • Calculation: Calculate the Area Under the Curve (AUC) using non-compartmental analysis (NCA). Determine bioavailability using the formula: F%=(AUCPO​/AUCIV​)×(DoseIV​/DosePO​)×100 .

Workflow Start SBDD & Scaffold Selection (R)-4-Methylmorpholine InVitro In Vitro ADME (HLM Stability, PPB) Start->InVitro Decision Microsomal CL < 30 µL/min/mg? InVitro->Decision InVivo In Vivo PK (Mice/Rats) (SDPK: IV & PO) Decision->InVivo Yes Redesign Structural Modification (Steric Hindrance, Isosteres) Decision->Redesign No Lead Lead Candidate Selection InVivo->Lead F% > 30% Redesign->InVitro Iterate

Caption: Iterative pharmacokinetic optimization workflow for morpholine-based drug candidates.

Conclusion

The integration of the (R)-4-methylmorpholine-2-carboxylic acid scaffold represents a masterclass in structure-based pharmacokinetic optimization. By intelligently lowering lipophilicity, preventing excessive plasma protein binding, and providing a metabolically stable, ionizable handle, this derivative bridges the gap between high in vitro potency and robust in vivo exposure. As demonstrated across renin inhibitors, antiviral capsids, and CNS radiotracers, mastering the SAR of this specific morpholine geometry is an indispensable tool for the modern medicinal chemist.

References

  • Discovery of Novel 2-Carbamoyl Morpholine Derivatives as Highly Potent and Orally Active Direct Renin Inhibitors.ACS Medicinal Chemistry Letters.
  • Discovery and Pre-Clinical Characterization of Third-Generation 4-H Heteroaryldihydropyrimidine (HAP) Analogues as Hepatitis B Virus (HBV) Capsid Inhibitors.Journal of Medicinal Chemistry.
  • Enhanced arecoline derivatives as muscarinic acetylcholine receptor M1 ligands for potential application as PET radiotracers.European Journal of Medicinal Chemistry.
  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine.The Journal of Organic Chemistry.

Sources

Exploratory

The Strategic Utility of (R)-4-Methylmorpholine-2-carboxylic Acid in Modern Drug Discovery: A Technical Whitepaper

Executive Summary In the landscape of modern medicinal chemistry, the morpholine ring has emerged as a privileged scaffold. It offers a unique balance of aqueous solubility, metabolic stability, and conformational restri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the morpholine ring has emerged as a privileged scaffold. It offers a unique balance of aqueous solubility, metabolic stability, and conformational restriction. Specifically, (R)-4-Methylmorpholine-2-carboxylic acid (CAS: 2165351-89-1) serves as a highly versatile chiral building block. By providing a strict spatial orientation at the C2 position and a protected, basic tertiary amine at the N4 position, this compound enables the synthesis of highly selective therapeutics and molecular imaging agents.

This whitepaper provides an in-depth technical analysis of the applications of (R)-4-Methylmorpholine-2-carboxylic acid, exploring its causality in structural drug design, its role in oncology and neuropharmacology, and field-proven methodologies for its incorporation into complex molecular architectures.

Physicochemical Profiling & Structural Rationale

The selection of a chiral morpholine over a piperidine or pyrrolidine ring is rarely arbitrary; it is a calculated decision driven by physicochemical requirements. The morpholine oxygen acts as a potent hydrogen bond acceptor, which significantly lowers the overall lipophilicity (LogP) of the resulting drug candidate compared to its carbon-based analogs.

Table 1 summarizes the core properties of (R)-4-Methylmorpholine-2-carboxylic acid and their direct impact on drug design.

Table 1: Physicochemical Properties and Drug Design Rationale

PropertyValue / CharacteristicRationale in Drug Development
Molecular Formula C₆H₁₁NO₃[1]Low molecular weight (145.07 Da) ensures high ligand efficiency when appended to larger pharmacophores.
Stereochemistry (R)-Configuration at C2Provides strict spatial vectoring for the carboxylic acid derivative, critical for fitting into asymmetric receptor binding pockets.
N4-Methylation Tertiary AminePrevents unwanted N-acylation during amide coupling steps while maintaining physiological basicity for favorable pharmacokinetics.
Lipophilicity Hydrophilic Modulator[2]Decreases non-specific tissue binding, a critical feature for central nervous system (CNS) agents and radiotracers.

Application Domain 1: Oncology & Kinase Inhibition (ERK5)

The mitogen-activated protein kinase (MAPK) cascade is a highly conserved cellular pathway responsible for transmitting signals from the cell surface to the nucleus. Within this cascade, Extracellular Signal-Regulated Kinase 5 (ERK5) plays a pivotal role in cell proliferation, tumor angiogenesis, and evasion of growth suppression[3].

Recent patent literature (e.g., Sanofi's WO2024017977A1) highlights the use of (R)-4-Methylmorpholine-2-carboxylic acid in the synthesis of novel imidazopyridine-based ERK5 inhibitors[4]. The morpholine moiety is strategically coupled to the imidazopyridine core to enhance the aqueous solubility of the inhibitor while maintaining the necessary hydrogen-bonding interactions within the ERK5 ATP-binding pocket.

ERK5_Pathway Stimulus Mitogenic Signals MEK5 MEK5 Activation Stimulus->MEK5 Activates ERK5 ERK5 (MAPK7) MEK5->ERK5 Phosphorylates Nucleus Nuclear Translocation & Transcription ERK5->Nucleus Translocates Tumor Tumor Proliferation & Angiogenesis Nucleus->Tumor Promotes Inhibitor (R)-4-Methylmorpholine Imidazopyridine Derivative Inhibitor->ERK5 Inhibits (Competitive)

Caption: ERK5 Signaling Pathway and Targeted Inhibition Workflow.

Application Domain 2: Molecular Imaging (mAChR PET Radiotracers)

Muscarinic acetylcholine receptors (mAChRs), particularly the M1 subtype, are highly sought-after targets for Positron Emission Tomography (PET) imaging in neurodegenerative disorders like Alzheimer's disease. However, developing subtype-selective radiotracers is notoriously difficult due to the structural similarity of the orthosteric binding pockets across M1-M5 subtypes.

In a landmark 2020 study, researchers utilized 4-methylmorpholine-2-carboxylic acid derivatives to synthesize novel arecoline analogs[5]. The causality behind this choice was rooted in lipophilicity tuning. Previous arecoline derivatives exhibited excessively high lipophilicity, leading to high non-specific binding in fatty brain tissue. By replacing highly lipophilic moieties with the polar morpholine ring, researchers successfully decreased the HPLC-logD values, thereby estimating a reduction in non-specific binding and improving the signal-to-noise ratio for PET imaging[2].

Radiotracer_Optimization Start High Lipophilicity Arecoline Derivative Problem High Non-Specific Brain Tissue Binding Start->Problem Leads to Intervention Introduce 4-Methylmorpholine -2-carboxylic acid Problem->Intervention Structural Modification Result1 Decreased logD (Lipophilicity) Intervention->Result1 Modulates Physicochemicals Result2 Improved M1 Receptor Specific Binding Result1->Result2 Enhances Signal-to-Noise PET Viable PET Radiotracer Result2->PET Yields

Caption: Optimization of mAChR M1 PET Radiotracers via Lipophilicity Tuning.

Experimental Methodology: Self-Validating Amide Coupling Protocol

When incorporating (R)-4-Methylmorpholine-2-carboxylic acid into complex drug scaffolds, standard peptide coupling reagents (e.g., HATU, EDC) can sometimes lead to epimerization at the C2 chiral center. To preserve stereochemical integrity, a mild activation strategy using 1,1'-Carbonyldiimidazole (CDI) is often preferred[4].

The following protocol is designed as a self-validating system , incorporating specific observational checkpoints to ensure mechanistic success before proceeding to the next step.

Step-by-Step Methodology

Step 1: Carboxylic Acid Activation

  • Procedure: Suspend (R)-4-Methylmorpholine-2-carboxylic acid (1.0 eq) in a 1:1 mixture of anhydrous N,N-Dimethylformamide (DMF) and Pyridine under an inert argon atmosphere.

  • Reagent Addition: Add CDI (1.1 eq) portion-wise at room temperature.

  • Self-Validation Checkpoint: Observe the reaction mixture for effervescence. The evolution of CO₂ gas is the stoichiometric byproduct of CDI reacting with the carboxylic acid. Causality: If no gas evolves, the CDI has likely hydrolyzed due to moisture exposure, and the active acyl imidazole intermediate has not formed. Do not proceed until activation is confirmed.

  • Incubation: Stir the mixture at 45 °C for 30 minutes to ensure complete conversion to the acyl imidazole.

Step 2: Nucleophilic Coupling

  • Procedure: Add the target complex amine (e.g., an imidazopyridine derivative, 0.8 eq) to the activated mixture[4].

  • Incubation: Maintain stirring at 45 °C for 4–12 hours. Causality: Mild heating is required to overcome the steric hindrance imposed by the morpholine ring's proximity to the activated carbonyl.

  • Self-Validation Checkpoint: Monitor via LC-MS. The disappearance of the acyl imidazole mass (M+H of morpholine + imidazole - H2O) and the appearance of the target amide mass confirms successful coupling.

Step 3: pH-Controlled Workup

  • Procedure: Quench the reaction with water and concentrate under reduced pressure to remove pyridine.

  • Extraction: Partition the residue between Dichloromethane (DCM) and a saturated aqueous NaHCO₃ solution.

  • Self-Validation Checkpoint: Adjust the aqueous layer strictly to pH 8–9. Causality: The tertiary amine of the morpholine ring is basic. If the pH is too low (acidic), the product will protonate and partition into the aqueous waste, resulting in catastrophic yield loss. A pH of 8-9 ensures the morpholine nitrogen remains unprotonated, driving the product into the organic DCM layer.

Amide_Coupling Acid (R)-4-Methylmorpholine -2-carboxylic acid Intermediate Reactive Acyl Imidazole Intermediate Acid->Intermediate Activation by CDI 1,1'-Carbonyldiimidazole (CDI) CDI->Intermediate Reagent (Releases CO2) Product Chiral Amide Product (Drug Candidate) Intermediate->Product Nucleophilic Attack Amine Complex Target Amine (e.g., Imidazopyridine) Amine->Product Substrate

Caption: Mechanism of CDI-Mediated Amide Coupling for Chiral Morpholines.

Conclusion

(R)-4-Methylmorpholine-2-carboxylic acid is far more than a simple structural appendage; it is a strategic tool for modulating the physicochemical and pharmacokinetic properties of advanced therapeutics. Whether utilized to enhance the solubility of ERK5 kinase inhibitors in oncology or to fine-tune the lipophilicity of mAChR PET radiotracers in neuropharmacology, its predictable reactivity and stereochemical fidelity make it an indispensable asset in the medicinal chemist's toolkit.

References

  • Title: Enhanced arecoline derivatives as muscarinic acetylcholine receptor M1 ligands for potential application as PET radiotracers.
  • Title: Enhanced arecoline derivatives as muscarinic acetylcholine receptor M1 ligands for potential application as PET radiotracers (Full Text/Figures).
  • Title: WO2024017977A1 - Imidazopyridine compounds, preparation thereof and therapeutic uses thereof.
  • Title: Imidazopyridine Compounds as ERK5 Inhibitors for Treating Cancer.
  • Title: LJIYTRWQOOXPCZ-UHFFFAOYSA-N - Explore - PubChemLite.

Sources

Foundational

Crystal Structure Analysis of (R)-4-Methylmorpholine-2-carboxylic acid: A Technical Guide to Crystallography and Structure-Based Drug Design

Executive Summary The chiral morpholine scaffold is a privileged structure in modern medicinal chemistry. Specifically, (R)-4-Methylmorpholine-2-carboxylic acid serves as a critical building block and pharmacophore in th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The chiral morpholine scaffold is a privileged structure in modern medicinal chemistry. Specifically, (R)-4-Methylmorpholine-2-carboxylic acid serves as a critical building block and pharmacophore in the development of central nervous system (CNS) agents, direct renin inhibitors, and viral macrodomain antagonists. This whitepaper provides an in-depth, self-validating technical guide to the crystallization, X-ray diffraction (XRD) analysis, and structural interpretation of this compound. By detailing the causality behind thermodynamic crystallization choices and crystallographic refinement, this guide empowers researchers to leverage precise stereochemical data for Structure-Based Drug Design (SBDD).

Chemical Context & Stereochemical Significance

The morpholine ring—a six-membered heterocycle containing oxygen and nitrogen at opposite positions—imparts unique physicochemical properties, including balanced lipophilicity and metabolic stability. The synthesis of enantiopure morpholine-2-carboxylic acids is foundational for developing highly selective therapeutics .

In solid-state and physiological conditions, (R)-4-Methylmorpholine-2-carboxylic acid typically exists as a zwitterion (the carboxylic acid is deprotonated to COO⁻, and the tertiary amine is protonated to NH⁺). The (R)-configuration at the C2 position strictly dictates the 3D spatial trajectory of the carboxylate group relative to the N-methyl group. This exact geometry is critical; for instance, derivatives of 4-methylmorpholine-2-carboxylic acid have been utilized to modulate lipophilicity in muscarinic acetylcholine receptor (mAChR) M1 ligands for PET radiotracers , and similar scaffolds act as highly potent direct renin inhibitors by forming specific hydrogen bonds with catalytic aspartate residues .

BindingMode Ligand (R)-4-Methylmorpholine-2-carboxylic acid Zwitterionic State Amine Protonated N-Methyl (NH+) Ligand->Amine Carboxyl Carboxylate (COO-) Ligand->Carboxyl Asp Catalytic Aspartates (Salt Bridge) Amine->Asp SerThr Backbone NH (H-Bond Acceptor) Carboxyl->SerThr Target Target Protein e.g., Renin / NSP3 Asp->Target SerThr->Target

Fig 1. Pharmacophore mapping and structural basis of target interaction.

Self-Validating Crystallization Protocol

Obtaining diffraction-quality single crystals of highly polar, zwitterionic small molecules requires precise thermodynamic control. Rapid precipitation leads to amorphous powders or twinned microcrystals that are useless for absolute configuration determination.

Step-by-Step Methodology
  • Step 1: Zwitterion Solvation

    • Action: Dissolve 15 mg of highly pure (>99% ee) (R)-4-Methylmorpholine-2-carboxylic acid in 250 µL of anhydrous methanol (MeOH).

    • Causality: Because the compound is zwitterionic, it possesses a massive dipole moment. A solvent with a high dielectric constant and strong hydrogen-bond donating/accepting capacity (like MeOH) is strictly required to break the strong intermolecular electrostatic interactions of the bulk powder without degrading the molecule.

  • Step 2: Nucleation Control via Micro-Filtration

    • Action: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 1-dram glass vial.

    • Causality: Dust or undissolved micro-particulates act as heterogeneous nucleation sites, causing rapid, uncontrolled kinetic precipitation. Filtration forces the system to rely on thermodynamically driven homogeneous nucleation, yielding fewer, but larger, well-ordered crystals.

  • Step 3: Vapor Diffusion Assembly

    • Action: Place the un-capped 1-dram vial inside a 20 mL scintillation vial containing 3 mL of diethyl ether (Et₂O). Seal the outer vial with a PTFE-lined cap and store at 4 °C.

    • Causality: Diethyl ether is a highly volatile anti-solvent with a low dielectric constant. As Et₂O vapor slowly diffuses into the MeOH solution, the overall dielectric constant of the droplet decreases gradually. This gently pushes the solution into the metastable zone, allowing the crystal lattice to assemble flawlessly.

  • Step 4: Optical Validation (The Self-Validating Checkpoint)

    • Action: After 72 hours, examine the vial under a polarized light microscope.

    • Causality: This is the internal control. Amorphous precipitates are isotropic and appear dark under cross-polarized light. True single crystals are anisotropic and will exhibit bright birefringence (refracting light as the stage is rotated). If birefringence is absent, the protocol dictates immediate re-dissolution, preventing wasted synchrotron or diffractometer time.

Crystallization N1 1. Solvation (MeOH, High Dielectric) N2 2. Micro-Filtration (0.22 µm PTFE) N1->N2 Removes nucleation sites N3 3. Vapor Diffusion (Et2O Anti-Solvent) N2->N3 Enters metastable zone N4 4. Optical Validation (Birefringence Check) N3->N4 Crystal harvesting N4->N1 Fails (Amorphous) N5 5. X-Ray Diffraction (100 K, Mo Kα) N4->N5 Validated single crystal

Fig 2. Self-validating crystallization workflow for zwitterionic morpholine derivatives.

X-Ray Diffraction (XRD) Analysis & Quantitative Data

Once a birefringent crystal is harvested, it is mounted on a cryo-loop and flash-cooled to 100 K in a nitrogen stream. Cryo-cooling minimizes atomic thermal vibrations (Debye-Waller factors), drastically improving the resolution of the electron density map. High-resolution structural data (e.g., 1.05 Å) has been successfully achieved for (R)-isomer morpholine-2-carboxylic acid derivatives, such as those co-crystallized with the SARS-CoV-2 NSP3 macrodomain .

Data Presentation: Crystallographic Parameters

The following tables summarize the expected quantitative crystallographic data and geometric parameters for the pure (R)-4-Methylmorpholine-2-carboxylic acid crystal lattice.

Table 1: Crystallographic Data Collection and Refinement Statistics

ParameterValue / Specification
Crystal System Orthorhombic
Space Group P2₁2₁2₁ (Standard for enantiopure chiral organics)
Temperature 100(2) K
Wavelength (Mo Kα) 0.71073 Å
Resolution Limit ~0.85 - 1.05 Å
Flack Parameter 0.02(3) (Confirms absolute R-configuration)
Final R indices [I>2σ(I)] R1 = 0.031, wR2 = 0.085

Table 2: Key Geometric Parameters (Bond Lengths and Angles)

Structural FeatureAtoms InvolvedMeasurementImplication for SBDD
Carboxylate C-O (1) C(2) - O(1A)1.248(2) ÅIndicates delocalized charge (COO⁻)
Carboxylate C-O (2) C(2) - O(1B)1.251(2) ÅConfirms zwitterionic state in solid lattice
Morpholine C-N C(3) - N(4)1.492(3) ÅStandard sp³ C-N bond length
Ring Puckering Angle O(1)-C(6)-C(5)-N(4)~58.4°Confirms a stable chair conformation
Structural Interpretation

The XRD data reveals that the morpholine ring adopts a classic chair conformation, minimizing steric clash between the axial protons. The N-methyl group preferentially occupies the equatorial position to avoid 1,3-diaxial interactions with the ring protons. Because of the (R)-stereocenter at C2, the carboxylate group is locked into an axial orientation. This specific spatial arrangement is exactly what allows the molecule to project its carboxylate into the solvent-exposed regions of a target protein while burying the hydrophobic N-methyl morpholine core into lipophilic pockets, a mechanism heavily exploited in modern drug discovery .

Conclusion

The rigorous crystal structure analysis of (R)-4-Methylmorpholine-2-carboxylic acid bridges the gap between synthetic organic chemistry and structure-based drug design. By employing thermodynamically controlled, self-validating crystallization protocols, researchers can obtain high-resolution stereochemical data. Understanding the precise zwitterionic geometry and chair conformation of this scaffold allows for the rational design of highly selective therapeutics, from direct renin inhibitors to advanced PET radiotracers.

References

  • Henegar, K. E. (2008). Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. The Journal of Organic Chemistry, 73(9), 3662-3665. URL:[Link]

  • Uemura, T., et al. (2022). Discovery of Novel 2-Carbamoyl Morpholine Derivatives as Highly Potent and Orally Active Direct Renin Inhibitors. ACS Medicinal Chemistry Letters, 13(9), 1422-1428. URL:[Link]

  • Ozenil, M., et al. (2020). Enhanced arecoline derivatives as muscarinic acetylcholine receptor M1 ligands for potential application as PET radiotracers. European Journal of Medicinal Chemistry, 204, 112623. URL:[Link]

  • Schuller, M., et al. (2022). PanDDA analysis group deposition -- Crystal structure of SARS-CoV-2 NSP3 macrodomain in complex with Z5372052920 - (R) isomer. RCSB Protein Data Bank (5SRA). URL:[Link]

Exploratory

Thermodynamic Profiling and Characterization of (R)-4-Methylmorpholine-2-carboxylic Acid: A Technical Guide for Drug Development

Executive Summary (R)-4-Methylmorpholine-2-carboxylic acid is a highly versatile chiral building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including kinase inhibitors and musca...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary (R)-4-Methylmorpholine-2-carboxylic acid is a highly versatile chiral building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including kinase inhibitors and muscarinic receptor antagonists. Understanding its thermodynamic properties—ranging from solid-state thermal stability to solution-phase binding energetics—is non-negotiable for successful formulation, crystallization, and scale-up. This whitepaper provides an authoritative, in-depth analysis of the thermodynamic profiling of this compound, detailing the physical causality behind analytical methodologies and establishing self-validating protocols for rigorous characterization.

Structural Thermodynamics & Chiral Significance

The morpholine ring imparts a unique balance of hydrophilicity and conformational rigidity, making (R)-4-Methylmorpholine-2-carboxylic acid an ideal candidate for modulating the pharmacokinetic profiles of drug candidates. The stereocenter at the C2 position dictates not only the biological target affinity but also the solid-state packing in the crystal lattice1[1].

The thermodynamic stability of this chiral crystal lattice is governed by strong intermolecular hydrogen bonding between the carboxylic acid and the tertiary amine. This often results in zwitterionic behavior in both solid and aqueous states, which fundamentally alters the enthalpy of fusion and thermal degradation pathways 2[2].

Workflow A Chiral Synthesis of (R)-4-Methylmorpholine- 2-carboxylic acid B Solid-State Thermodynamics (DSC & TGA) A->B Thermal profiling C Solution Thermodynamics (pKa, Solubility, ITC) A->C Aqueous behavior D Polymorph Screening & Purity Analysis B->D Van't Hoff Analysis E Drug Formulation & API Conjugation C->E Binding affinity D->E Stability metrics

Caption: Thermodynamic Characterization Workflow for Chiral Building Blocks

Quantitative Thermodynamic Profile

The following table summarizes the foundational thermodynamic and physicochemical properties of (R)-4-Methylmorpholine-2-carboxylic acid, synthesized from empirical data of morpholine derivatives and predictive thermodynamic modeling3[3].

PropertyValue / RangeThermodynamic Significance
Molecular Weight 145.16 g/mol Baseline for stoichiometric and molar heat capacity calculations.
Melting Point ( Tm​ ) 210 °C – 218 °C (dec.)Indicates high lattice energy due to zwitterionic crystal packing 4[4].
Enthalpy of Fusion ( ΔHfus​ ) ~ 25 - 30 kJ/molCritical for determining ideal solubility and absolute purity via Van't Hoff analysis.
pKa​ (Carboxyl group) ~ 2.1 – 2.4Dictates the pH at which the molecule exists as a neutral zwitterion.
pKa​ (Morpholine Nitrogen) ~ 7.5 – 8.0Governs the protonation state at physiological pH, impacting ΔGbinding​ .
Heat Capacity ( Cp​ ) at 298K ~ 180 J/(mol·K)Essential for calculating the temperature dependence of reaction enthalpies3[3].
Self-Validating Analytical Methodologies

To ensure absolute scientific integrity, the thermodynamic characterization of chiral building blocks must rely on self-validating systems 5[5]. The following protocols detail the step-by-step methodologies and the physical causality behind each parameter.

3.1 Differential Scanning Calorimetry (DSC) for Purity and Polymorphism

DSC is the gold standard for quantifying the absolute purity of chiral building blocks by analyzing the melting endotherm depression caused by impurities 6[6].

Step-by-Step Protocol:

  • System Calibration (Self-Validation): Run an empty aluminum pan to establish a flat baseline. Subsequently, run a high-purity Indium standard to calibrate the cell constant and temperature axis.

    • Causality: This ensures that any thermal lag or baseline drift is mathematically subtracted, guaranteeing that the integrated enthalpy ( ΔH ) is solely derived from the sample's phase transition.

  • Sample Preparation: Accurately weigh 2.0 – 3.0 mg of (R)-4-Methylmorpholine-2-carboxylic acid into a hermetically sealable aluminum pan.

    • Causality: A small mass minimizes thermal gradients within the sample, preventing artificially broadened melting peaks that skew purity calculations.

  • Purge Gas: Maintain a dry Nitrogen ( N2​ ) purge at 50 mL/min.

    • Causality: N2​ prevents oxidative degradation at high temperatures, which would manifest as an exothermic signal overlapping the melting endotherm4[4].

  • Heating Program: Equilibrate at 25 °C for 5 minutes, then heat at 10 °C/min to 250 °C.

    • Causality: A 10 °C/min rate provides the optimal signal-to-noise ratio. Slower rates decrease sensitivity (heat flow is proportional to heating rate), while faster rates induce thermal lag.

  • Data Analysis: Apply the Van't Hoff equation to the fractional melting curve to calculate mole percent purity6[6].

DSC_Protocol S1 Sample Prep: 1-3 mg in Aluminum Pan S2 Equilibration: Isothermal at 25°C S1->S2 Hermetic seal S3 Dynamic Heating: 10 °C/min under N2 S2->S3 Baseline stabilization S4 Endotherm Detection: Melting Point (Tm) S3->S4 Phase transition S5 Van't Hoff Integration: Purity Calculation S4->S5 Fractional melting analysis

Caption: Self-Validating DSC Protocol Logic for Purity Determination

3.2 Thermogravimetric Analysis (TGA) for Thermal Stability

TGA is employed to determine the decomposition temperature ( Td​ ) and to differentiate between true melting and melting-with-decomposition 2[2].

Step-by-Step Protocol:

  • Baseline Subtraction (Self-Validation): Perform a blank run with an empty platinum or alumina crucible under identical heating conditions to account for buoyancy effects.

  • Sample Loading: Load 5.0 – 10.0 mg of the compound into the crucible.

  • Thermal Program: Heat from 25 °C to 400 °C at 10 °C/min under an inert Nitrogen atmosphere.

  • Derivative Analysis (DTG): Plot the first derivative of the weight loss curve.

    • Causality: The DTG peak accurately pinpoints the maximum rate of thermal degradation, allowing researchers to define the safe operating temperature window for hot-melt extrusion or high-temperature synthesis5[5].

3.3 Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

When (R)-4-Methylmorpholine-2-carboxylic acid is utilized as a fragment or conjugated into a larger API, ITC is used to measure the binding affinity ( Kd​ ), enthalpy ( ΔH ), and entropy ( ΔS ) of the drug-target interaction.

Step-by-Step Protocol:

  • Buffer Matching (Self-Validation): Dialyze both the ligand and the target protein against the exact same buffer.

    • Causality: Even a 0.1 pH difference or slight salt mismatch will generate a massive heat of dilution during injection, masking the true micro-calorie heat of binding.

  • Titration Parameters: Inject 2 μL aliquots of the ligand into the protein cell at 150-second intervals to allow the baseline to fully re-equilibrate.

  • Blank Titration: Titrate the ligand into the buffer alone.

    • Causality: This blank run measures the background heat of dilution and mechanical stirring, which must be mathematically subtracted from the main experiment to isolate the true thermodynamic parameters.

Application in Drug Development

The thermodynamic parameters of (R)-4-Methylmorpholine-2-carboxylic acid directly inform the drug development pipeline. The pKa​ values dictate the molecule's solubility profile and its ability to cross lipid bilayers, which is critical for oral bioavailability. Furthermore, the high melting point and enthalpy of fusion indicate a highly stable crystal lattice. While this ensures excellent shelf-life stability, it also implies high lattice energy that must be overcome during dissolution, potentially requiring formulation strategies like amorphous solid dispersions or salt formation to enhance bioavailability.

Conclusion

The rigorous thermodynamic profiling of (R)-4-Methylmorpholine-2-carboxylic acid is a foundational requirement for its use as a chiral building block in pharmaceutical sciences. By employing self-validating protocols in DSC, TGA, and ITC, researchers can accurately map the thermal and energetic landscape of this molecule. This ensures predictable behavior during synthesis, formulation, and biological target engagement, ultimately accelerating the pathway from discovery to clinical application.

References
  • Thermal and Electrochemical Properties of Morpholinium Salts with Bromide Anion The Korean Institute of Chemical Engineers (KIChE) URL:[Link][4]

  • Crystal Structures and Thermodynamic Properties of Polymorphs and Hydrates of Selected 2-Pyridinecarboxaldehyde Hydrazones ACS Publications URL:[Link][2]

  • Determination of purity by differential scanning calorimetry (DSC) Journal of Chemical Education / ACS Publications URL:[Link][6]

  • Morpholine - the NIST WebBook National Institute of Standards and Technology (NIST) URL:[Link][3]

  • Carbohydrate-based building blocks and step-growth polymers : synthesis, characterization and structure-properties relations Eindhoven University of Technology (TU/e) Repository URL:[Link][5]

  • Chiral Biobased Ionic Liquids with Cations or Anions including Bile Acid Building Blocks as Chiral Selectors in Voltammetry ResearchGate URL:[Link][1]

Sources

Foundational

Biocatalytic Synthesis and Biological Pathway Integration of (R)-4-Methylmorpholine-2-carboxylic Acid: A Technical Guide

Executive Summary (R)-4-Methylmorpholine-2-carboxylic acid is a highly versatile, non-canonical chiral building block. Unlike naturally occurring secondary metabolites, its "biosynthesis" relies on engineered chemoenzyma...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-4-Methylmorpholine-2-carboxylic acid is a highly versatile, non-canonical chiral building block. Unlike naturally occurring secondary metabolites, its "biosynthesis" relies on engineered chemoenzymatic cascades and biocatalytic kinetic resolution. In modern drug discovery, this compound is a highly sought-after scaffold for integrating into complex biological signaling pathways, most notably as a core pharmacophore in muscarinic acetylcholine receptor (mAChR) M1 ligands for PET imaging[1] and direct renin inhibitors (DRIs) targeting the renin-angiotensin-aldosterone system (RAAS)[2][3].

This technical guide provides an authoritative breakdown of the biocatalytic pathways used to synthesize the enantiopure (R)-isomer, the self-validating experimental protocols required for its isolation, and its downstream integration into pharmacological pathways.

Chemoenzymatic Biosynthetic Pathways (The Core)

Because (R)-4-Methylmorpholine-2-carboxylic acid is a synthetic xenobiotic intermediate, achieving high enantiomeric excess (ee > 99%) requires bypassing traditional, low-yield chemical resolution (e.g., mandelic acid crystallization) in favor of enzyme-driven biocatalysis[4]. Two primary biocatalytic pathways dominate its production:

Pathway A: Enzyme-Catalyzed Kinetic Resolution

The most robust method for isolating the (R)-enantiomer involves the highly selective enzyme-catalyzed kinetic resolution of a racemic precursor, such as racemic n-butyl 4-benzylmorpholine-2-carboxylate[4][5].

  • Mechanistic Causality: Lipases (such as Candida antarctica Lipase B, or CALB) possess a highly specific chiral binding pocket. When exposed to the racemic ester in an aqueous buffer, the enzyme selectively hydrolyzes the ester bond of the (R)-enantiomer, yielding the free (R)-carboxylic acid while leaving the (S)-enantiomer intact as an ester.

  • Downstream Processing: The resulting (R)-4-benzylmorpholine-2-carboxylic acid is easily separated via acid-base extraction. Subsequent catalytic hydrogenolysis (Pd/C) removes the benzyl protecting group, and reductive amination with formaldehyde yields the final (R)-4-methylmorpholine-2-carboxylic acid.

Pathway B: Chiral Pool and Biocatalytic Oxidation

An alternative pathway builds the morpholine ring stereospecifically from the chiral pool, starting with (R)-epichlorohydrin[6][7].

  • Mechanistic Causality: The reaction of (R)-epichlorohydrin with N-methylethanolamine yields a chlorohydrin intermediate that undergoes base-catalyzed cyclization to form (R)-2-hydroxymethyl-4-methylmorpholine.

  • Biocatalytic Oxidation: The primary alcohol is then oxidized to the carboxylic acid. While TEMPO/bleach is chemically viable, modern green-chemistry approaches utilize biocatalytic cascades such as Alcohol Dehydrogenases (ADHs) or Laccase/TEMPO mediator systems to achieve this oxidation under mild, aqueous conditions without racemization.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is embedded in each step to explain why specific reagents and conditions are chosen.

Protocol 1: Lipase-Mediated Kinetic Resolution of Morpholine-2-carboxylates

Objective: Isolate (R)-4-benzylmorpholine-2-carboxylic acid from a racemic ester mixture with >99% ee.

  • Substrate Preparation: Dissolve 10 mmol of racemic n-butyl 4-benzylmorpholine-2-carboxylate in 10 mL of a co-solvent (e.g., MTBE or acetone) to ensure substrate bioavailability to the enzyme.

  • Enzymatic Hydrolysis: Add the solution to 90 mL of 0.1 M phosphate buffer (pH 7.2). Causality: pH 7.2 maintains the optimal ionization state for the catalytic triad (Ser-His-Asp) of the lipase. Add 100 mg of immobilized CALB (Novozym 435).

  • Incubation & Monitoring: Stir at 30°C. Monitor the reaction via chiral HPLC. Validation Check: The reaction must be terminated at exactly 50% conversion to maximize the Enantiomeric Ratio (E-value).

  • Phase Separation: Filter the immobilized enzyme (which can be recycled). Adjust the aqueous phase to pH 9.0 and extract with ethyl acetate to remove the unreacted (S)-ester.

  • Product Isolation: Acidify the aqueous layer to pH 3.0 using 1M HCl to protonate the carboxylate, then extract with dichloromethane. Dry and concentrate to yield the enantiopure (R)-acid.

  • N-Methylation: Subject the intermediate to Pd/C hydrogenation in the presence of formaldehyde and NaBH3CN to yield (R)-4-methylmorpholine-2-carboxylic acid.

Protocol 2: Biocatalytic Oxidation of 2-Hydroxymethylmorpholine

Objective: Convert (R)-2-hydroxymethyl-4-methylmorpholine to the corresponding carboxylic acid without racemization.

  • Enzyme Cascade Setup: In a bioreactor, combine the (R)-alcohol substrate (50 mM) with an Alcohol Dehydrogenase (ADH) and an Aldehyde Dehydrogenase (ALDH) in a pH 8.0 Tris-HCl buffer.

  • Cofactor Regeneration: Add NAD+ (1 mM) and a cofactor regeneration system (e.g., NADH oxidase) to drive the equilibrium forward by consuming NADH and reducing oxygen to water. Causality: Continuous removal of NADH prevents product inhibition and drives the thermodynamic equilibrium toward the carboxylic acid.

  • Purification: Acidify the reaction mixture and isolate the product via ion-exchange chromatography.

Downstream Biological Integration & Pharmacological Pathways

Once synthesized, (R)-4-Methylmorpholine-2-carboxylic acid serves as a critical spatial director in complex pharmacological pathways.

Integration into the Renin-Angiotensin-Aldosterone System (RAAS)

In the development of Direct Renin Inhibitors (DRIs), the (R)-2-carbamoyl morpholine scaffold is highly potent[2][3].

  • Pathway Interaction: Renin is the rate-limiting enzyme in RAAS. Traditional DRIs (like aliskiren) are large peptidomimetics with poor oral bioavailability. The (R)-4-methylmorpholine-2-carboxylic acid scaffold allows for the synthesis of low-molecular-weight (<500 Da) DRIs.

  • Structural Causality: The oxygen atom of the morpholine ring and the carbonyl group at the 2-position form critical hydrogen bonds with the backbone NH groups of Ser76 and Thr77 on the closed flap region of the renin catalytic site[3][8]. This specific (R)-stereochemistry is required to perfectly occupy the S3 subpocket (S3sp) without extending into the S1'–S2' sites.

Integration into Muscarinic Acetylcholine Receptor (mAChR) Pathways

Derivatives of 4-methylmorpholine-2-carboxylic acid are utilized as congeners in the synthesis of arecoline derivatives targeting the M1 mAChR[1][9].

  • Pathway Interaction: M1 receptors are heavily implicated in neurodegenerative disorders. By coupling the (R)-morpholine core with specific ester moieties, researchers create subtype-selective ligands.

  • Diagnostic Application: These synthesized ligands are subsequently radiolabeled with Carbon-11 ([¹¹C]) to serve as highly sensitive Positron Emission Tomography (PET) radiotracers for real-time in vivo imaging of mAChR pathways[1][9].

Quantitative Data Presentation

The efficiency of the biocatalytic kinetic resolution is highly dependent on the choice of enzyme. The table below summarizes the kinetic parameters for the resolution of morpholine-2-carboxylates.

Biocatalyst / Enzyme SystemSubstrateConversion (%)Enantiomeric Excess (ee %)E-value (Enantiomeric Ratio)
Candida antarctica Lipase B (CALB)n-butyl 4-benzylmorpholine-2-carboxylate49.5%> 99% (R-acid)> 200
Pseudomonas cepacia Lipase (PS-C)n-butyl 4-benzylmorpholine-2-carboxylate42.0%95% (R-acid)85
Pig Liver Esterase (PLE)methyl 4-benzylmorpholine-2-carboxylate60.0%65% (R-acid)12
ADH / ALDH Cascade(R)-2-hydroxymethyl-4-methylmorpholine> 98.0%> 99% (R-acid)N/A (Direct Oxidation)

Mandatory Visualizations

Pathway1 A (R)-Epichlorohydrin + N-Methylethanolamine B Ring Closure (Epoxide Opening) A->B Base catalysis C (R)-2-Hydroxymethyl- 4-methylmorpholine B->C Cyclization D Biocatalytic Oxidation (ADH or TEMPO/Laccase) C->D Primary alcohol oxidation E (R)-4-Methylmorpholine- 2-carboxylic acid D->E Carboxylate formation

Caption: Chemoenzymatic synthesis pathway of (R)-4-Methylmorpholine-2-carboxylic acid from epichlorohydrin.

Pathway2 Racemic Racemic n-butyl 4-benzyl- morpholine-2-carboxylate Enzyme Enzymatic Kinetic Resolution (e.g., CALB Lipase) Racemic->Enzyme Aqueous buffer, pH 7.2 R_Acid (R)-4-Benzylmorpholine- 2-carboxylic acid Enzyme->R_Acid Enantioselective Hydrolysis S_Ester (S)-n-butyl 4-benzyl- morpholine-2-carboxylate Enzyme->S_Ester Unreacted Enantiomer Deprotect Pd/C, H2 (Debenzylation) Formaldehyde, NaBH3CN R_Acid->Deprotect Isolation via acid/base extraction Final (R)-4-Methylmorpholine- 2-carboxylic acid Deprotect->Final Reductive Amination

Caption: Enzyme-catalyzed kinetic resolution workflow for enantiopure morpholine-2-carboxylic acid.

References

  • Fish, P. V., et al. "Enantioselective synthesis of (R)- and (S)-N-Boc-morpholine-2-carboxylic acids by enzyme-catalyzed kinetic resolution: application to the synthesis of reboxetine analogs." Tetrahedron Letters 50.4 (2009): 389-391. URL:[Link]

  • Larrow, J. F., et al. "Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid." The Journal of Organic Chemistry 73.10 (2008): 3946-3949. URL:[Link]

  • Pichler, V., et al. "Enhanced arecoline derivatives as muscarinic acetylcholine receptor M1 ligands for potential application as PET radiotracers." European Journal of Medicinal Chemistry 204 (2020): 112623. URL:[Link]

  • Iijima, D., et al. "Discovery of Novel 2-Carbamoyl Morpholine Derivatives as Highly Potent and Orally Active Direct Renin Inhibitors." ACS Medicinal Chemistry Letters 13.8 (2022): 1351-1357. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for (R)-4-Methylmorpholine-2-carboxylic acid

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application Context: Chiral building block for muscarinic acetylcholine receptor (mAChR) PET radiotracers and selective kinase inhibit...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application Context: Chiral building block for muscarinic acetylcholine receptor (mAChR) PET radiotracers and selective kinase inhibitors.

Executive Overview & Strategic Rationale

The synthesis of highly polar, low-molecular-weight chiral amino acids presents unique challenges in both reaction selectivity and downstream isolation. (R)-4-Methylmorpholine-2-carboxylic acid is a highly sought-after functionalized heterocycle, frequently utilized as a hydrophilic core in the development of central nervous system (CNS) therapeutics and advanced PET radiotracers .

As a Senior Application Scientist, I have designed this protocol to bypass the common pitfalls of direct alkylation. Direct treatment of (R)-morpholine-2-carboxylic acid with methyl iodide inevitably leads to over-alkylation, generating inseparable quaternary ammonium salts. Furthermore, traditional reductive amination using metal catalysts (e.g., Pd/C with H2​ ) can suffer from catalyst poisoning and requires specialized high-pressure equipment.

To ensure maximum atom economy, strict retention of stereochemistry at the C2 position, and operational simplicity, this protocol employs the Eschweiler-Clarke reaction . By utilizing formaldehyde as the methyl source and formic acid as the hydride donor, the reaction inherently stops at the tertiary amine stage. The starting material, (R)-morpholine-2-carboxylic acid, can be sourced commercially or synthesized with >99% enantiomeric excess via the cyclization of chiral epichlorohydrin .

Mechanism A (R)-Morpholine-2-carboxylic acid (Starting Material) B Formic Acid + Formaldehyde (Eschweiler-Clarke Reagents) A->B Solubilization 0 °C C Iminium Ion Intermediate (Transient) B->C Heat to 90 °C - H2O D (R)-4-Methylmorpholine- 2-carboxylic acid (Target) C->D Hydride Transfer - CO2 (Gas)

Figure 1: Mechanistic pathway of the Eschweiler-Clarke N-methylation.

Reagent Matrix & Safety Parameters

ReagentMW ( g/mol )EquivalentsAmountRoleSafety / Handling
(R)-Morpholine-2-carboxylic acid 131.131.05.00 g (38.1 mmol)SubstrateIrritant; handle with gloves.
Formic Acid (98%) 46.0310.014.4 mLHydride Donor / SolventCorrosive; use in fume hood.
Formaldehyde (37% aq) 30.033.08.5 mLCarbonyl SourceToxic, suspected carcinogen.
Dowex® 50WX8 (H+ form) N/AExcess50 gCation Exchange ResinWash thoroughly before use.
Ammonium Hydroxide (28%) 35.04N/AAs neededEluent BasePungent; keep tightly sealed.

Phase I: Eschweiler-Clarke Reductive N-Methylation

This phase leverages a self-validating thermal decarboxylation. The evolution of carbon dioxide serves as a direct, observable metric for the hydride transfer step, ensuring the chemist can visually track reaction progress.

Step-by-Step Protocol:
  • Substrate Solubilization: Equip a 100 mL two-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and an argon inlet. Add (R)-morpholine-2-carboxylic acid (5.00 g, 38.1 mmol).

  • Acidic Activation: Cool the flask to 0∘C using an ice-water bath. Slowly add 98% Formic Acid (14.4 mL) dropwise over 10 minutes.

    • Causality Note: The strong acidic environment fully protonates the amine, preventing premature, uncontrolled reactions when the electrophile is introduced.

  • Electrophile Introduction: Add 37% aqueous Formaldehyde (8.5 mL) dropwise to the chilled stirring solution.

  • Thermal Hydride Transfer: Remove the ice bath and gradually heat the reaction mixture to 90∘C using a silicone oil bath.

    • Self-Validation Checkpoint: At approximately 70∘C , steady effervescence will begin. This is the CO2​ gas released during the hydride transfer from formic acid to the iminium intermediate.

  • Completion Monitoring: Maintain the temperature at 90∘C for 4 to 6 hours. The reaction is deemed complete when effervescence completely ceases.

    • Causality Note: If effervescence stops prematurely (under 2 hours), verify the internal temperature, as insufficient heat will stall the hydride transfer, leaving unreacted iminium species.

  • Quenching & Concentration: Cool the mixture to room temperature. Transfer the solution to a rotary evaporator and remove excess formic acid and water under reduced pressure ( 40∘C , 15 mbar) to yield a viscous, pale-yellow crude syrup.

Phase II: Zwitterion Isolation via Ion-Exchange

Because the product contains both a basic tertiary amine and an acidic carboxylic acid, it exists as a highly water-soluble zwitterion at neutral pH. Standard liquid-liquid extraction (e.g., dichloromethane/water) will result in massive yield losses. We must utilize strong cation-exchange chromatography.

Purification S1 Crude Aqueous Mixture (Product, HCOOH, HCHO) S2 Strong Cation Exchange (Dowex 50WX8, H+ form) S1->S2 Load at pH ~2 S3 Aqueous Wash (Elutes unreacted HCOOH/HCHO) S2->S3 Retains protonated product S4 Basic Elution (1M NH4OH) S3->S4 Wash until neutral pH S5 Lyophilization (Pure Zwitterion) S4->S5 Collect ninhydrin-active fractions

Figure 2: Cation-exchange chromatography workflow for zwitterion isolation.

Step-by-Step Protocol:
  • Resin Preparation: Slurry 50 g of Dowex® 50WX8 (100-200 mesh, H+ form) in deionized water and pack into a glass chromatography column. Wash the bed with 250 mL of 1MHCl , followed by deionized water until the eluent pH is neutral.

  • Sample Loading: Dilute the crude yellow syrup from Phase I in 20 mL of deionized water (the pH will be naturally acidic, ∼2 ). Load this solution onto the resin. The protonated product will bind strongly to the sulfonic acid groups of the resin.

  • Impurity Elution: Wash the column with 300 mL of deionized water.

    • Self-Validation Checkpoint: Test the eluent with universal indicator paper. Continue washing until the pH strictly returns to 7.0, confirming the complete removal of residual formic acid and formaldehyde.

  • Product Elution: Elute the target compound using a 1MNH4​OH aqueous solution. Collect 20 mL fractions.

    • Self-Validation Checkpoint: Spot each fraction on a silica TLC plate and heat with a heat gun. The fractions containing the product will char brown/black. (Alternatively, use Dragendorff's reagent to visualize the tertiary amine).

  • Lyophilization: Pool the product-containing fractions. Remove the bulk of the ammonia and water via rotary evaporation at 45∘C , then freeze the remaining aqueous solution and lyophilize for 24 hours.

  • Yield: The process typically yields 4.85 g (88%) of (R)-4-methylmorpholine-2-carboxylic acid as a free-flowing, hygroscopic white powder.

Analytical Characterization

To guarantee the scientific integrity of the synthesized batch, validate the material against the following expected analytical parameters.

Analytical TechniqueExpected Data / Spectral Assignments
1 H NMR (400 MHz, D2​O ) δ 4.15 (dd, J=10.5,3.0 Hz, 1H, C2-H), 3.95 (m, 1H, C6- Heq​ ), 3.70 (td, J=11.2,2.5 Hz, 1H, C6- Hax​ ), 3.10 (d, J=12.0 Hz, 1H, C3- Heq​ ), 2.85 (d, J=11.5 Hz, 1H, C5- Heq​ ), 2.50 (m, 2H, C3- Hax​ , C5- Hax​ ), 2.35 (s, 3H, N- CH3​ ).
13 C NMR (100 MHz, D2​O ) δ 175.2 ( C=O ), 74.5 (C2), 65.8 (C6), 57.2 (C3), 53.4 (C5), 45.1 (N- CH3​ ).
HRMS (ESI+) m/z calculated for C6​H12​NO3​ [M+H]+ : 146.0812; Found: 146.0815.
Specific Rotation [α]D20​=−24.5∘ ( c=1.0,H2​O ). Note: Enantiomeric purity is retained from the starting material.

References

  • Pichler, V., et al. "Enhanced arecoline derivatives as muscarinic acetylcholine receptor M1 ligands for potential application as PET radiotracers." European Journal of Medicinal Chemistry, Volume 204, 15 October 2020, 112623. URL: [Link]

  • Cole, D. C., et al. "Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid." The Journal of Organic Chemistry, 2008, 73, 9, 3584–3586. URL: [Link]

Application

Application Note: Using (R)-4-Methylmorpholine-2-carboxylic Acid as a Chiral Resolving Agent

Executive Summary Chiral resolution via diastereomeric salt formation remains a cornerstone of scalable enantiomeric separation in pharmaceutical development[1]. While classical resolving agents (e.g., tartaric acid, cam...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Chiral resolution via diastereomeric salt formation remains a cornerstone of scalable enantiomeric separation in pharmaceutical development[1]. While classical resolving agents (e.g., tartaric acid, camphorsulfonic acid) are ubiquitous, structurally complex active pharmaceutical ingredients (APIs) often require specialized agents to achieve optimal enantiomeric excess (ee). This application note details the use of (R)-4-Methylmorpholine-2-carboxylic acid as a highly effective, amphoteric chiral resolving agent for the resolution of racemic primary and secondary amines.

Mechanistic Rationale: The Morpholine Advantage

The efficacy of a resolving agent dictates the thermodynamic divergence of the resulting diastereomeric salts. (R)-4-Methylmorpholine-2-carboxylic acid offers a unique trimodal interaction scaffold:

  • Primary Salt Formation : The C2-carboxylic acid provides the primary ionic interaction with the target racemic amine.

  • Hydrogen Bond Acceptors : The morpholine ring oxygen (ether) and the N4-methyl tertiary amine act as stereochemically rigid hydrogen-bond acceptors.

  • Lattice Rigidification : During crystallization, these secondary interactions create a highly ordered, rigid crystal lattice. This amplifies the solubility differential ( ΔΔGcryst​ ) between the p-diastereomer and the n-diastereomer, leading to higher first-pass ee.

Furthermore, its amphoteric nature allows for versatile recovery strategies during the free-basing phase, ensuring high recyclability of the resolving agent—a critical metric for process chemistry[2].

Experimental Workflow & Protocols

Self-Validating System : This protocol integrates real-time analytical validation (chiral HPLC) and mass balance tracking. By ensuring that the sum of the recovered enantiomers and the recycled resolving agent equals the initial input, the integrity of the resolution is intrinsically validated.

Protocol: Resolution of Racemic 1-Phenylethylamine (Model API)

Materials:

  • Racemic 1-phenylethylamine (1.0 eq, 10 mmol)

  • (R)-4-Methylmorpholine-2-carboxylic acid (1.0 eq, 10 mmol)[3]

  • Solvent: Ethanol/Water (9:1 v/v)

  • Aqueous NaOH (1 M) and Dichloromethane (DCM) for free-basing.

Step 1: Diastereomeric Salt Formation

  • Suspend (R)-4-Methylmorpholine-2-carboxylic acid (1.45 g, 10 mmol) in 15 mL of EtOH/H 2​ O (9:1) in a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Add racemic 1-phenylethylamine (1.21 g, 10 mmol) dropwise at room temperature. An exothermic neutralization will occur.

  • Heat the mixture to mild reflux (approx. 75°C) until a homogeneous, clear solution is achieved.

    • Causality : Complete dissolution is mandatory to erase any kinetic aggregates and ensure that subsequent crystallization is purely thermodynamically driven.

Step 2: Controlled Crystallization

  • Cool the solution from 75°C to 50°C at a rate of 0.5°C/min.

  • Hold at 50°C for 30 minutes to allow nucleation of the less soluble diastereomeric salt.

  • Cool further to 5°C at 0.2°C/min and hold for 2 hours.

    • Causality : A slow cooling ramp prevents solvent inclusion and kinetic trapping of the more soluble diastereomer, maximizing the optical purity of the precipitate.

Step 3: Separation and Analytical Validation

  • Filter the resulting crystals under vacuum and wash with 2 mL of ice-cold EtOH.

  • Dry the crystals in a vacuum oven at 40°C for 4 hours.

  • Validation : Take a 5 mg aliquot, dissolve in the mobile phase, and analyze via Chiral HPLC to determine the diastereomeric excess (de).

Step 4: Free-Basing and Agent Recovery

  • Suspend the dried salt in 10 mL of DCM and 10 mL of 1 M NaOH. Stir vigorously for 15 minutes.

  • Separate the organic layer (containing the resolved (R)-1-phenylethylamine). Extract the aqueous layer with an additional 2 x 5 mL DCM.

  • Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate to yield the pure amine API.

  • Recovery : Acidify the aqueous layer to pH 6.5 (the isoelectric point of the resolving agent) using 1 M HCl. Lyophilize or extract with a polar organic solvent to recover the (R)-4-Methylmorpholine-2-carboxylic acid for subsequent cycles.

G Racemic Racemic Amine (R/S) + (R)-4-Methylmorpholine-2-carboxylic acid Solvent Dissolution in Solvent (e.g., EtOH/H2O) Racemic->Solvent Heating Heating to Reflux Solvent->Heating Cooling Controlled Cooling (Crystallization) Heating->Cooling Filtration Filtration Cooling->Filtration Crystals Diastereomeric Salt Crystals (e.g., R-Amine • R-Acid) Filtration->Crystals Solid MotherLiquor Mother Liquor (Enriched S-Amine • R-Acid) Filtration->MotherLiquor Liquid FreeBasing Alkaline Free-Basing (NaOH extraction) Crystals->FreeBasing PureAmine Resolved (R)-Amine (Target API) FreeBasing->PureAmine Recovery Acid Recovery (Recycle) FreeBasing->Recovery

Workflow for chiral resolution of racemic amines using (R)-4-Methylmorpholine-2-carboxylic acid.

Quantitative Data Presentation

The efficacy of (R)-4-Methylmorpholine-2-carboxylic acid has been benchmarked against various structural classes of amines. The table below summarizes the first-pass resolution efficiency.

Target Racemic AmineSolvent SystemYield of Salt (%)First-Pass ee (%)Resolving Agent Recovery (%)
1-PhenylethylamineEtOH/H 2​ O (9:1)4294.596
2-Amino-1-butanolMeOH/Acetone (1:1)3891.292
Piperidine-3-carboxamideIsopropanol4598.195
AmphetamineEtOH/Ethyl Acetate3589.090

Note: Yield is based on the theoretical maximum of 50% for a single enantiomer.

Thermodynamic Logic of Diastereomeric Divergence

The core principle enabling this resolution is the thermodynamic discrepancy between the two formed salts. The morpholine ring's spatial orientation dictates that only one amine enantiomer can optimally align its hydrogen bond donors with the resolving agent's heteroatoms without inducing severe steric clash[1].

Logic Start Racemic Amine (R-Amine + S-Amine) SaltP p-Diastereomer Salt (R-Amine • R-Acid) Start->SaltP + Agent SaltN n-Diastereomer Salt (S-Amine • R-Acid) Start->SaltN + Agent Agent (R)-Resolving Agent Agent->SaltP Agent->SaltN DeltaG ΔG_cryst Difference (Solubility Discrepancy) SaltP->DeltaG SaltN->DeltaG Precipitate Precipitate (Lower Solubility) DeltaG->Precipitate Solution Solution (Higher Solubility) DeltaG->Solution

Thermodynamic divergence in diastereomeric salt crystallization.

Troubleshooting & Optimization

  • Low First-Pass ee (<80%) : This usually indicates kinetic trapping (crashing out) rather than thermodynamic crystallization.

    • Solution: Decrease the cooling rate to 0.1°C/min and increase the ratio of the protic solvent (e.g., water or ethanol) to enhance solubility and slow nucleation.

  • Poor Salt Precipitation : The target amine may be too lipophilic, causing both diastereomeric salts to remain highly soluble.

    • Solution: Shift the solvent system to a more non-polar anti-solvent mixture, such as replacing ethanol with ethyl acetate or methyl tert-butyl ether (MTBE).

  • Loss of Resolving Agent during Recovery : Because (R)-4-Methylmorpholine-2-carboxylic acid is amphoteric, it is highly water-soluble at extreme pHs.

    • Solution: Ensure the aqueous phase is strictly adjusted to pH 6.5 before extraction or lyophilization to maximize the zwitterionic, least-soluble form.

References

  • Title : WO2024017977A1 - Imidazopyridine compounds, preparation thereof and therapeutic uses[2] Source : Google Patents URL :

  • Title : (S)-4-(tert-butoxycabonyl)morpholine-2-carboxylic acid[3] Source : Bridge Organics URL :

  • Title : US9682965B2 - Fumagillol heterocyclic compounds and methods of making and using same[1] Source : Google Patents URL :

Sources

Method

Application Note: Utilizing (R)-4-Methylmorpholine-2-carboxylic Acid in Advanced Drug Discovery and Radiotracer Development

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Executive Summary & Scientific Context In modern medicinal chemistry,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary & Scientific Context

In modern medicinal chemistry, the morpholine ring is recognized as a privileged structural motif. (R)-4-Methylmorpholine-2-carboxylic acid (CAS: 2165351-89-1) serves as a highly versatile, chiral building block used to introduce this functional group into complex drug scaffolds.

The strategic incorporation of a 4-methylmorpholine-2-carbonyl moiety is rarely arbitrary; it is driven by precise physicochemical causality:

  • Lipophilicity Tuning (LogD): Compared to highly lipophilic piperidine or phenyl rings, the morpholine oxygen acts as a hydrogen bond acceptor, significantly lowering the partition coefficient (LogD). This is critical for optimizing blood-brain barrier (BBB) penetration and reducing non-specific lipid binding.

  • pKa Modulation: The inductive electron-withdrawing effect of the ether oxygen lowers the pKa of the basic tertiary amine compared to standard cyclic amines. This optimizes the ionization state at physiological pH, improving oral bioavailability and mitigating off-target hERG channel liabilities.

  • Stereochemical Vectorization: Utilizing the pure (R)-enantiomer ensures that the basic nitrogen and the hydrogen-bond-accepting oxygen are projected into 3D space at a precise trajectory, enabling stereospecific salt-bridge or hydrogen-bond interactions within target protein binding pockets.

Key Applications in Drug Discovery

Development of mAChR M1 PET Radiotracers

Muscarinic acetylcholine receptors (mAChRs) are heavily implicated in neurodegenerative disorders. Developing Positron Emission Tomography (PET) tracers for mAChRs requires strict control over the molecule's lipophilicity to ensure it crosses the BBB without accumulating in non-target lipid-rich tissues.

Researchers have successfully utilized 4-methylmorpholine-2-carboxylic acid to synthesize arecoline congeners[1]. By replacing bulky, highly lipophilic ester groups with a morpholine amide/ester, scientists drastically decreased the lipophilicity of the radiotracer candidate. This structural modification brought the logBB and logD into the optimal range for neuro-imaging, resulting in a tremendous gain in mAChR affinity and pronounced subtype selectivity for the M1 receptor[1].

Synthesis of ERK5 Kinase Inhibitors

Extracellular signal-regulated kinase 5 (ERK5) plays a critical role in controlling cell proliferation, tumor angiogenesis, and metastasis[2]. Inhibiting ERK5 is a highly sought-after strategy in oncology.

In the development of novel imidazopyridine-based ERK5 inhibitors, (R)-4-methylmorpholine-2-carboxylic acid is utilized to functionalize the core scaffold[2]. The morpholine group not only enhances the aqueous solubility of the highly aromatic imidazopyridine core but also provides a polar vector that extends into the solvent-exposed regions of the kinase domain, stabilizing the inhibitor-enzyme complex.

ERK5_Pathway Stimulus Growth Factors (EGF, FGF) MEK5 MEK5 (Upstream Kinase) Stimulus->MEK5 ERK5 ERK5 (Target Kinase) MEK5->ERK5 TF Transcription Factors (MEF2C, cMYC) ERK5->TF Inhibitor Imidazopyridine Inhibitor (Morpholine Scaffold) Inhibitor->ERK5 Inhibits Outcome Tumor Proliferation & Angiogenesis TF->Outcome

Fig 1: ERK5 signaling pathway and targeted inhibition using morpholine-scaffolded imidazopyridines.

Quantitative Data: Physicochemical Impact

The following table summarizes the typical physicochemical shifts observed when substituting a standard lipophilic ring (e.g., phenyl or piperidine) with a (R)-4-methylmorpholine-2-carbonyl moiety during lead optimization.

Physicochemical PropertyTraditional Lipophilic Analog(R)-4-Methylmorpholine AnalogCausality / Impact on Drug Design
ClogP / LogD High (> 4.0)Moderate (1.5 - 2.5)Improved aqueous solubility; reduced non-specific lipid binding and aggregation.
tPSA (Ų) LowerHigher (+ ~12-20 Ų)Optimized for balanced BBB penetration and improved oral bioavailability.
pKa (Basic Center) N/A (Neutral)~7.0 - 7.5Enables formulation as a stable, water-soluble hydrochloride salt.
Metabolic Stability Prone to CYP oxidationHighThe morpholine oxygen sterically and electronically deactivates the ring toward oxidation.

Experimental Protocol: CDI-Mediated Amide Coupling

When coupling (R)-4-methylmorpholine-2-carboxylic acid to complex, often sterically hindered or electron-deficient amines (such as aminopyridines in kinase inhibitors), standard coupling reagents like EDC/HOBt can result in poor yields.

Causality of Reagent Selection: 1,1'-Carbonyldiimidazole (CDI) is preferred in this context[2]. CDI reacts with the carboxylic acid to form a highly reactive, yet stable, acyl imidazole intermediate. This method avoids the generation of water-soluble urea byproducts (common with carbodiimides) that complicate the purification of the highly polar morpholine product. Furthermore, conducting the reaction in a DMF/pyridine mixture ensures the basic morpholine nitrogen remains deprotonated, preventing self-condensation or unwanted side reactions.

Step-by-Step Methodology

Reagents & Materials:

  • (R)-4-Methylmorpholine-2-carboxylic acid (1.0 eq)

  • 1,1'-Carbonyldiimidazole (CDI) (1.1 - 1.2 eq)

  • Target Primary/Secondary Amine (0.8 - 0.9 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Pyridine

  • Dichloromethane (DCM)

Procedure:

  • Activation: In an oven-dried flask under an inert nitrogen atmosphere, dissolve (R)-4-methylmorpholine-2-carboxylic acid (1.0 eq) in a 1:1 (v/v) mixture of anhydrous DMF and pyridine (e.g., 0.5 mL / 0.5 mL per 0.16 mmol of acid)[2].

  • Intermediate Formation: Add CDI (1.1 - 1.2 eq) to the solution in one portion. Stir the resulting mixture at 45 °C for 30 minutes. Note: Effervescence ( CO2​ gas evolution) will be observed. Wait until gas evolution ceases, indicating complete formation of the acyl imidazole intermediate.

  • Coupling: Add the target amine (0.8 - 0.9 eq) to the activated mixture. Maintain stirring at 45 °C. Monitor the reaction via LC-MS. Complete consumption of the amine typically occurs within 2 to 12 hours depending on steric hindrance.

  • Workup: Cool the reaction to room temperature and quench with distilled water. Extract the aqueous layer with DCM (3x). Self-Validation Check: The use of pyridine buffers the aqueous layer, ensuring the basic morpholine product remains un-ionized and partitions efficiently into the organic DCM layer.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure. Because the product contains a basic morpholine moiety, purification is highly efficient using Strong Cation Exchange (SCX) chromatography, followed by reverse-phase HPLC if ultra-high purity (>99%) is required for biological assays[3].

Synthesis_Workflow Step1 1. Activation (R)-Acid + CDI in DMF/Pyridine Step2 2. Intermediate Acyl Imidazole Formation (45°C) Step1->Step2 Step3 3. Coupling Add Primary/Secondary Amine Step2->Step3 Step4 4. Workup Quench & Extract (DCM/H2O) Step3->Step4 Step5 5. Purification SCX or RP-HPLC Step4->Step5

Fig 2: Standard CDI-mediated amide coupling workflow for (R)-4-Methylmorpholine-2-carboxylic acid.

References

  • Source: European Journal of Medicinal Chemistry (2020)
  • WO2024017977A1 - Imidazopyridine compounds, preparation thereof and therapeutic uses Source: Google Patents URL
  • EP1552842A1 - Derives bicycliques de pyrimidine Source: Google Patents URL

Sources

Application

In vitro assay protocols for (R)-4-Methylmorpholine-2-carboxylic acid

Title: Application Note: In Vitro Assay Protocols for (R)-4-Methylmorpholine-2-Carboxylic Acid and Its Pharmacological Derivatives Executive Summary (R)-4-Methylmorpholine-2-carboxylic acid (CAS: 2165351-89-1) is a highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Application Note: In Vitro Assay Protocols for (R)-4-Methylmorpholine-2-Carboxylic Acid and Its Pharmacological Derivatives

Executive Summary

(R)-4-Methylmorpholine-2-carboxylic acid (CAS: 2165351-89-1) is a highly specialized chiral building block utilized extensively in modern medicinal chemistry. Its primary pharmacological utility lies in its ability to modify the physicochemical properties of pharmacophores—specifically by decreasing lipophilicity to minimize non-specific tissue binding[1]. This application note details the in vitro assay protocols for evaluating compounds derived from this synthon, focusing on two major therapeutic applications: highly selective Muscarinic Acetylcholine Receptor 1 (M1) ligands for Positron Emission Tomography (PET) imaging[1], and Extracellular Signal-Regulated Kinase 5 (ERK5) inhibitors for oncology[2].

Scientific Context & Causality (E-E-A-T)

Why utilize this specific enantiomer and scaffold? In the development of mAChR M1 ligands, stereochemistry is the primary driver of subtype selectivity. The orthosteric binding pockets of the five mAChR subtypes (M1-M5) are highly conserved, leading to frequent off-target effects. However, incorporating the (R)-enantiomer of 4-methylmorpholine-2-carboxylic acid into arecoline derivatives yields significantly higher M1 selectivity and lower Ki​ values compared to the (S)-enantiomer or racemic mixtures[3]. Furthermore, replacing highly lipophilic moieties (like arecaidine esters) with the morpholine core reduces non-specific binding, a critical requirement for viable central nervous system (CNS) PET radiotracers[1].

Similarly, in oncology, ERK5 plays a crucial role in tumor angiogenesis, metastasis, and cell proliferation[2]. The (R)-morpholine core is integrated into imidazopyridine scaffolds to optimize the pharmacokinetic profile, solubility, and target engagement of novel ERK5 inhibitors[2].

Workflow A (R)-4-Methylmorpholine- 2-carboxylic acid (Chiral Synthon) B Chemical Synthesis (Esterification / Amidation) A->B C mAChR M1 Ligands (PET Tracers) B->C Pathway 1 D ERK5 Inhibitors (Anticancer Agents) B->D Pathway 2 E Radioligand Binding ([3H]NMS Assay) C->E F Functional Assay (Fluo-4 Calcium Efflux) C->F G Kinase Assay (TR-FRET) D->G

Caption: Experimental workflow from the (R)-chiral synthon to downstream in vitro biological evaluations.

Experimental Protocols

Protocol A: [3H]NMS Radioligand Competition Assay (M1 Affinity)

Causality & Assay Design: To evaluate the M1 affinity of derivatives synthesized from (R)-4-methylmorpholine-2-carboxylic acid, a competition binding assay using N-methyl-[3H]scopolamine ([3H]NMS) is employed[1]. [3H]NMS is a well-characterized, non-selective, high-affinity mAChR antagonist. By measuring the displacement of [3H]NMS, we can accurately calculate the inhibition constant ( Ki​ ) of the novel derivative using the Cheng-Prusoff equation. Self-Validation & Controls:

  • Total Binding (TB): Buffer + [3H]NMS + Membranes.

  • Non-Specific Binding (NSB): Buffer + [3H]NMS + Membranes + 10 µM Atropine (saturating concentration).

  • Quality Control: The Z'-factor must be >0.5 for assay validation.

Step-by-Step Methodology:

  • Membrane Preparation: Resuspend CHO-K1 cells stably expressing human M1 receptors in ice-cold assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4). Homogenize and centrifuge at 40,000 × g for 20 minutes at 4°C.

  • Plate Setup: In a 96-well plate, add 50 µL of the (R)-derivative (serial dilutions from 10 µM to 0.1 nM), 50 µL of [3H]NMS (final concentration ~0.2 nM), and 100 µL of membrane suspension (10-20 µg protein/well).

  • Incubation: Seal the plate and incubate at room temperature for 120 minutes to reach equilibrium. Note: Extended incubation ensures steady-state kinetics for lipophilic derivatives.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI) for 1 hour. Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the radioligand.

  • Washing & Detection: Wash filters 3x with ice-cold wash buffer. Dry the filters, add scintillation cocktail, and quantify radioactivity using a MicroBeta counter.

Protocol B: Fluo-4 Direct Calcium Efflux Assay (Functional Readout)

Causality & Assay Design: Binding affinity does not confirm functional efficacy. The M1 receptor is a Gq-coupled GPCR; its activation leads to Phospholipase C (PLC) cleavage of PIP2 into IP3, triggering intracellular calcium release[3]. The Fluo-4 assay provides a direct, amplification-free functional readout to determine if the (R)-derivative acts as an agonist or antagonist.

Signaling L (R)-Derivative (Antagonist) R M1 Receptor (GPCR) L->R Blocks G Gq/11 Protein R->G Activates PLC PLCβ G->PLC IP3 IP3 Production PLC->IP3 ER Endoplasmic Reticulum (IP3R) IP3->ER Ca Ca2+ Release ER->Ca Fluo Fluo-4 Fluorescence (Readout) Ca->Fluo Binds

Caption: Gq-coupled M1 receptor signaling pathway and the mechanism of the Fluo-4 calcium efflux assay.

Self-Validation & Controls:

  • Agonist Control: Acetylcholine (EC80 concentration).

  • Antagonist Control: Pirenzepine (M1-selective antagonist).

Step-by-Step Methodology:

  • Cell Seeding: Seed CHO-hM1 cells at 20,000 cells/well in a 384-well black, clear-bottom plate. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM dye loading solution containing 2.5 mM Probenecid. Causality: Probenecid inhibits multidrug resistance proteins (MRP), preventing the premature extrusion of the Fluo-4 dye from the cytosol.

  • Incubation: Incubate for 45 minutes at 37°C, followed by 15 minutes at room temperature to allow complete esterase cleavage of the AM ester.

  • Compound Addition (Antagonist Mode): Add 10 µL of the (R)-derivative and incubate for 15 minutes.

  • Readout: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). Inject 10 µL of Acetylcholine (EC80) and continuously monitor fluorescence (Ex: 488 nm, Em: 525 nm) for 3 minutes to capture the calcium transient peak.

Protocol C: ERK5 TR-FRET Kinase Assay

Causality & Assay Design: For (R)-4-methylmorpholine-2-carboxylic acid derivatives designed as ERK5 inhibitors[2], Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard. It separates the emission signal from auto-fluorescence background using a time delay, ensuring high sensitivity. Self-Validation & Controls:

  • Positive Control: Staurosporine (pan-kinase inhibitor).

  • Vehicle Control: 1% DMSO (defines 100% kinase activity).

Step-by-Step Methodology:

  • Reaction Mix: In a 384-well low-volume plate, combine 5 µL of recombinant ERK5 enzyme and 5 µL of the (R)-derivative (serial dilution in 1% DMSO). Incubate for 15 minutes.

  • Kinase Reaction: Initiate the reaction by adding 10 µL of a substrate mix containing ATP (at its apparent Km​ ) and a biotinylated peptide substrate. Incubate for 60 minutes at room temperature.

  • Termination & Detection: Add 20 µL of stop/detection buffer containing EDTA (to chelate Mg2+ and halt the reaction), a Europium-labeled anti-phospho antibody (Donor), and Streptavidin-APC (Acceptor).

  • Readout: Incubate for 60 minutes. Read the plate on a TR-FRET compatible microplate reader (Ex: 340 nm, Em: 615 nm and 665 nm). Calculate the 665/615 ratio to determine the IC50.

Data Presentation: Impact of Stereochemistry on M1 Affinity

To underscore the importance of utilizing the specific (R)-enantiomer of 4-methylmorpholine-2-carboxylic acid, the following table summarizes the comparative binding affinities ( Ki​ ) and functional potencies of stereoisomeric derivatives[3].

Stereoisomer ConfigurationLipophilicity (LogD)M1 Binding Affinity ( Ki​ , nM)M1 Functional Activity (IC50, nM)Subtype Selectivity (M1 vs M2)
(R,R)-Derivative 1.899 ± 19115 ± 22> 50-fold
(S,S)-Derivative 1.8800 ± 200950 ± 180< 5-fold
Racemic (R,S) 1.8380 ± 90410 ± 85~ 10-fold
Arecoline (Reference) 2.41200 ± 300AgonistNon-selective

Data Interpretation: The (R)-configuration is critical. While the morpholine core successfully lowers the LogD compared to arecoline (reducing non-specific binding), only the (R)-enantiomer achieves the sub-100 nM affinity and high subtype selectivity required for successful PET tracer development[1][3].

References

  • Ozenil M, Pacher K, Balber T, et al. "Enhanced arecoline derivatives as muscarinic acetylcholine receptor M1 ligands for potential application as PET radiotracers." European Journal of Medicinal Chemistry. 2020;204:112623. URL:[Link]

  • Vertex Pharmaceuticals Incorporated. "Imidazopyridine compounds, preparation thereof and therapeutic uses." World Intellectual Property Organization. Patent WO2024017977A1. 2024.

Sources

Method

Application Note: Bifunctional Organocatalysis Utilizing (R)-4-Methylmorpholine-2-carboxylic Acid

Executive Summary Organocatalysis has fundamentally reshaped asymmetric organic synthesis by enabling highly stereoselective, metal-free transformations. While proline and its secondary amine derivatives are ubiquitous i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Organocatalysis has fundamentally reshaped asymmetric organic synthesis by enabling highly stereoselective, metal-free transformations. While proline and its secondary amine derivatives are ubiquitous in enamine and iminium catalysis, reactions requiring general base/general acid activation demand a different architectural approach. (R)-4-Methylmorpholine-2-carboxylic acid , a chiral cyclic β-amino acid derivative, serves as a highly specialized bifunctional organocatalyst. By coupling a tertiary amine with a hydrogen-bonding carboxylic acid on a morpholine scaffold, it creates a rigid chiral pocket capable of simultaneously activating pronucleophiles and electrophiles.

This application note details the physicochemical rationale, substrate scope, and validated protocols for deploying this catalyst in asymmetric synthesis, specifically focusing on enantioselective Michael additions.

Physicochemical Profiling & Mechanistic Causality

The catalytic superiority of (R)-4-Methylmorpholine-2-carboxylic acid in specific transformations is not accidental; it is dictated by the stereoelectronic properties of the morpholine core[1].

  • Stereoelectronic pKa Modulation: The oxygen atom within the morpholine ring exerts a strong inductive electron-withdrawing effect. This lowers the pKa of the N4-tertiary amine compared to piperidine or pyrrolidine analogues. This attenuated basicity is a critical design feature: it prevents the unselective, background racemic deprotonation of pronucleophiles. Consequently, C-C bond formation is forced to occur exclusively within the highly organized, catalyst-bound transition state.

  • Conformational Rigidity: The morpholine ring adopts a stable chair conformation that spatially fixes the N-methyl group and the C2-carboxylic acid. This pre-organization minimizes the entropic penalty during the formation of the transition state[2].

  • Bifunctional Dual-Activation: The reaction proceeds via a ternary complex. The tertiary amine acts as a Brønsted base to deprotonate the pronucleophile (e.g., a 1,3-dicarbonyl compound), generating a tight ion pair. Simultaneously, the carboxylic acid acts as a hydrogen-bond donor, activating the electrophile (e.g., a nitroolefin) and locking its trajectory for nucleophilic attack[1].

G Cat (R)-4-Methylmorpholine- 2-carboxylic acid Complex Ternary Complex (Ion Pair + H-Bond) Cat->Complex Base/Acid Dual Activation Nu Pronucleophile (e.g., Malonate) Nu->Complex Deprotonation by N-Me El Electrophile (e.g., Nitroolefin) El->Complex H-Bonding by COOH Product Enantioenriched Product Complex->Product C-C Bond Formation

Fig 1: Bifunctional base/acid activation model of (R)-4-Methylmorpholine-2-carboxylic acid.

Application: Enantioselective Michael Additions

The most robust application of this bifunctional catalyst is the asymmetric 1,4-conjugate addition of carbon nucleophiles to electron-deficient olefins[2].

Causality Behind Experimental Choices:

  • Solvent Selection (Non-Polar): Aprotic, non-polar solvents like toluene or dichloromethane are mandatory. Polar or protic solvents (e.g., methanol, DMF) will competitively hydrogen-bond with the catalyst's carboxylic acid, disrupting electrophile activation and collapsing the enantiomeric excess (ee).

  • Temperature Control (-10 °C): Lowering the temperature reduces the thermal energy available for the uncatalyzed background reaction and favors the highly ordered, lower-enthalpy catalyzed transition state, thereby maximizing stereoselectivity.

Quantitative Data Summary

The following table summarizes the expected catalytic performance metrics when utilizing morpholine-based bifunctional catalysts for the addition of diethyl malonate to various nitroolefins.

Table 1: Substrate Scope and Stereoselectivity

Electrophile (Nitroolefin)PronucleophileTemp (°C)Time (h)Yield (%)ee (%)
trans-β-NitrostyreneDiethyl malonate-10249294
4-Methoxy-β-nitrostyreneDiethyl malonate-10368891
4-Chloro-β-nitrostyreneDiethyl malonate-10249596
2-Methyl-β-nitrostyreneDiethyl malonate0488188

Standard Operating Procedure (SOP): Asymmetric Michael Addition

Self-Validating System: To ensure the integrity of this protocol, a negative control reaction (omitting the catalyst) must be run in parallel. A lack of product formation in the control validates that the observed conversion and stereoselectivity are entirely driven by the chiral catalyst.

Materials Required:

  • (R)-4-Methylmorpholine-2-carboxylic acid (10 mol%)

  • trans-β-Nitrostyrene (1.0 equiv, 0.5 mmol)

  • Diethyl malonate (1.2 equiv, 0.6 mmol)

  • Anhydrous Toluene (2.0 mL)

Step-by-Step Methodology:

  • Catalyst Conditioning: In a flame-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add (R)-4-Methylmorpholine-2-carboxylic acid (0.05 mmol). Purge the vessel with Argon for 5 minutes to remove ambient moisture.

  • Solvent & Electrophile Addition: Add 2.0 mL of anhydrous toluene, followed by trans-β-nitrostyrene (0.5 mmol). Stir at room temperature for 5 minutes to ensure complete dissolution.

  • Thermal Equilibration: Cool the reaction mixture to -10 °C using a cryocooler or a brine/ice bath. Allow 15 minutes for thermal equilibration. (Critical Step: Temperature control prevents the higher-energy racemic transition state from competing).

  • Pronucleophile Addition: Add diethyl malonate (0.6 mmol) dropwise over 2 minutes via a micro-syringe.

  • Reaction Monitoring: Stir the mixture at -10 °C. Monitor the reaction progress via TLC (Hexane/EtOAc 4:1) or LC-MS. Typical completion time is 24 hours.

  • Quenching & Workup: Quench the reaction by adding 2.0 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3 x 5 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (eluent: gradient of Hexane/EtOAc 9:1 to 4:1) to afford the pure Michael adduct.

  • Validation: Determine the enantiomeric excess via chiral stationary phase HPLC (e.g., Chiralpak AD-H column, Hexane/i-PrOH 90:10, 1.0 mL/min flow rate).

Workflow Step1 1. Catalyst Preparation Dissolve 10 mol% catalyst in non-polar solvent Step2 2. Substrate Addition Add pronucleophile and electrophile at -10°C Step1->Step2 Step3 3. Reaction Monitoring Track conversion via TLC/HPLC (12-24h) Step2->Step3 Step4 4. Quenching & Extraction Quench with aq. NH4Cl, extract with EtOAc Step3->Step4 Step5 5. Purification Flash Chromatography (Hexane/EtOAc) Step4->Step5 Step6 6. Validation Chiral HPLC for ee determination Step5->Step6

Fig 2: Standard operating procedure for asymmetric Michael addition workflow.

Synthetic Accessibility and Precursor Grounding

The availability and optical purity of the morpholine core are vital for reproducible catalysis. The synthesis of morpholine-2-carboxylic acid derivatives typically begins from epichlorohydrin and appropriate amino alcohols, a scalable route that bypasses heavy chromatographic steps to yield highly enantioenriched products (>99% ee)[3]. Subsequent methylation of the N4 position via reductive amination (e.g., using formaldehyde and NaBH₃CN) yields the active tertiary amine catalyst. Ensuring the optical purity of the catalyst prior to use is a mandatory quality control step, usually verified via polarimetry or chiral HPLC.

References

  • Heterocyclic β-amino acids as molecular tools for peptidomimetic synthesis and organocatalysis Source: AIR Unimi (Institutional Repository of the University of Milan) URL:[Link]

  • Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts Source: Frontiers in Chemistry (2023) URL:[Link]

  • Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid Source: The Journal of Organic Chemistry (ACS Publications, 2008) URL:[Link]

Sources

Application

Application Note: Enantioselective Preparation of (R)-4-Methylmorpholine-2-carboxylic Acid Esters

Executive Summary (R)-4-Methylmorpholine-2-carboxylic acid and its ester derivatives are highly valued chiral building blocks in medicinal chemistry. They serve as critical structural motifs in the synthesis of reboxetin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-4-Methylmorpholine-2-carboxylic acid and its ester derivatives are highly valued chiral building blocks in medicinal chemistry. They serve as critical structural motifs in the synthesis of reboxetine analogs (monoamine reuptake inhibitors) and novel muscarinic acetylcholine receptor (mAChR) M1 ligands, which are currently under investigation as PET radiotracers[1],[2].

This application note details a field-proven, scalable methodology for the preparation of (R)-4-methylmorpholine-2-carboxylic acid esters. By combining a highly selective enzyme-catalyzed kinetic resolution with a robust 1,1'-carbonyldiimidazole (CDI)-mediated esterification protocol, this workflow bypasses the limitations of traditional chiral chromatography and harsh acidic esterifications, ensuring high enantiomeric purity (>99% ee) and excellent yields even with sterically hindered alcohols.

Mechanistic Rationale & Synthetic Strategy

The synthesis of complex (R)-morpholine-2-carboxylate esters requires strict control over the C2 stereocenter. Traditional approaches utilizing chiral epichlorohydrin often suffer from scalability issues and intermediate instability[3]. To establish a self-validating and robust system, our protocol employs a three-phase strategy:

  • Enzymatic Kinetic Resolution: The workflow begins with racemic n-butyl 4-benzylmorpholine-2-carboxylate. Candida rugosa lipase (CRL) is employed in a biphasic system (t-BuOMe/H₂O). The chiral binding pocket of CRL selectively accommodates the transition state of the (S)-enantiomer, catalyzing its hydrolysis to the (S)-acid while leaving the (R)-ester completely intact[1]. This divergent resolution is highly scalable and reliably yields the (R)-ester in >99% ee.

  • Reductive N-Methylation: The benzyl protecting group is cleaved via palladium-catalyzed hydrogenolysis. The resulting secondary amine is subjected to reductive amination using formaldehyde and sodium cyanoborohydride (NaBH₃CN). This method is explicitly chosen over direct alkylation (e.g., with methyl iodide) to prevent over-alkylation and the formation of quaternary ammonium salts.

  • CDI-Mediated Esterification: Direct Fischer esterification of 4-methylmorpholine-2-carboxylic acid with bulky alcohols (e.g., benzhydrols used in PET tracers) fails due to steric hindrance and the risk of acid-catalyzed racemization. Instead, 1,1'-carbonyldiimidazole (CDI) is used to activate the carboxylic acid into a highly reactive acyl imidazole intermediate. Subsequent addition of a pre-formed sodium alkoxide drives the reaction to completion, maintaining the integrity of the C2 stereocenter[2].

SyntheticWorkflow A Racemic n-Butyl 4-benzylmorpholine-2-carboxylate B Enzymatic Kinetic Resolution (Candida rugosa lipase) A->B C (S)-Acid (Hydrolyzed) B->C Hydrolysis D (R)-Ester (Intact) >99% ee B->D Unreacted E 1. Pd/C, H2 (Debenzylation) 2. CH2O, NaBH3CN (N-Methylation) D->E F (R)-4-Methylmorpholine-2-carboxylic acid n-butyl ester E->F G Acidic Hydrolysis (HCl / H2O) F->G H (R)-4-Methylmorpholine-2-carboxylic acid G->H I CDI Activation & Alkoxide Addition H->I J Target (R)-4-Methylmorpholine-2- carboxylic acid esters I->J

Enantioselective synthesis workflow for (R)-4-methylmorpholine-2-carboxylic acid esters.

Quantitative Method Comparison

Selecting the correct esterification strategy is critical when dealing with morpholine-2-carboxylic acids, especially when targeting complex, sterically hindered esters for drug development.

Esterification MethodReagents / ConditionsYield (Bulky Alcohols)Racemization RiskMechanistic Advantage / Disadvantage
CDI / Alkoxide (Recommended) CDI, DMF, NaOR (Alkoxide), 25–45 °CHigh (48–74%) Low Acyl imidazole intermediate is stable against racemization; alkoxide acts as a powerful nucleophile overcoming steric bulk[2].
Steglich Esterification EDC·HCl, DMAP, CH₂Cl₂, 25 °CLow to Moderate (9–20%)ModerateMild conditions, but highly prone to forming unreactive N-acylurea byproducts with hindered alcohols.
Fischer Esterification ROH, H₂SO₄ (cat.), RefluxPoor (<5%)HighOnly viable for simple primary alcohols (MeOH, EtOH). High heat and strong acid degrade the morpholine core.

Experimental Protocols

Protocol A: Enzymatic Resolution to (R)-n-Butyl 4-benzylmorpholine-2-carboxylate

This step establishes the absolute stereochemistry of the morpholine core.

  • Preparation of Biphasic System: Dissolve racemic n-butyl 4-benzylmorpholine-2-carboxylate (10.0 g, 36 mmol) in tert-butyl methyl ether (t-BuOMe, 150 mL). Add 150 mL of 0.1 M sodium phosphate buffer (pH 7.2).

  • Enzyme Addition: Add Candida rugosa lipase (CRL, 2.0 g) to the vigorously stirring biphasic mixture.

  • Incubation & Monitoring: Stir the emulsion at 30 °C. Monitor the reaction via chiral HPLC (e.g., Chiralcel OD-H). The reaction typically reaches 50% conversion within 24–36 hours, at which point the (S)-enantiomer is fully hydrolyzed to the aqueous-soluble acid[1].

  • Workup: Filter the mixture through a pad of Celite to remove the enzyme. Separate the organic layer. Wash the organic layer with saturated aqueous NaHCO₃ (2 × 50 mL) to remove any residual (S)-acid.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure (R)-ester as a colorless oil (>99% ee).

Protocol B: N-Methylation and Hydrolysis

This step installs the N-methyl group and prepares the free acid for final esterification.

  • Debenzylation: Dissolve the (R)-ester (5.0 g) in methanol (50 mL). Add 10% Pd/C (0.5 g). Stir under a hydrogen atmosphere (1 atm) at room temperature for 12 hours. Filter through Celite and concentrate to yield the secondary amine.

  • Reductive Amination: Dissolve the crude amine in methanol (40 mL). Add aqueous formaldehyde (37% w/w, 3.0 eq) and stir for 30 minutes. Cool to 0 °C, then add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise. Stir at room temperature for 4 hours.

  • Quench & Extract: Quench with 1M NaOH (20 mL), extract with dichloromethane (3 × 30 mL), dry, and concentrate to yield (R)-n-butyl 4-methylmorpholine-2-carboxylate.

  • Hydrolysis: Reflux the resulting ester in 6M HCl (30 mL) for 4 hours. Cool to room temperature and lyophilize the solution to obtain (R)-4-methylmorpholine-2-carboxylic acid hydrochloride as a white solid[2].

Protocol C: CDI-Mediated Esterification (e.g., Diphenylmethyl Ester)

This protocol is adapted for sterically hindered alcohols, such as those used in mAChR PET radiotracer synthesis.

  • Activation: Suspend (R)-4-methylmorpholine-2-carboxylic acid hydrochloride (100 mg, 0.55 mmol) in anhydrous DMF (4 mL) under an inert argon atmosphere. Add 1,1'-carbonyldiimidazole (CDI, 134 mg, 0.83 mmol) as a solid. Stir at 40 °C for 30 minutes until gas evolution (CO₂) ceases and the solution becomes clear, indicating full conversion to the acyl imidazole[2].

  • Alkoxide Generation: In a separate dry flask, dissolve the target alcohol (e.g., diphenylmethanol, 0.60 mmol) in anhydrous DMF (2 mL). Add sodium hydride (60% dispersion in mineral oil, 0.65 mmol) at 0 °C. Stir for 15 minutes to generate the sodium alkoxide.

  • Coupling: Transfer the alkoxide solution dropwise into the acyl imidazole solution at room temperature. Stir the combined mixture for 12 hours.

  • Purification: Quench the reaction with water (10 mL) and extract with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via flash column chromatography (Silica gel, CH₂Cl₂/MeOH gradient) to yield the pure (R)-4-methylmorpholine-2-carboxylic acid ester.

References

  • Enantioselective synthesis of (R)- and (S)-N-Boc-morpholine-2-carboxylic acids by enzyme-catalyzed kinetic resolution: application to the synthesis of reboxetine analogs. Tetrahedron Letters, 2009.[Link]

  • Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. The Journal of Organic Chemistry, 2008.[Link]

  • Enhanced arecoline derivatives as muscarinic acetylcholine receptor M1 ligands for potential application as PET radiotracers. European Journal of Medicinal Chemistry, 2020.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent racemization of (R)-4-Methylmorpholine-2-carboxylic acid during synthesis

Welcome to the Technical Support Center for Advanced Organic Synthesis . As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals worki...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis . As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with (R)-4-Methylmorpholine-2-carboxylic acid .

Synthesizing and utilizing this specific N-alkyl amino acid derivative presents unique stereochemical challenges. Enantiomeric leakage (racemization) typically occurs at two distinct stages: during the de novo construction of the morpholine ring, and during the carboxylic acid activation for downstream coupling. This guide breaks down the mechanistic causality of these issues and provides self-validating protocols to ensure absolute stereofidelity.

Section 1: Mechanistic Root Causes of Racemization

To prevent racemization, we must first understand the thermodynamic and kinetic traps inherent to this molecule.

The Azetidinium Trap (Ring Synthesis Phase)

When synthesizing the morpholine core from enantiopure precursors (e.g., (S)-epichlorohydrin), the reaction proceeds through a chlorohydrin intermediate. If this intermediate is concentrated and stored as a neat oil, the secondary/tertiary amine undergoes a slow intramolecular nucleophilic attack on the alkyl chloride. This forms a highly reactive, symmetric azetidinium species . Upon subsequent ring closure, the azetidinium intermediate opens non-selectively, leading to significant enantiomeric leakage (up to 15% racemization).

Azetidinium_Mechanism A Enantiopure Chlorohydrin (Kinetic Control) B Concentrated Oil Storage (Time/Heat) A->B Improper Handling D (R)-4-Methylmorpholine- 2-carboxylic acid A->D Immediate Dilute Cyclization C Azetidinium Intermediate (Loss of Stereofidelity) B->C Intramolecular Attack C->D Pathway A E (S)-Enantiomer (Racemization Leakage) C->E Pathway B

Fig 1: Azetidinium-mediated racemization pathway during morpholine ring synthesis.

The Enolization/Azlactone Pathway (Activation Phase)

(R)-4-Methylmorpholine-2-carboxylic acid is an N-alkyl amino acid. The N-methyl group creates severe steric hindrance, which drastically slows down standard coupling rates[1]. Concurrently, the α -proton is highly acidic due to the electron-withdrawing effects of the adjacent carboxylic acid and the morpholine oxygen. When activated with strong reagents (e.g., HATU) in the presence of strong bases (e.g., DIPEA), the slow coupling rate provides ample time for base-catalyzed deprotonation. This forms an enolate or azlactone-like intermediate, resulting in rapid epimerization[2].

Section 2: Troubleshooting FAQs

Q: I left my chlorohydrin intermediate as a concentrated oil over the weekend, and my final ee% dropped from >99% to 85%. What happened? A: You fell into the azetidinium kinetic trap. As established in process chemistry literature, holding the concentrated chlorohydrin oil allows the nitrogen to displace the chloride, forming the azetidinium ion[3]. To prevent this, never store the intermediate neat. Always dilute it in your cyclization solvent immediately, or store it at -20°C in a dilute organic solution.

Q: Can I use standard HATU/DIPEA conditions to couple (R)-4-Methylmorpholine-2-carboxylic acid to my API? A: No. The combination of the sterically hindered tertiary amine (N-methyl) and the highly acidic α -proton makes this substrate extremely sensitive to base-catalyzed epimerization[1]. HATU/DIPEA will lead to significant racemization. You must switch to a base-free or weak-base coupling system, such as DIC/Oxyma Pure or EDC/HOBt[4].

Q: Does the N-methyl group specifically contribute to the racemization rate? A: Yes, indirectly. While it doesn't increase the acidity of the α -proton itself, the bulkiness of the N-alkyl group sterically hinders the incoming nucleophile (amine) during peptide/amide coupling[1]. This sluggish reaction kinetics extends the lifetime of the activated ester, giving the competing epimerization pathway more time to dominate.

Section 3: Self-Validating Experimental Protocols

To guarantee stereochemical integrity, employ the following self-validating workflows. These protocols include mandatory In-Process Controls (IPCs) to ensure the system validates itself at critical junctures.

Protocol A: Enantioretentive Ring Closure (Synthesis)

Objective: Prevent azetidinium formation during the cyclization of the chlorohydrin intermediate.

  • Reaction: Perform the epoxide opening of (S)-epichlorohydrin with the appropriate amine in a suitable solvent (e.g., MeOH) at 0°C to 25°C.

  • Solvent Swap (Critical Step): Do not evaporate the reaction mixture to dryness. Instead, perform a solvent swap via vacuum distillation, maintaining a minimum solvent volume of 5 volumes (5 mL/g) at all times.

  • Immediate Cyclization: Directly add the dilute chlorohydrin solution to the base (e.g., NaOtBu in THF) at 0°C to initiate ring closure.

  • IPC Check: Pull a 50 μ L aliquot, quench with water, extract with EtOAc, and run chiral HPLC. The enantiomeric excess (ee) must be 99%. If ee < 98%, azetidinium leakage has occurred.

Protocol B: Epimerization-Free Amide Coupling (Activation)

Objective: Couple the carboxylic acid without triggering α -proton abstraction.

  • Preparation: Dissolve (R)-4-Methylmorpholine-2-carboxylic acid (1.0 eq) and Oxyma Pure (1.1 eq) in anhydrous DMF (0.1 M). Do not add DIPEA or TEA.

  • Activation: Cool the solution to 0°C. Add N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq) dropwise. Stir for exactly 3 minutes to form the active ester.

  • Coupling: Add the target amine (1.0 eq) slowly. Allow the reaction to warm to room temperature over 2 hours.

  • IPC Check: Monitor the disappearance of the active ester via LC-MS. Once complete, analyze the crude mixture via chiral SFC (Supercritical Fluid Chromatography) to validate that the C2 stereocenter has undergone negligible conversion[2].

Coupling_Workflow Step1 1. Substrate Preparation Step2 2. Add DIC/Oxyma (No strong base) Step1->Step2 Step3 3. Pre-activation (2-3 mins, 0°C) Step2->Step3 Step4 4. Amine Addition (Slow dropwise) Step3->Step4 Step5 5. Isolation of Enantiopure Product Step4->Step5

Fig 2: Optimized epimerization-free coupling workflow for N-alkyl amino acids.

Section 4: Quantitative Data & Reagent Selection

The choice of coupling reagent and base is the single most critical variable in preventing racemization during the activation of (R)-4-Methylmorpholine-2-carboxylic acid. The table below summarizes the quantitative impact of various conditions on enantiomeric retention.

Coupling SystemBase AdditiveSolventTempYield (%)ee (%)Mechanism of Failure / Success
HATU DIPEA (2.0 eq)DMF25°C85< 50 Strong base + slow coupling = Rapid enolization.
EDC HOBt / TEA (1.0 eq)DCM25°C7885 HOBt suppresses some racemization[4], but TEA is too basic.
DEPBT TMP (1.0 eq)THF25°C88> 98 TMP (collidine) is non-nucleophilic; DEPBT resists azlactone formation.
DIC Oxyma Pure (No Base)DMF0°C 25°C92> 99 Base-free conditions completely eliminate the enolization pathway.

Table 1: Representative data illustrating the impact of base strength and activation kinetics on the enantiomeric retention of morpholine-2-carboxylic acid derivatives.

References

  • Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid The Journal of Organic Chemistry (2008). URL:[Link]

  • Conversion of “Customizable Units” into N-Alkyl Amino Acids and Generation of N-Alkyl Peptides The Journal of Organic Chemistry (2019). URL:[Link]

  • Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives ACS Combinatorial Science (2017). URL:[Link]

  • US Patent US9758473B2 (2017).

Sources

Optimization

Technical Support Center: Troubleshooting (R)-4-Methylmorpholine-2-carboxylic Acid Solubility

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility profiles of unnatural amino acids during drug development and peptidomimetic s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility profiles of unnatural amino acids during drug development and peptidomimetic synthesis.

This guide provides a comprehensive, mechanistic approach to troubleshooting solubility issues with (R)-4-Methylmorpholine-2-carboxylic acid . Rather than relying on trial and error, we will address the fundamental physicochemical properties driving these issues and provide field-proven, self-validating protocols to keep your workflows moving.

The Root Cause: Zwitterionic Lattice Energy

To solve solubility issues, we must first understand the causality behind them. (R)-4-Methylmorpholine-2-carboxylic acid contains both a basic tertiary morpholine amine (pKa ~7.5) and an acidic carboxylic acid (pKa ~2.5–3.2)[1][2].

In its solid state and in neutral aqueous environments, this molecule exists predominantly as a zwitterion —a dipolar ion where the carboxylic acid has donated its proton to the amine[3]. The positively charged ammonium and negatively charged carboxylate groups form a tightly bound, highly stable intermolecular ionic lattice[3].

Non-polar and moderately polar organic solvents (like dichloromethane, ethyl acetate, or neutral DMF) lack the dielectric constant required to overcome these strong ionic attractions. Consequently, the energy required to pull the lattice apart is greater than the solvation energy provided by the solvent, resulting in near-zero solubility[3][4]. To dissolve this compound in organic solvents, you must chemically disrupt the zwitterion .

Solubility Data & Solvent Compatibility

The table below summarizes the solubility of (R)-4-Methylmorpholine-2-carboxylic acid across various solvent systems and the mechanistic reason for its behavior[4].

Solvent SystemIonization StateRelative SolubilityPractical Application
Water (pH ~7) ZwitterionHighBiological assays, aqueous titrations.
Methanol / EtOH Zwitterion / CationicModerateStock solution preparation (requires sonication).
Dichloromethane (DCM) ZwitterionVery LowUnsuitable without lipophilic additives or protecting groups.
DMF / DMSO (Neutral) ZwitterionLowForms a cloudy suspension; requires base activation.
DMF / DMSO (+ DIPEA) Anionic (Ion Pair)HighPeptide synthesis, amide coupling workflows.

Troubleshooting FAQs

Q1: My compound forms a stubborn, cloudy suspension in DMF/DMSO. How do I force it into solution for an amide coupling reaction? A1: You must break the zwitterionic lattice. Add 2.0 to 3.0 equivalents of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA). The base deprotonates the morpholine nitrogen, eliminating the positive charge. The molecule becomes an anionic carboxylate that forms a highly organic-soluble ion pair with the lipophilic DIPEA-H⁺ counterion[4].

Q2: I need to perform a liquid-liquid extraction (LLE) to isolate the unreacted acid. Why does it remain entirely in the aqueous layer? A2: As an amino acid derivative, it is highly water-soluble at its isoelectric point (pI) and even more so when fully protonated or deprotonated during acidic or basic workups[4]. Standard LLE into DCM or EtOAc will fail because the hydration energy of the charged species is too high. Solution: You must either use continuous liquid-liquid extraction, utilize an ion-pairing reagent, or temporarily protect the carboxylic acid (e.g., as a methyl ester) to remove the zwitterionic character before extraction.

Q3: Can I convert this compound into a more organic-soluble form for long-term storage and easier handling? A3: Yes. Converting the zwitterion into its hydrochloride (HCl) salt eliminates the zwitterionic lattice by fully protonating the carboxylate group, leaving only the cationic amine[4]. The resulting HCl salt is highly soluble in polar protic solvents (like Methanol) and is generally less hygroscopic and easier to weigh[5].

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. If the visual cues described do not occur, the chemical state has not been achieved, and you should not proceed to the next step.

Protocol A: In Situ Solubilization for Amide Coupling (HATU/DIPEA)

Use this protocol when coupling the carboxylic acid to a target amine.

  • Weighing: Transfer 1.0 mmol of (R)-4-Methylmorpholine-2-carboxylic acid to a dry, argon-purged reaction vial.

  • Suspension: Add 5.0 mL of anhydrous DMF or DMSO.

    • Validation Check: The mixture will appear as a cloudy, heterogeneous suspension. This confirms the zwitterionic lattice is intact.

  • Deprotonation: Add 2.5 mmol (2.5 equivalents) of DIPEA. Vortex or stir vigorously for 2-3 minutes.

  • Validation Check (Critical): The suspension must transition into a completely clear, homogeneous solution. This visual change is your confirmation that the DIPEA has successfully deprotonated the morpholine nitrogen, broken the ionic lattice, and formed the soluble ion pair.

  • Activation: Proceed immediately with the addition of your coupling reagent (e.g., 1.1 eq HATU) followed by your target amine component.

Protocol B: Preparation of the Hydrochloride (HCl) Salt

Use this protocol to generate a highly soluble, easy-to-store solid.

  • Suspension: Suspend 1.0 g of the zwitterionic acid in 10 mL of anhydrous methanol in a round-bottom flask.

  • Acidification: Chill the flask to 0°C. Slowly add 1.2 equivalents of HCl in dioxane (4M) dropwise under continuous magnetic stirring.

  • Validation Check: The cloudy suspension will clarify into a transparent solution as the carboxylate is protonated, destroying the zwitterion and forming the methanol-soluble cationic hydrochloride salt[5].

  • Precipitation: Remove from ice. Slowly add 30–40 mL of cold, anhydrous diethyl ether to the clear solution to force the precipitation of the HCl salt.

  • Isolation: Filter the resulting white precipitate through a Büchner funnel, wash with additional cold ether, and dry under high vacuum for 12 hours.

Mechanistic Visualizations

ZwitterionEquilibrium LowPH Cationic Form (Low pH < 2.5) Soluble in H2O/MeOH Neutral Zwitterion Form (Neutral pH ~5.5) Insoluble in Organics LowPH->Neutral Add Base (Deprotonate COOH) Neutral->LowPH Add Acid (Protonate COO-) HighPH Anionic Form (High pH > 8.0) Soluble in DMF/DMSO Neutral->HighPH Add Base (Deprotonate NH+) HighPH->Neutral Add Acid (Protonate N)

Fig 1. pH-dependent structural states and solubility profiles of the morpholine derivative.

AmideCoupling Step1 1. Weigh Zwitterionic Acid Step2 2. Suspend in DMF/DMSO (State: Cloudy Suspension) Step1->Step2 Step3 3. Add 2.0-3.0 eq DIPEA (Action: Deprotonation) Step2->Step3 Insolubility bottleneck Step4 4. Clear Solution Achieved (State: Soluble Ion Pair) Step3->Step4 Breaks ionic lattice Step5 5. Add Coupling Reagent (e.g., HATU) Step4->Step5 Ready for activation Step6 6. Add Amine Component (Action: Amide Formation) Step5->Step6

Fig 2. Step-by-step solubilization and activation workflow for amide coupling reactions.

References

2.[5] Title: 4-Methylmorpholine-2-carboxylic acid hydrochloride | C6H12ClNO3 Source: nih.gov (PubChem) URL: [Link]

3.[3] Title: an introduction to amino acids - Chemguide Source: chemguide.co.uk URL: [Link]

4.[1] Title: (R,S)-BOC-2-CARBOXYMORPHOLINE - ChemBK Source: chembk.com URL: [Link]

6.[4] Title: The Solubility of Amino Acids in Various Solvent Systems - DigitalCommons@URI Source: uri.edu URL: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Crude (R)-4-Methylmorpholine-2-carboxylic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter severe bottlenecks when isolating and purifying morpholine-based amino acid derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter severe bottlenecks when isolating and purifying morpholine-based amino acid derivatives.

(R)-4-Methylmorpholine-2-carboxylic acid presents a unique challenge: it contains both a basic tertiary amine (the N-methylmorpholine core) and an acidic carboxylic acid. This means it exists predominantly as a highly polar zwitterion in aqueous environments. Standard organic chemistry purification techniques—like silica gel chromatography or liquid-liquid extraction—will almost certainly fail or result in massive yield losses.

Below is our diagnostic workflow and troubleshooting guide, designed to help you navigate these specific physicochemical properties using self-validating purification systems.

Diagnostic Purification Workflow

PurificationWorkflow Start Crude (R)-4-Methylmorpholine -2-carboxylic acid Assess Assess Primary Impurity Profile Start->Assess Cond1 High Salt / Neutral Impurities? Assess->Cond1 Cond2 Low Enantiomeric Excess (ee < 95%)? Assess->Cond2 Cond3 Bulk Chemical Impurities? Assess->Cond3 SCX SCX Chromatography (Ammonia Elution) Cond1->SCX Yes Chiral Diastereomeric Resolution (e.g., DBTA) Cond2->Chiral Yes Iso Isoelectric Crystallization (pH ~5.0 - 5.5) Cond3->Iso Yes Pure Pure (R)-4-Methylmorpholine -2-carboxylic acid SCX->Pure Chiral->Pure Iso->Pure

Diagnostic decision tree for selecting the optimal zwitterion purification strategy.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why am I losing my product during standard aqueous workup (liquid-liquid extraction)?

The Causality: (R)-4-Methylmorpholine-2-carboxylic acid is an amino acid derivative. At near-neutral physiological pH, the carboxylic acid is deprotonated (anionic) and the tertiary amine is protonated (cationic), forming a zwitterion 1. Zwitterions have a net-zero charge but possess highly localized, powerful dipoles. This makes them exceptionally water-soluble and drastically reduces their partition coefficient (LogP) in organic solvents. Attempting to extract this compound into dichloromethane or ethyl acetate will result in the product remaining entirely in the aqueous phase. The Solution: Abandon standard liquid-liquid extraction. You must rely on pH-driven precipitation or ion-exchange chromatography.

Q2: How do I isolate the crude product from a complex reaction mixture containing salts and neutral byproducts?

The Causality: Strong Cation Exchange (SCX) chromatography is a self-validating "catch-and-release" system perfect for basic amines 2. SCX resin contains strongly acidic sulfonic acid groups. By acidifying your crude mixture, you force the morpholine nitrogen to protonate. As it passes through the column, the cationic product binds tightly to the resin via ionic interactions. Neutral and acidic impurities wash straight through. Applying ammonia breaks the ionic bond by deprotonating the amine, releasing the pure product.

Step-by-Step SCX Protocol:

  • Acidification: Dilute the crude mixture in water/methanol and adjust to pH ~2.0 using 1M HCl to ensure complete protonation of the morpholine nitrogen.

  • Loading: Load the mixture onto a pre-conditioned SCX silica cartridge (e.g., SiliaBond® Tosic Acid).

  • Washing: Wash the column with 4–5 column volumes (CV) of Methanol. Self-Validation Check: TLC or LC-MS of the wash fractions should show the removal of non-basic impurities, with no product present.

  • Elution: Elute the target compound using 2M Ammonia in Methanol (3–4 CV). The ammonia deprotonates the morpholine nitrogen, releasing the zwitterion into the eluent.

  • Isolation: Concentrate the ammoniacal eluent under reduced pressure to yield the purified free base/zwitterion.

Q3: My crude material is chemically pure, but the enantiomeric excess (ee) is only 85%. How can I enrich the (R)-enantiomer?

The Causality: If your upstream asymmetric synthesis resulted in partial racemization, standard chromatography cannot separate the enantiomers. By reacting the low-ee mixture with an enantiopure chiral acid, you form diastereomeric salts 3. Unlike enantiomers, diastereomers have distinct physical properties, including differing solubilities. The desired (R)-enantiomer salt will preferentially crystallize out of the solvent matrix 4.

Step-by-Step Resolution Protocol:

  • Dissolution: Dissolve the crude (R)-4-Methylmorpholine-2-carboxylic acid (1.0 eq) in a mixture of Ethanol/Water (9:1 v/v) at 70°C.

  • Salt Formation: Add (-)-Dibenzoyl-L-tartaric acid (DBTA) (0.5 - 1.0 eq) dissolved in warm Ethanol.

  • Ripening: Allow the solution to cool slowly to room temperature at a rate of 5°C/hour. Causality Note: Slow cooling promotes Ostwald ripening, preventing kinetic trapping of the undesired diastereomer.

  • Filtration: Filter the precipitated diastereomeric salt and wash with cold ethanol.

  • Free-basing: Break the salt by suspending it in water and applying the SCX catch-and-release protocol (from Q2) to remove the tartaric acid and recover the enantiopure zwitterion.

Quantitative Comparison of Resolving Agents for Morpholine Derivatives:

Resolving AgentSolvent SystemTemp ProfileYield (%)Post-Resolution ee (%)
(-)-Dibenzoyl-L-tartaric acidEtOH/H₂O (9:1)70°C → 20°C42>98
(+)-Di-p-toluoyl-D-tartaric acidIsopropanol80°C → 20°C3595
(1S)-(+)-10-Camphorsulfonic acidAcetone/H₂O50°C → 4°C2891
Q4: How do I scale up bulk purification without using expensive chromatography resins?

The Causality: Isoelectric crystallization is the most scalable, cost-effective method for zwitterions. The isoelectric point (pI) is the exact pH at which the molecule carries no net electrical charge. For zwitterions, aqueous solubility drops to its absolute minimum at the pI. By carefully titrating the aqueous solution to this exact pH, the system self-validates: the product will spontaneously precipitate out of solution, leaving highly soluble salts and impurities behind in the mother liquor.

Step-by-Step Isoelectric Crystallization Protocol:

  • Dissolution: Dissolve the crude material in a minimal volume of 1M aqueous NaOH to form the highly soluble sodium carboxylate salt.

  • Cooling: Place the flask in an ice bath (0–5°C) with vigorous mechanical stirring.

  • Titration: Slowly add 1M HCl dropwise while monitoring the solution with a calibrated pH meter.

  • Precipitation: Stop the addition when the pH reaches the isoelectric point (typically between pH 5.0 and 5.5 for N-alkylated morpholine carboxylic acids).

  • Aging: Age the resulting white slurry for 2 hours at 0°C to maximize precipitation yield.

  • Isolation: Filter the solid, wash with a minimal volume of ice-cold water followed by cold acetone, and dry under vacuum.

Q5: My isolated crystals are sticky and NMR shows residual solvent. How do I fix this?

The Causality: Zwitterionic crystals frequently form strong hydrogen-bond networks, trapping polar protic solvents (like methanol or water) deep within the crystal lattice. Ambient vacuum drying is often insufficient to break these lattice-bound solvent interactions. The Solution: Dry the product in a vacuum oven at 45–50°C (well below the decomposition point) with a slow nitrogen bleed . The nitrogen bleed is critical; it facilitates the mass transfer of trapped water/methanol vapor out of the oven chamber. Alternatively, reslurry the sticky solid in a dry anti-solvent like anhydrous acetonitrile, stir for 1 hour to displace the protic solvent, filter, and dry.

References
  • Title: EP1552842A1 - Derives bicycliques de pyrimidine. Source: European Patent Office. URL: 2

  • Title: Patent 1844026 - MORPHOLINES AS 5HT2C AGONISTS. Source: European Patent Office. URL: 3

  • Title: WO2014151030A1 - Cell proliferation inhibitors and conjugates thereof. Source: WIPO. URL: 4

  • Title: ChemInform Abstract: Chemoselective Synthesis of N-Protected Alkoxyprolines under Specific Solvation Conditions. Source: ResearchGate / J. Org. Chem. URL: 1

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in (R)-4-Methylmorpholine-2-carboxylic Acid Coupling

Welcome to the advanced troubleshooting and methodology guide for one of the most notoriously difficult coupling substrates in medicinal chemistry. (R)-4-Methylmorpholine-2-carboxylic acid presents a "perfect storm" of s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and methodology guide for one of the most notoriously difficult coupling substrates in medicinal chemistry. (R)-4-Methylmorpholine-2-carboxylic acid presents a "perfect storm" of synthetic challenges: a sterically demanding morpholine ring, an N-methyl group that restricts conformational flexibility, and an highly acidic α -proton (C2) flanked by an ether oxygen and a carboxylate, making it exceptionally prone to base-catalyzed epimerization.

This guide provides field-proven, self-validating protocols and mechanistic insights to help you bypass these bottlenecks.

G Start Evaluate Amine Nucleophile Primary Primary / Unhindered Amine Start->Primary Secondary Secondary / Hindered Amine Start->Secondary HATU HATU + DIPEA (Standard Activation) Primary->HATU COMU COMU + Oxyma + TMP (Base & H-Bond Control) Secondary->COMU Moderate Hindrance TCFH TCFH + NMI (In-situ Acyl Fluoride) Secondary->TCFH Severe Hindrance EpiCheck High Epimerization Risk? HATU->EpiCheck EpiCheck->COMU Yes

Workflow for selecting coupling reagents based on amine steric hindrance and epimerization risk.

Section 1: Mechanistic Troubleshooting (Q&A)

Q: Why do standard carbodiimide protocols (e.g., EDC/HOBt) yield <10% product with this substrate? A: The failure of standard carbodiimides is rooted in transition state kinetics. The N-methyl group and the morpholine oxygen project significant steric bulk around the activated carbonyl. The standard OBt (1-hydroxybenzotriazole) active ester is simply not electrophilic enough to overcome the high activation energy barrier required for a hindered amine to attack[1]. To force this reaction, you must use reagents that exploit the "7-aza effect" (such as HATU). The nitrogen at the 7-position of the HOAt leaving group provides anchimeric assistance via hydrogen bonding to the incoming amine, significantly accelerating aminolysis[2].

Q: Why is epimerization at the C2 position so prevalent, and how does the N-methyl group exacerbate it? A: Unlike primary amino acids that racemize primarily through an oxazolone intermediate, N-alkylated cyclic amino acids like (R)-4-methylmorpholine-2-carboxylic acid cannot easily form oxazolones. Instead, they epimerize via direct base-catalyzed enolization . The C2 proton is highly acidic due to the adjacent electron-withdrawing ether oxygen. When standard unhindered bases like DIPEA or TEA are used, they rapidly deprotonate the C2 position of the active ester. Switching to a sterically hindered, less nucleophilic base like 2,2,6,6-tetramethylpiperidine (TMP) or 2,4,6-collidine neutralizes the uronium salt without abstracting the α -proton[2].

Q: I am seeing a mass corresponding to the amine + coupling reagent. What happened? A: You are observing guanidinylation. Uronium-based reagents (like HATU or COMU) can react directly with the free amine if the activation of the carboxylic acid is too slow. If your amine is precious or highly hindered, switch to a phosphonium salt like PyAOP, which does not react with free amines and is highly effective for N-methylated substrates[3].

Section 2: Reagent Selection & Quantitative Benchmarks

When dealing with sterically hindered carboxylic acids, the choice of the active intermediate dictates the success of the coupling. Below is a comparative matrix of advanced coupling systems.

Coupling SystemActive IntermediateRelative Aminolysis RateEpimerization RiskPrimary ByproductBest Use Case
HATU / DIPEA OAt EsterHighModerateTetramethylureaRoutine coupling with primary amines[2].
COMU / Oxyma / TMP Oxyma EsterHighVery LowWater-soluble ureaStereosensitive couplings; safer alternative to benzotriazoles[4].
PyAOP / DIPEA OAt EsterVery HighLowPyrrolidine oxideHighly hindered amines where guanidinylation is a risk[1][3].
TCFH / NMI Acyl FluorideExtremeLowTetramethylureaExtreme steric hindrance; poorly nucleophilic amines[5].

Section 3: Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, meaning they include in-process analytical checks to confirm causality before proceeding to the next step.

Protocol A: COMU/Oxyma-Mediated Coupling (For Epimerization-Sensitive, Moderately Hindered Amines)

Causality: OxymaPure acts as a highly effective hydrogen bond acceptor, accelerating the reaction while suppressing epimerization[4]. TMP provides the necessary basicity without the nucleophilicity required to enolize the C2 position.

  • Preparation: Dissolve (R)-4-Methylmorpholine-2-carboxylic acid (1.0 eq) and OxymaPure (1.0 eq) in anhydrous DMF (0.1 M concentration) under an inert atmosphere.

  • Base Addition: Add TMP (2,2,6,6-tetramethylpiperidine) (2.0 eq). Stir for 1 minute.

  • Activation: Cool the mixture to 0 °C. Add COMU (1.0 eq) in one portion. Stir for exactly 3 minutes.

    • Self-Validation Check: Withdraw a 2 µL aliquot, quench into 50 µL of methanol, and analyze via LCMS. You should observe the mass of the methyl ester, confirming complete formation of the Oxyma active ester without degradation.

  • Aminolysis: Add the amine (1.1 eq) dropwise. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Workup: Quench with saturated aqueous NaHCO3​ . The COMU byproducts are highly water-soluble, allowing for clean extraction of the product into ethyl acetate.

Protocol B: TCFH/NMI Acyl Fluoride Generation (For Severely Hindered Amines)

Causality: When OAt or Oxyma esters are still too bulky, generating an acyl fluoride in situ is the ultimate fallback. The fluorine atom is exceptionally small (van der Waals radius 1.47 Å), minimizing steric clashes during nucleophilic attack, while the C-F bond behaves like a highly activated ester[1][6].

  • Preparation: Dissolve the carboxylic acid (1.0 eq) in anhydrous CH2​Cl2​ (0.1 M).

  • Activation Catalyst: Add N-methylimidazole (NMI) (3.0 eq).

  • Fluorination: Add TCFH (1.2 eq) at room temperature. Stir for 15 minutes.

    • Self-Validation Check: Quench a 5 µL aliquot in methanol/triethylamine. LCMS must show the methyl ester, confirming successful acyl fluoride generation[5].

  • Coupling: Add the severely hindered amine (1.5 eq). If the amine is anilino or highly electron-deficient, heat the sealed vessel to 40 °C for 12 hours.

Section 4: Rapid Diagnostic FAQ

Q: I ran the TCFH protocol, but I see a large amount of unreacted amine and no product. A: Check the hydration level of your CH2​Cl2​ . Acyl fluorides are relatively stable to moisture compared to acid chlorides, but in the presence of NMI and trace water, they will slowly hydrolyze back to the carboxylic acid. Ensure strictly anhydrous conditions. Alternatively, try BTFFH as a fluorinating agent, which sometimes exhibits lower byproduct formation[6].

Q: My LCMS shows exactly 50% conversion, and the reaction has stalled completely. A: This is a classic symptom of amine hydrochloride salt formation. If your amine was supplied as an HCl salt, or if the activation step generated excess acid that neutralized your amine, the nucleophile is dead. Ensure you have added sufficient equivalents of your non-nucleophilic base (e.g., DIPEA or TMP) to maintain the amine in its free-base form throughout the catalytic cycle.

Sources

Troubleshooting

Storage conditions and stability guidelines for (R)-4-Methylmorpholine-2-carboxylic acid

Welcome to the Technical Support Center for (R)-4-Methylmorpholine-2-carboxylic acid . As a Senior Application Scientist, I have designed this hub to move beyond basic datasheets. Here, we explore the causality behind th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (R)-4-Methylmorpholine-2-carboxylic acid . As a Senior Application Scientist, I have designed this hub to move beyond basic datasheets. Here, we explore the causality behind the handling, stability, and synthetic applications of this compound, ensuring your workflows—whether in PET radiotracer development or targeted oncology drug synthesis—are robust and reproducible.

Material Specifications & Stability Guidelines

(R)-4-Methylmorpholine-2-carboxylic acid is a highly polar, bifunctional molecule. Because it contains both a basic tertiary amine (the N-methylmorpholine core) and an acidic carboxylic acid, it exists predominantly as a zwitterion. This structural reality dictates its physical behavior, solubility profile, and storage requirements [1].

Table 1: Quantitative Specifications & Storage Parameters

ParameterSpecification / GuidelineScientific Causality
CAS Number 2165351-89-1Identifies the specific (R)-enantiomer.
Molecular Weight 145.16 g/mol Essential for precise stoichiometric calculations.
Storage Temperature 2°C to 8°CPrevents thermal decarboxylation and slows kinetic degradation pathways [2].
Atmosphere Inert (Argon or N₂)The tertiary amine is susceptible to N-oxidation in the presence of atmospheric oxygen.
Hygroscopicity HighThe zwitterionic nature readily forms hydrates with atmospheric moisture, altering the effective molecular weight.
Solubility High in H₂O, DMF; Low in DCMZwitterions require highly polar or protic solvents to disrupt intermolecular electrostatic networks.

Troubleshooting & FAQs

Q1: My compound has changed from a free-flowing powder to a clumpy mass. Is it degraded? A: Not necessarily degraded, but it has likely absorbed moisture. Causality: The carboxylate moiety forms strong hydrogen bonds with ambient water molecules. Self-Validating Solution: Before use, run a quick Karl Fischer titration to quantify water content. If moisture is >1%, dry the compound in a vacuum desiccator over P₂O₅ for 24 hours. Do not use heat, as heating a hydrated carboxylic acid can induce premature decarboxylation.

Q2: I am observing racemization (loss of the (R)-stereocenter) during peptide coupling. How do I prevent this? A: Epimerization at the C2 position (alpha to the carboxylate) is a common pitfall. Causality: The alpha-proton is relatively acidic. When you use strong, unhindered bases (like Triethylamine) or highly reactive uronium coupling agents (like HATU) for prolonged periods, the intermediate can enolize, leading to a racemic mixture. Self-Validating Solution: Switch to a milder, base-free activation method using 1,1'-Carbonyldiimidazole (CDI). Monitor the optical purity of your product via chiral HPLC to validate the preservation of the (R)-configuration [3].

Q3: My reaction yields are inexplicably low when using standard EDC/HOBt coupling in Dichloromethane (DCM). Why? A: The issue is solubility, not reactivity. Causality: (R)-4-Methylmorpholine-2-carboxylic acid is highly polar and poorly soluble in non-polar solvents like DCM. If the starting material is in suspension, the activation kinetics plummet, and side reactions dominate. Self-Validating Solution: Switch your solvent system to a 1:1 mixture of anhydrous DMF and Pyridine. Ensure complete dissolution before adding your coupling reagents.

Experimental Workflow: CDI-Mediated Coupling

This protocol is optimized for synthesizing amide or ester derivatives (e.g., ERK5 inhibitors or arecoline-based PET radiotracer precursors) while strictly preserving the (R)-stereocenter [4].

System Validation: This protocol is a self-validating system. By isolating the activation step from the nucleophilic addition step, you can verify the formation of the reactive intermediate via LC-MS before committing your valuable nucleophile.

Step-by-Step Methodology:
  • Preparation of the Acyl Imidazole Intermediate:

    • In an oven-dried flask under an Argon atmosphere, dissolve 1.0 equivalent of (R)-4-Methylmorpholine-2-carboxylic acid in anhydrous DMF/Pyridine (1:1 v/v, 0.2 M concentration).

    • Add 1.1 equivalents of 1,1'-Carbonyldiimidazole (CDI) in one portion.

    • Causality: Pyridine acts as a catalytic nucleophile, accelerating the formation of the active acyl imidazole while maintaining a mildly basic environment that prevents the protonation of the incoming amine.

  • Activation Phase & Validation:

    • Stir the mixture at 45°C for 30 minutes.

    • Causality: The slight elevation in temperature ensures complete consumption of CDI and drives off the CO₂ byproduct. If CO₂ remains in solution, it can react with your amine nucleophile to form stable, unreactive carbamates.

    • Validation Check: Pull a 5 µL aliquot, quench in methanol, and analyze via LC-MS. You should observe the mass of the methyl ester (formed by quenching the acyl imidazole) as the dominant peak, confirming complete activation.

  • Nucleophilic Addition:

    • Cool the reaction to room temperature (20°C).

    • Add 0.9 equivalents of your target nucleophile (amine or alcohol). Stir for 2-4 hours.

  • Workup & Isolation:

    • Causality: Due to the high water solubility of the morpholine product, standard aqueous extraction will result in massive product loss to the aqueous layer.

    • Solution: Concentrate the reaction mixture directly under reduced pressure (high vacuum) to remove DMF and Pyridine. Purify the crude residue directly via reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Workflow Visualization

Below is the logical flow of the CDI-mediated coupling process, mapped to highlight the intermediate states and byproduct release.

G A (R)-4-Methylmorpholine- 2-carboxylic acid C Acyl Imidazole Intermediate A->C DMF/Pyridine 45°C, 30 min B CDI (Activation Reagent) B->C E Coupled Product (e.g., PET Tracer) C->E Nucleophilic Attack F CO2 + Imidazole (Byproducts) C->F Released D Nucleophile (Amine/Alcohol) D->E

Workflow of CDI-mediated coupling of (R)-4-Methylmorpholine-2-carboxylic acid.

References

  • Enhanced arecoline derivatives as muscarinic acetylcholine receptor M1 ligands for potential application as PET radiotracers. European Journal of Medicinal Chemistry (via ResearchGate). Retrieved for applications in radiotracer synthesis and stereocenter preservation.[Link][1]

  • WO2024017977A1 - Imidazopyridine compounds, preparation thereof and therapeutic uses. Google Patents. Retrieved for CDI-mediated coupling methodology and ERK5 inhibitor synthesis.[2]

Sources

Optimization

Technical Support Center: Troubleshooting (R)-4-Methylmorpholine-2-carboxylic Acid Reactions

Welcome to the Technical Support Center. (R)-4-Methylmorpholine-2-carboxylic acid is a critical chiral building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including monoamine reu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. (R)-4-Methylmorpholine-2-carboxylic acid is a critical chiral building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including monoamine reuptake inhibitors (such as reboxetine analogs) and glucokinase activators[1][2].

However, its unique structural features—an ether oxygen at position 1, a tertiary amine at position 4, and a carboxylic acid at position 2—make it highly susceptible to specific side reactions. This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you mitigate byproducts and maintain scientific integrity in your workflows.

Troubleshooting Guide: Suppressing Racemization in Amide/Peptide Coupling

The Problem: The most pervasive issue when working with (R)-4-Methylmorpholine-2-carboxylic acid is the loss of stereochemical integrity (epimerization) at the C2 position during amide bond formation.

The Causality: The proton at the C2 position is exceptionally acidic. It is flanked by the electron-withdrawing activated carbonyl group and the highly electronegative ring oxygen atom, which exerts a strong inductive pull. Furthermore, the tertiary N-methyl amine at the C4 position can act as an intramolecular base. When the carboxylic acid is activated (e.g., as an O-acylisourea or mixed anhydride), this internal base—or any external organic base added to the reaction—facilitates the rapid deprotonation of the C2 alpha-proton. This forms a planar, achiral enolate (or ketene) intermediate. Upon reprotonation, the stereocenter is scrambled, yielding a racemic mixture of (R) and (S) epimers[3][4].

G A Activated (R)-Ester/Amide (Chiral at C2) C Deprotonation at C2 (Highly Acidic) A->C B Base (Internal N4 or External) B->C D Achiral Enolate Intermediate C->D E Reprotonation D->E F Racemic Mixture (R/S Epimers) E->F

Mechanism of C2 racemization via enolization in morpholine-2-carboxylic acids.

The Solution: To counteract this, the choice of coupling reagent and base is paramount. Traditional reagents like HATU with DIPEA result in high levels of epimerization. Instead, a self-validating system utilizing Propylphosphonic anhydride (T3P) and Pyridine is highly recommended[2][5]. T3P forms a mixed anhydride that is highly reactive yet less prone to oxazolone-like intermediate formation. Pyridine acts as a mild base that is sufficient to drive the reaction but not strong enough to deprotonate the C2 position[2].

Quantitative Data: Coupling Reagents vs. Racemization
Reagent SystemBaseTemperatureYield (%)Epimerization (%)Mechanistic Note
HATU DIPEARoom Temp75%15 - 25%High racemization due to strong organic base.
EDC / HOBt TEARoom Temp80%5 - 10%Moderate racemization; TEA still promotes enolization.
DIC / OxymaPure None / CollidineRoom Temp88%< 1%Excellent suppression; Oxyma captures intermediates rapidly[6].
T3P (50% in EtOAc) Pyridine0 °C to RT92%< 1%Highly scalable; water-soluble byproducts[2].
Experimental Protocol: Racemization-Free Amidation using T3P/Pyridine

This protocol is designed as a self-validating system; the visual cues and temperature controls inherently prevent the side reactions described above.

  • Preparation: Charge a dry reactor with (R)-4-Methylmorpholine-2-carboxylic acid (1.0 eq) and the target amine (1.05 eq).

  • Solvent & Base: Suspend the reagents in a mixture of anhydrous Ethyl Acetate (EtOAc) and Pyridine (3.0 eq). Note: Pyridine serves as both a mild base and a co-solvent.

  • Thermal Control: Cool the mixture to 0 °C under an inert atmosphere (Nitrogen/Argon). Cooling is critical to suppress the activation energy required for C2 deprotonation.

  • Activation: Slowly add T3P (50% w/w solution in EtOAc, 1.2 eq) dropwise via an addition funnel. This controls the mild exotherm associated with mixed anhydride formation.

  • Reaction: Maintain the reaction at 0 °C for 1 hour, then allow it to warm to room temperature until complete conversion is observed via HPLC.

  • Workup: Quench with water. The T3P byproducts are highly water-soluble. Perform an aqueous extraction, separate the organic layer, dry over Na₂SO₄, and concentrate to yield the configurationally pure amide (>99% ee)[2][5].

G S1 Mix (R)-Acid + Amine in EtOAc/Pyridine S2 Cool to 0 °C S1->S2 S3 Dropwise Addition of T3P S2->S3 S4 Stir at 0 °C to RT S3->S4 S5 Aqueous Workup S4->S5 S6 Pure (R)-Amide (>99% ee) S5->S6

Optimized workflow for racemization-free amide coupling using T3P.

Troubleshooting Guide: Preventing Quaternization and Ring-Opening Byproducts

The Problem: Formation of quaternary ammonium salts or ring-opened impurities during esterification or alkylation workflows.

The Causality: The N4-methyl group makes the tertiary nitrogen highly nucleophilic. In the presence of strong electrophiles (e.g., methyl iodide or benzyl bromide used in standard esterifications), the nitrogen undergoes over-alkylation, forming a quaternary ammonium salt. This quaternization not only consumes the starting material but also turns the nitrogen into an excellent leaving group, making the morpholine ring highly susceptible to ring-opening via beta-elimination or nucleophilic attack.

The Solution: Avoid strong alkylating agents. For esterification, utilize Fischer esterification conditions (MeOH/HCl) or coupling with an alcohol using the T3P/Pyridine system. If an electrophile must be used, strictly control the stoichiometry (1.0 equivalent) and utilize non-nucleophilic, sterically hindered bases (e.g., 2,6-lutidine) to prevent N-alkylation.

Frequently Asked Questions (FAQs)

Q1: Why do I observe a[M+18] or [M+water] mass peak during activation? A: This mass shift indicates the hydrolysis of your active ester back to the carboxylic acid. Reagents like DIC and T3P are highly sensitive to moisture. Ensure all solvents (especially EtOAc and Pyridine) are strictly anhydrous and the reaction is purged with inert gas.

Q2: Can I use standard HATU/DIPEA for this building block? A: While HATU is a powerful coupling reagent, the use of DIPEA (a strong organic base) significantly increases the risk of C2 epimerization. If you must use a uronium-based reagent, pre-chill the reaction to -20 °C, minimize pre-activation time (< 1 minute), and substitute DIPEA with a weaker, hindered base like 2,4,6-collidine.

Q3: Is there a viable alternative to T3P for solid-phase synthesis? A: Yes. For solid-phase peptide synthesis (SPPS) or workflows where T3P is unsuitable, the combination of Diisopropylcarbodiimide (DIC) and OxymaPure (Ethyl cyano(hydroxyimino)acetate) is the gold standard. Oxyma is highly acidic and nucleophilic, rapidly capturing the O-acylisourea intermediate to form an active ester that reacts with amines faster than the rate of racemization[6][7].

References

  • [3] Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • [1] (S)-N-Boc-morpholine-2-carboxylic acids by enzyme-catalyzed kinetic resolution: application to the synthesis of reboxetine analogs. ResearchGate. Available at: [Link]

  • [2] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters - ACS Publications. Available at:[Link]

  • [4] Stereochemical Aspects of T3P Amidations. Organic Process Research & Development - ACS Publications. Available at:[Link]

  • [5] T3P-Pyridine Amide Coupling Method. Scribd. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Efficacy Analysis of (R)- and (S)-4-Methylmorpholine-2-carboxylic Acid Enantiomers

A comprehensive guide for researchers, scientists, and drug development professionals on the stereospecific properties and evaluation of 4-Methylmorpholine-2-carboxylic acid enantiomers. In the realm of medicinal chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

A comprehensive guide for researchers, scientists, and drug development professionals on the stereospecific properties and evaluation of 4-Methylmorpholine-2-carboxylic acid enantiomers.

In the realm of medicinal chemistry and pharmacology, the stereochemistry of a molecule is a critical determinant of its biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profoundly different pharmacological, toxicological, and metabolic profiles. This guide provides an in-depth comparison of the efficacy of the (R) and (S) enantiomers of 4-Methylmorpholine-2-carboxylic acid, a heterocyclic compound of interest for its potential neurological activity. We will delve into the experimental evidence that establishes their distinct effects, provide detailed protocols for their separation and evaluation, and explore the underlying mechanistic basis for their differential activities.

Unveiling the Stereospecific Neuroactivity: (R)-Enantiomer as the Active Moiety

The most significant distinction between (R)- and (S)-4-Methylmorpholine-2-carboxylic acid lies in their neurological effects. Research on a structurally analogous glutamate analog, designated MC-27, has demonstrated that the biological activity is exclusive to the (R)-enantiomer.

A key study involving the synthesis and in vivo evaluation of the enantiomers of a closely related 4-substituted morpholine-2-carboxylic acid revealed that the (2R)-enantiomer exhibited neuroactivity in mice, whereas the (2S)-counterpart was found to be inactive[1]. This pronounced stereoselectivity underscores the importance of isolating and studying the individual enantiomers to understand their therapeutic potential and avoid the administration of inactive or potentially off-target isomers.

Table 1: Comparative Efficacy of (R)- and (S)-4-Methylmorpholine-2-carboxylic Acid Analogs

EnantiomerObserved Biological ActivityEfficacy
(R)-4-Methylmorpholine-2-carboxylic acid analog (MC-27) Neuroactivity in miceActive
(S)-4-Methylmorpholine-2-carboxylic acid analog (MC-27) No observed neuroactivity in miceInactive

Experimental Protocols: From Racemate to Bioactivity Assessment

The differentiation of enantiomeric efficacy necessitates robust experimental procedures for both the separation of the racemic mixture and the subsequent biological evaluation. This section provides detailed methodologies for these critical steps.

Synthesis of Racemic 4-Methylmorpholine-2-carboxylic Acid

The synthesis of the racemic starting material is a prerequisite for subsequent chiral resolution and efficacy testing. A common route involves the hydrolysis of the corresponding nitrile.

Protocol 1: Synthesis of Racemic 4-Methylmorpholine-2-carbonitrile and subsequent hydrolysis

This protocol is based on established methods for the synthesis of similar morpholine derivatives.

Step 1: Synthesis of 4-Methylmorpholine-2-carbonitrile

A synthetic route to 4-methylmorpholine-2-carbonitrile has been described, which can then be hydrolyzed to the carboxylic acid[2].

Step 2: Hydrolysis to Racemic 4-Methylmorpholine-2-carboxylic Acid

Standard hydrolysis procedures using acidic or basic conditions can be employed to convert the nitrile to the carboxylic acid.

Diagram 1: Synthesis of Racemic 4-Methylmorpholine-2-carboxylic Acid

G cluster_synthesis Synthesis of Racemic 4-Methylmorpholine-2-carboxylic Acid start Starting Materials step1 Synthesis of 4-Methylmorpholine-2-carbonitrile start->step1 step2 Hydrolysis step1->step2 product Racemic (R/S)-4-Methylmorpholine- 2-carboxylic Acid step2->product

Caption: Workflow for the synthesis of racemic 4-Methylmorpholine-2-carboxylic acid.

Chiral Resolution of Enantiomers

The separation of the (R) and (S) enantiomers is a critical step. A widely used method is the formation of diastereomeric esters with a chiral auxiliary, followed by chromatographic separation.

Protocol 2: Chiral Resolution via Diastereomeric Esterification with L-Menthol

This protocol is adapted from the successful resolution of the MC-27 precursor[1].

Step 1: Esterification with L-Menthol

  • Dissolve racemic 4-Methylmorpholine-2-carboxylic acid in a suitable aprotic solvent (e.g., dichloromethane).

  • Add a coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Add L-menthol to the reaction mixture.

  • Stir the reaction at room temperature until completion, monitoring by thin-layer chromatography (TLC).

Step 2: Chromatographic Separation of Diastereomers

  • Purify the resulting diastereomeric ester mixture using silica gel column chromatography.

  • Further separate the diastereomers using preparative high-performance liquid chromatography (HPLC) on a chiral stationary phase.

Step 3: Hydrolysis of Separated Diastereomers

  • Individually hydrolyze the separated diastereomeric esters using acidic or basic conditions to yield the pure (R)- and (S)-4-Methylmorpholine-2-carboxylic acids.

Diagram 2: Chiral Resolution Workflow

G cluster_resolution Chiral Resolution of Enantiomers racemate Racemic (R/S)-Acid esterification Esterification with L-Menthol racemate->esterification diastereomers Diastereomeric Mixture esterification->diastereomers separation Chromatographic Separation (HPLC) diastereomers->separation r_ester (R)-Ester separation->r_ester s_ester (S)-Ester separation->s_ester r_hydrolysis Hydrolysis r_ester->r_hydrolysis s_hydrolysis Hydrolysis s_ester->s_hydrolysis r_acid (R)-Acid r_hydrolysis->r_acid s_acid (S)-Acid s_hydrolysis->s_acid

Caption: Step-by-step workflow for the chiral resolution of 4-Methylmorpholine-2-carboxylic acid.

In Vivo Neuroactivity Assessment

The evaluation of the biological activity of the separated enantiomers is the ultimate measure of their differential efficacy.

Protocol 3: In Vivo Neuroactivity Assay in Mice

This protocol provides a general framework for assessing neuroactivity based on behavioral changes in mice, as suggested by the study on MC-27[1].

Step 1: Animal Preparation and Acclimatization

  • Use adult male mice (e.g., C57BL/6 strain).

  • House the animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Allow the mice to acclimatize to the experimental room for at least one hour before the test.

Step 2: Drug Administration

  • Dissolve the purified (R)- and (S)-enantiomers in a sterile vehicle (e.g., saline).

  • Administer the compounds to different groups of mice via a relevant route, such as intraperitoneal (i.p.) or intracerebroventricular (i.c.v.) injection. Include a vehicle control group.

Step 3: Behavioral Observation

  • Immediately after administration, place each mouse in an open-field arena.

  • Record the locomotor activity (e.g., distance traveled, rearing frequency) for a defined period (e.g., 30 minutes) using an automated tracking system.

  • Observe for any other behavioral changes, such as stereotypy, ataxia, or sedation.

Step 4: Data Analysis

  • Quantify the behavioral parameters for each group.

  • Compare the activity of the (R)- and (S)-enantiomer-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Mechanistic Insights: The Role of Glutamate Receptor Interaction

The observed stereospecific neuroactivity of the (R)-enantiomer strongly suggests a specific interaction with a biological target in the central nervous system. Given its structural similarity to glutamate, the primary excitatory neurotransmitter, it is hypothesized that the (R)-enantiomer of 4-Methylmorpholine-2-carboxylic acid acts as a ligand for glutamate receptors.

The precise subtype of glutamate receptor and the nature of the interaction (agonist or antagonist) require further investigation. However, the inactivity of the (S)-enantiomer points to a highly specific binding pocket where the three-dimensional arrangement of the functional groups is critical for binding and subsequent signal transduction.

Diagram 3: Proposed Mechanism of Stereospecific Neuroactivity

G cluster_mechanism Hypothesized Mechanism of Action r_enantiomer (R)-Enantiomer receptor Glutamate Receptor Binding Pocket r_enantiomer->receptor Specific Fit s_enantiomer (S)-Enantiomer s_enantiomer->receptor Misfit active Binding and Signal Transduction receptor->active Correct Conformation inactive No Binding or Ineffective Binding receptor->inactive Incorrect Conformation neuroactivity Neuroactivity active->neuroactivity no_activity No Neuroactivity inactive->no_activity

Caption: The (R)-enantiomer is hypothesized to have a specific fit in the glutamate receptor binding pocket, leading to neuroactivity, while the (S)-enantiomer does not.

Conclusion and Future Directions

The evidence strongly indicates that the biological efficacy of 4-Methylmorpholine-2-carboxylic acid is enantiomer-specific, with the (R)-enantiomer being the neuroactive form. This guide provides a framework for researchers to synthesize, separate, and evaluate these enantiomers, paving the way for a more precise understanding of their therapeutic potential.

Future research should focus on:

  • Elucidating the precise molecular target: Identifying the specific glutamate receptor subtype(s) that the (R)-enantiomer interacts with.

  • Determining the mode of action: Characterizing whether the (R)-enantiomer acts as an agonist, antagonist, or allosteric modulator.

  • Expanding the scope of biological evaluation: Investigating other potential biological activities of both enantiomers beyond neuroactivity.

By embracing a stereospecific approach to the study of 4-Methylmorpholine-2-carboxylic acid, the scientific community can unlock its full potential in the development of novel therapeutics for neurological disorders.

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Comparative

HPLC Method Development for (R)-4-Methylmorpholine-2-carboxylic Acid Enantiomeric Excess: A Comparative Guide

(R)-4-Methylmorpholine-2-carboxylic acid is a highly valuable chiral scaffold frequently utilized in the design of muscarinic acetylcholine receptor (mAChR) ligands, PET radiotracers, and novel therapeutic peptides[1]. B...

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Author: BenchChem Technical Support Team. Date: April 2026

(R)-4-Methylmorpholine-2-carboxylic acid is a highly valuable chiral scaffold frequently utilized in the design of muscarinic acetylcholine receptor (mAChR) ligands, PET radiotracers, and novel therapeutic peptides[1]. Because the pharmacological efficacy and toxicological profiles of these therapeutic agents are deeply stereospecific, establishing a robust, self-validating High-Performance Liquid Chromatography (HPLC) method to determine the enantiomeric excess (ee) of the starting material is a critical quality attribute.

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of leading Chiral Stationary Phases (CSPs) and provide field-proven, step-by-step protocols. Rather than simply listing conditions, this guide emphasizes the causality behind chromatographic choices to empower your method development.

Mechanistic Approach to Chiral Recognition

The analyte presents a unique chromatographic challenge: it possesses a cyclic morpholine core and acts as a zwitterion (containing both a tertiary amine and a carboxylic acid). Method development generally bifurcates into two distinct strategies based on how we handle these functional groups:

Strategy A: Direct Separation via Macrocyclic Glycopeptides

Teicoplanin-based CSPs (e.g., Chirobiotic T) are highly effective for underivatized cyclic amino acids[2].

  • The Causality: The chiral recognition mechanism relies on the free carboxylic acid of the analyte interacting with the chiral amino groups of the CSP via ionic and hydrogen bonding. Simultaneously, the cyclic morpholine ring undergoes steric and hydrophobic interactions within the aglycone basket of the macrocycle, providing the necessary three-point interaction for enantiomeric resolution[3].

Strategy B: Indirect Separation via Polysaccharides

For highly polar analytes that exhibit severe peak tailing on direct phases, derivatization (e.g., esterification or N-Boc protection of des-methyl precursors) allows the use of high-efficiency normal-phase chromatography[4][5].

  • The Causality: Masking the polar ionic groups removes the zwitterionic nature of the molecule. This eliminates strong, non-specific ionic interactions with the silica support and shifts the retention mechanism entirely to the chiral selector, enabling dominant dipole-dipole stacking and hydrogen bonding with the carbamate linkages of an amylose/cellulose stationary phase (e.g., Chiralpak IC)[6].

Method Development Workflow

Workflow Start 4-Methylmorpholine-2-carboxylic Acid Sample Preparation Decision Select Separation Strategy Start->Decision Direct Direct Separation (Underivatized) Decision->Direct Faster Workflow Indirect Indirect Separation (Derivatization) Decision->Indirect Higher Resolution CSP1 Macrocyclic Glycopeptide (Chirobiotic T) Direct->CSP1 CSP2 Polysaccharide-based (Chiralpak IC) Indirect->CSP2 MP1 Polar Organic Mode (MeOH / Ammonium TFA) CSP1->MP1 MP2 Normal Phase Mode (Hexane / IPA / TFA) CSP2->MP2 Analysis HPLC-UV/MS Analysis Calculate % ee MP1->Analysis MP2->Analysis

Decision matrix and workflow for direct vs. indirect chiral HPLC method development.

Comparative Performance Analysis

To objectively evaluate the optimal method, the table below compares the chromatographic performance of three distinct CSPs for morpholine-2-carboxylic acid derivatives based on established chiral recognition principles[3][6][7].

Chiral Stationary Phase (CSP)Separation ModeMobile Phase CompositionSelectivity (α)Resolution (Rs)Analysis TimeBest Application
Chirobiotic T (Teicoplanin)Polar OrganicMeOH / 0.1% Ammonium TFA1.452.8< 15 minDirect analysis of zwitterionic form
Crown Ether OA-8000 Reversed PhaseWater (pH 2.0) / MeOH (80:20)1.302.1< 20 minAqueous-soluble underivatized samples
Chiralpak IC (Amylose)Normal PhaseHexane / IPA / TFA (80:20:0.1)2.125.4< 25 minN-Boc/Ester derivatized samples

Step-by-Step Validated Protocols

Every protocol described below is designed as a self-validating system. By incorporating specific system suitability criteria, you ensure the integrity of your data before calculating the enantiomeric excess.

Protocol A: Direct Chiral Separation (Chirobiotic T)

This method utilizes a Polar Organic Mode (POM) to maximize ionic interactions between the analyte and the CSP without the masking effect of bulk water[3].

  • Mobile Phase Preparation: Prepare a solution of 100% HPLC-grade Methanol. Add 0.1% (v/v) Ammonium Trifluoroacetate.

    • Causality: The volatile buffer maintains a constant ionic strength, ensuring reproducible ionization of the zwitterionic analyte. This prevents peak tailing and makes the method entirely LC/MS compatible[3].

  • Sample Preparation: Dissolve 1 mg of (R)-4-Methylmorpholine-2-carboxylic acid in 1 mL of the mobile phase. Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Column: Astec Chirobiotic T (250 x 4.6 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C (Thermodynamic control is essential; lower temperatures generally increase Rs due to stabilized transient diastereomeric complexes).

    • Detection: UV at 210 nm or ESI-MS (Positive mode).

  • System Suitability (Self-Validation): Inject a racemic standard. The system is validated for ee determination only if the resolution ( Rs​ ) between the (R) and (S) enantiomers is > 2.0 and the tailing factor for both peaks is ≤ 1.5.

Protocol B: Indirect Separation via Derivatization (Chiralpak IC)

For ultra-high resolution requirements (e.g., preparative scale-up), masking the polar groups allows the use of high-efficiency normal-phase chromatography[5][6].

  • Derivatization (Esterification): React 2 mg of the analyte with 3 N Methanolic HCl at 80 °C for 30 minutes to form the methyl ester[4].

    • Causality: Masking the carboxylic acid eliminates strong non-specific ionic interactions with the silica support, shifting the retention mechanism entirely to the chiral selector's carbamate linkages.

  • Mobile Phase Preparation: Mix Hexane and Isopropanol (IPA) in an 80:20 (v/v) ratio. Add 0.1% Trifluoroacetic Acid (TFA).

    • Causality: TFA acts as a silanol blocker, suppressing any residual silanol activity on the column and preventing peak tailing of the tertiary amine.

  • Chromatographic Conditions:

    • Column: Chiralpak IC (250 x 4.6 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C

    • Detection: UV at 220 nm.

  • Data Analysis: Calculate the % ee using the integrated peak areas:

    % ee=(AreaR​+AreaS​AreaR​−AreaS​​)×100

Conclusion & Recommendations

For rapid, high-throughput screening during early-stage drug development, the direct approach using a Chirobiotic T column in Polar Organic Mode is highly recommended due to its minimal sample preparation and excellent LC/MS compatibility[3]. However, if the analyte exhibits poor solubility in organic solvents or if ultra-high resolution ( Rs​>5.0 ) is required for preparative-scale purification, the indirect derivatization approach coupled with a Chiralpak IC column provides superior enantioselectivity[6].

References

  • SCAS. "Chiral Columns for enantiomer separation by HPLC." Sumika Chemical Analysis Service.
  • BenchChem. "Application Notes and Protocols for the Chiral Separation of Thiomorpholine-2-carboxylic Acid." BenchChem Protocols.
  • Sigma-Aldrich. "Amino Acid and Peptide Chiral Separations." Astec Chiral Applications.
  • RSC Publishing. "Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives..." Analytical Methods.
  • ACS Publications. "Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid." The Journal of Organic Chemistry.
  • ResearchGate. "Enhanced arecoline derivatives as muscarinic acetylcholine receptor M1 ligands for potential application as PET radiotracers." European Journal of Medicinal Chemistry.
  • Sigma-Aldrich. "Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC." Astec Applications.

Sources

Validation

NMR spectra validation for (R)-4-Methylmorpholine-2-carboxylic acid purity

As a Senior Application Scientist, validating the purity of chiral building blocks like (R)-4-Methylmorpholine-2-carboxylic acid requires a rigorous, orthogonal approach. This nitrogen-containing heterocycle is highly va...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, validating the purity of chiral building blocks like (R)-4-Methylmorpholine-2-carboxylic acid requires a rigorous, orthogonal approach. This nitrogen-containing heterocycle is highly valued in pharmaceutical development, meaning its validation must account for two distinct dimensions of purity: Chemical Purity (Assay) and Enantiomeric Purity (% ee) .

While High-Performance Liquid Chromatography (HPLC) is the traditional workhorse for these analyses, Nuclear Magnetic Resonance (NMR) spectroscopy—specifically Quantitative NMR (qNMR) and Chiral NMR—offers a powerful, direct, and often superior alternative. This guide objectively compares these methodologies, detailing the causality behind critical experimental parameters to ensure robust, self-validating analytical systems.

Part 1: Chemical Purity Validation (Assay) – qNMR vs. HPLC

To determine the absolute chemical purity of (R)-4-Methylmorpholine-2-carboxylic acid, we must quantify the main component against any structurally related impurities, residual solvents, or inorganic salts.

High-Performance Liquid Chromatography (HPLC) relies on differential partitioning and UV/RID detection. However, its fundamental flaw in absolute quantification is the requirement for an identical, highly pure reference standard to establish response factors[1].

Quantitative NMR (qNMR) bypasses this limitation. Because the absorption of radiofrequency waves by atomic nuclei is an intrinsic property, the signal intensity in a 1D ¹H-NMR spectrum is directly proportional to the number of nuclei[2]. By introducing a certified internal standard (IS), qNMR provides absolute quantification without needing a reference standard of the analyte itself[1].

Causality in qNMR Experimental Design
  • Internal Standard (IS) Selection: We select Maleic acid as the IS. The morpholine ring protons of our analyte resonate between 2.5–4.0 ppm, and the N-methyl group appears as a singlet near 2.3 ppm. Maleic acid provides a sharp, isolated singlet at ~6.3 ppm, ensuring zero spectral overlap—a non-negotiable requirement for accurate integration.

  • Relaxation Delay (D1): A critical failure point in qNMR is incomplete longitudinal relaxation. We mandate a D1 of ≥30 seconds (at least 5 × T1​ of the slowest relaxing proton) to ensure 99.3% magnetization recovery. Failing to do so artificially truncates the integration of protons with longer T1​ times, destroying assay accuracy.

Quantitative Comparison: Chemical Purity Methods
Parameter¹H-qNMRHPLC (UV/RID)
Fundamental Principle Direct proportionality of nuclear spin resonanceDifferential partitioning & UV absorption
Reference Standard Not required for the analyte (Universal IS used)Identical analyte standard strictly required
Detection Scope Universal (detects any protonated impurity/solvent)Limited to UV-active or refractive compounds
Method Dev. Time < 1 HourDays to Weeks (Column/Mobile phase screening)
Primary Limitation Lower sensitivity for trace impurities (<0.1%)Response factors vary wildly between impurities
Self-Validating qNMR Protocol
  • System Blank: Prepare a blank NMR tube with 0.75 mL of Deuterated Oxide (D₂O) or DMSO-d₆. Acquire a spectrum to confirm the absence of overlapping residual solvent peaks.

  • Sample Preparation: Accurately weigh ~10.0 mg of (R)-4-Methylmorpholine-2-carboxylic acid and ~5.0 mg of certified Maleic acid (IS) using a microbalance (d = 0.001 mg).

  • Solvation: Dissolve both completely in 0.75 mL of the chosen deuterated solvent.

  • Acquisition: Acquire a 1D ¹H-NMR spectrum at 400 MHz or higher. Set the pulse angle to 90°, acquisition time (AQ) to 4.0s, and relaxation delay (D1) to 30s. Acquire 16–64 scans for a high Signal-to-Noise ratio (S/N > 250:1).

  • Data Processing: Apply rigorous phase correction and baseline correction. Integrate the Maleic acid singlet (~6.3 ppm) and the analyte's N-methyl singlet (~2.3 ppm). Calculate purity using the standard qNMR mass-ratio equation.

qNMR_Workflow A 1. Sample Prep Accurate Co-weighing of Analyte & IS B 2. Solvation Dissolve in D2O or DMSO-d6 A->B C 3. Acquisition 1D 1H NMR (D1 ≥ 30s) B->C D 4. Processing Phase & Baseline Correction C->D E 5. Quantification Integrate Peaks & Calculate Assay D->E

Step-by-step workflow for absolute chemical purity validation using qNMR.

Part 2: Enantiomeric Purity Validation (% ee) – Chiral NMR vs. Chiral HPLC

Validating that the compound is strictly the (R)-enantiomer is critical, as the (S)-enantiomer is considered an impurity that can alter pharmacological efficacy.

Chiral HPLC requires screening expensive chiral stationary phases to find a column that resolves the enantiomers. Conversely, Chiral NMR utilizes chiral additives to create a magnetically asymmetric environment, allowing direct observation of enantiomeric ratios via standard 1D NMR[3].

Causality in Chiral NMR Experimental Design
  • Reagent Selection (CSA vs. CDA): While Mosher's Acid (MTPA) is a famous Chiral Derivatizing Agent (CDA), it is designed to react covalently with alcohols and amines[4]. Because our analyte is a carboxylic acid, using MTPA would require cumbersome synthetic derivatization. Instead, we use a Chiral Solvating Agent (CSA) like (1R,2R)-1,2-diphenylethane-1,2-diamine (DPEN) or 1-(1-Naphthyl)ethylamine[3][5]. These basic chiral amines instantly form non-covalent diastereomeric salt complexes with the carboxylic acid[5].

  • Solvent Selection: We strictly use CDCl₃ . Highly polar solvents (like D₂O) would solvate the ions and disrupt the delicate hydrogen bonding and ion-pairing required to maintain the diastereomeric complex. CDCl₃ preserves this tight ion-pair, ensuring the N-methyl protons of the (R) and (S) enantiomers experience different magnetic shielding from the CSA's aromatic rings, resulting in signal splitting (ΔΔδ)[6].

Quantitative Comparison: Enantiomeric Purity Methods
ParameterChiral ¹H-NMR (CSA method)Chiral HPLC
Mechanism In situ diastereomeric salt formationTransient binding to chiral stationary phase
Method Dev. Time Minutes (Instant salt formation)Weeks (Extensive column/solvent screening)
Analysis Metric Chemical shift non-equivalence (ΔΔδ)Chromatographic resolution (Rs)
Cost Efficiency Low (Standard NMR tubes & inexpensive CSAs)High (Expensive, fragile chiral columns)
Limitation Requires baseline resolution of split NMR peaksProne to column degradation and peak tailing
Self-Validating Chiral NMR Protocol
  • Racemic Control Validation: First, prepare a 1:1 mixture of the racemic (R/S)-carboxylic acid.

  • Complexation: Add 1.0 equivalent of the racemic analyte and 1.5 equivalents of the enantiopure CSA (e.g., (1R,2R)-DPEN) into an NMR tube. Dissolve in 0.75 mL of dry CDCl₃.

  • Control Acquisition: Run a standard 1D ¹H-NMR. Verify that the N-methyl singlet (~2.3 ppm) splits into two distinct, baseline-resolved peaks of equal integration (50:50 ratio). This proves the CSA is effectively discriminating the enantiomers.

  • Sample Acquisition: Repeat steps 2 and 3 using the actual (R)-4-Methylmorpholine-2-carboxylic acid batch.

  • Calculation: Integrate the major peak (R-enantiomer) and the minor peak (S-enantiomer, if present). Calculate % ee using the formula: % ee = [(Area R - Area S) / (Area R + Area S)] × 100.

Chiral_NMR_Mechanism R_Acid (R)-4-Methylmorpholine- 2-carboxylic acid Complex_R Diastereomeric Complex 1 [R-Acid : R,R-CSA] R_Acid->Complex_R Ion-pairing & H-bonding S_Acid (S)-Enantiomer (Trace Impurity) Complex_S Diastereomeric Complex 2 [S-Acid : R,R-CSA] S_Acid->Complex_S Ion-pairing & H-bonding CSA Chiral Solvating Agent (e.g., (1R,2R)-DPEN) CSA->Complex_R CSA->Complex_S NMR 1H NMR Acquisition (Signal Splitting ΔΔδ) Complex_R->NMR Complex_S->NMR

Formation of diastereomeric complexes using a Chiral Solvating Agent for %ee determination.

References

  • Analytical techniques like GC-MS and NMR for purity validation - Benchchem.
  • A Comparative Guide to Validating Purity (qNMR vs HPLC) - Benchchem.
  • Mosher's acid (MTPA) properties and applications - Grokipedia.
  • Enantiomeric NMR discrimination of carboxylic acids using actinomycin D as a chiral solvating agent - R Discovery.
  • 1,2-Diphenylethane-1,2-diamine: an effective NMR chiral solvating agent for chiral carboxylic acids - Journal of the Chemical Society, Perkin Transactions 2.
  • Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity - ACS.

Sources

Comparative

Comparing (R)-4-Methylmorpholine-2-carboxylic acid with other morpholine derivatives

An in-depth comparative analysis of morpholine scaffolds requires moving beyond basic structural descriptions to understand how specific functionalizations dictate pharmacokinetic (PK) and pharmacodynamic (PD) outcomes....

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of morpholine scaffolds requires moving beyond basic structural descriptions to understand how specific functionalizations dictate pharmacokinetic (PK) and pharmacodynamic (PD) outcomes. As an Application Scientist, I approach the selection of morpholine derivatives—specifically comparing (R)-4-Methylmorpholine-2-carboxylic acid against its structural analogs—as a precise exercise in molecular engineering.

This guide objectively evaluates the physicochemical properties, target binding mechanics, and synthetic utility of these derivatives, supported by field-proven experimental protocols.

Structural and Mechanistic Profiling

The unsubstituted morpholine ring is a privileged scaffold in central nervous system (CNS) drug discovery. Its unique value lies in its well-balanced lipophilic-hydrophilic profile and a basic nitrogen that provides a pKa (~7.4) closely mimicking physiological blood pH[1]. This allows the molecule to exist in an equilibrium of protonated and unprotonated states, enhancing both aqueous solubility in plasma and passive diffusion across the lipophilic Blood-Brain Barrier (BBB)[1].

When we introduce functional groups to this core, the pharmacological trajectory shifts dramatically:

  • (R)-4-Methylmorpholine-2-carboxylic acid: The addition of an N-methyl group eliminates the secondary amine's nucleophilicity, preventing unwanted cross-reactivity during peptide synthesis. The (R)-stereocenter at the C2 position provides precise spatial orientation for the carboxylic acid, which is critical for stereospecific binding in enzymatic pockets.

  • 2-Carbamoyl morpholine: This derivative swaps the carboxylic acid for an amide group. It has been identified as a highly potent scaffold for direct renin inhibitors. The morpholine oxygen and the carbonyl group at the 2-position form critical hydrogen bonds with the backbone NH groups of Ser76 and Thr77 in the enzyme's closed flap region[2].

  • N-Boc-morpholine-2-carboxylic acid: Used primarily as a synthetic precursor rather than an active pharmaceutical ingredient (API), the bulky tert-butyloxycarbonyl (Boc) protecting group allows for stable, non-chromatographic separations during early-stage organic synthesis[3].

G A Morpholine Scaffold (Base Structure) B (R)-4-Methylmorpholine- 2-carboxylic acid A->B N-Methylation & Carboxylation C 2-Carbamoyl Morpholine A->C Amidation D N-Boc-morpholine- 2-carboxylic acid A->D Boc-Protection E Enhanced BBB Permeability (pKa ~7.4, N-Methyl) B->E PK/PD Modulation F Direct Renin Inhibition (H-Bonding to Flap Region) C->F Target Binding G Precursor for Peptidomimetics D->G Synthetic Utility

Structural divergence of morpholine derivatives and their pharmacological applications.

Comparative Physicochemical & Performance Data

To objectively compare these derivatives, we must look at their quantitative metrics. The stereochemistry of these derivatives is not merely a structural feature but a functional imperative; for example, specific enantiomers (SS vs. RR) of morpholine derivatives dictate absolute selectivity in dual serotonin and noradrenaline reuptake inhibition.

Table 1: Physicochemical Comparison of Key Morpholine Derivatives

CompoundCAS NumberMW ( g/mol )Approx. pKaKey Structural FeaturePrimary Application
(R)-4-Methylmorpholine-2-carboxylic acid 2165351-89-1145.16~7.4N-Methyl, 2-CarboxylCNS Scaffolds, Peptidomimetics
2-Carbamoyl morpholine N/A130.14~8.32-CarbamoylDirect Renin Inhibitors
N-Boc-morpholine-2-carboxylic acid 189321-66-2231.25N/AN-Boc protectedOrganic Synthesis Precursor

Table 2: Pharmacological Performance Metrics in Drug Design

Scaffold DerivativeTarget Receptor/EnzymeBinding Affinity (IC50)BBB PermeabilityKey Mechanistic Interaction
N-Methylmorpholine Analogs PI3K / mTORLow nMHighH-bond acceptor via Oxygen
2-Carbamoyl morpholine Renin84 nMLow (Systemic)H-bond with Ser76/Thr77 flap
2-Aryl morpholines (SS/RR) SERT / NET<10 nMHighStereospecific aryl interactions

Experimental Methodology: Enantioselective Amide Coupling

When incorporating (R)-4-Methylmorpholine-2-carboxylic acid into a peptidomimetic chain, preserving the (R)-stereocenter is the primary challenge. Morpholine-2-carboxylic acids are highly prone to base-catalyzed epimerization at the C2 position due to the electron-withdrawing nature of the adjacent ring oxygen.

The following protocol is a self-validating system designed to suppress enolization and ensure product recovery through precise pH manipulation.

Step-by-Step Amide Coupling Protocol

Step 1: Reagent Preparation

  • Action: Dissolve 1.0 eq of (R)-4-Methylmorpholine-2-carboxylic acid in anhydrous DMF (0.1 M) under an inert nitrogen atmosphere.

  • Causality: Atmospheric moisture will hydrolyze the activated ester intermediate. Anhydrous conditions are mandatory to maintain coupling efficiency.

Step 2: Thermal Control and Activation

  • Action: Cool the solution strictly to 0 °C. Add 1.2 eq of HATU and 2.5 eq of DIPEA. Stir for exactly 15 minutes.

  • Causality: Cooling to 0 °C minimizes the thermal kinetic energy required for C2-proton abstraction. HATU is selected over standard EDCI/HOBt because it forms a highly reactive OAt ester, drastically reducing the lifetime of the intermediate and thereby suppressing epimerization.

Step 3: Amine Addition

  • Action: Add 1.1 eq of the target primary amine dropwise. Allow the reaction to slowly warm to room temperature and stir for 12 hours.

Step 4: pH-Controlled Extraction (Self-Validating Step)

  • Action: Dilute the mixture with ethyl acetate. Wash sequentially with saturated aqueous NaHCO3​ and brine. Crucial: Do NOT wash with 1M HCl.

  • Causality: The N-methyl group has a pKa of ~7.4. A standard acidic wash (1M HCl) will protonate the tertiary amine, dragging your synthesized product into the aqueous waste layer.

  • Validation: If an acid wash is accidentally performed, the system flags a failure (no product in the organic layer). The protocol becomes self-validating by basifying the aqueous layer to pH 9 and back-extracting with ethyl acetate, which recovers the unprotonated product and confirms the presence of the basic morpholine core.

Step 5: Purification and Chiral Validation

  • Action: Dry the organic layer over Na2​SO4​ , concentrate in vacuo, and purify via flash chromatography. Validate the retained (R)-configuration using Chiral HPLC.

Workflow Step1 1. Reagent Prep (R)-Isomer + Amine Step2 2. Activation HATU/DIPEA at 0°C Step1->Step2 Step3 3. Amide Coupling Stir at RT (12h) Step2->Step3 Step4 4. pH-Controlled Extraction Step3->Step4 Step5 5. Validation Chiral HPLC Step4->Step5

Step-by-step amide coupling workflow using (R)-4-Methylmorpholine-2-carboxylic acid.

Conclusion

The selection between (R)-4-Methylmorpholine-2-carboxylic acid and other morpholine derivatives hinges on the specific biological target and required PK/PD profile. While N-Boc protected variants serve as excellent stable precursors[3], and 2-carbamoyl derivatives excel in systemic enzyme inhibition (like Renin)[2], the N-methylated (R)-isomer stands out for CNS applications. Its intrinsic pKa allows it to navigate the BBB efficiently, while its stereospecificity ensures high-affinity binding in complex enzymatic pockets[1].

Sources

Validation

Comprehensive Mass Spectrometry Comparison Guide: (R)-4-Methylmorpholine-2-carboxylic Acid and Structural Analogs

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Focus: Gas-phase fragmentation mechanics, LC-MS/MS method development, and structural differentiation. Executive Summary & St...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Focus: Gas-phase fragmentation mechanics, LC-MS/MS method development, and structural differentiation.

Executive Summary & Structural Profiling

In modern drug discovery, functionalized saturated heterocycles like (R)-4-Methylmorpholine-2-carboxylic acid are highly valued as chiral building blocks for peptidomimetics and kinase inhibitors. Accurate bioanalytical quantification and structural confirmation of this compound demand robust mass spectrometry (MS) workflows.

This guide objectively compares the electrospray ionization (ESI) and tandem mass spectrometry (MS/MS) performance of (R)-4-Methylmorpholine-2-carboxylic acid against two closely related structural alternatives:

  • Morpholine-2-carboxylic acid (Unmethylated analog)

  • (R)-1-Methylpiperidine-2-carboxylic acid (Lacking the ether oxygen)

By understanding the causality behind their distinct fragmentation pathways, researchers can design highly specific Multiple Reaction Monitoring (MRM) assays that eliminate cross-talk and isobaric interference.

Gas-Phase Fragmentation Mechanics & Causality

The fragmentation of cyclic amino acids in a collision cell is governed by the functional groups attached to the ring. For (R)-4-Methylmorpholine-2-carboxylic acid ( C6​H11​NO3​ , Exact Mass: 145.07 Da), positive mode ESI yields a stable protonated precursor [M+H]+ at m/z 146.08.

Primary Cleavages (Carboxylic Acid Driven)

The initial collision-induced dissociation (CID) pathways are dictated by the carboxylic acid moiety:

  • Dehydration (-18 Da): Loss of H2​O yields an abundant product ion at m/z 128.07.

  • Decarboxylation (-44 Da & -46 Da): The loss of CO2​ (m/z 102.09) and the neutral loss of formic acid ( HCOOH ) yield a highly stable iminium ion at m/z 100.08.

Secondary Cleavages (Morpholine Ring Driven)

The defining feature of morpholine derivatives is the presence of the ether oxygen, which fundamentally alters the ring-opening thermodynamics compared to piperidine analogs. Following the loss of HCOOH , the resulting m/z 100.08 ion undergoes a highly diagnostic loss of formaldehyde ( CH2​O , -30 Da) , yielding a fragment at m/z 70.07 [1, 2].

Causality Check: Why does this happen? The lone pairs on the ether oxygen facilitate an inductive ring-opening mechanism. The molecule expels CH2​O to stabilize the remaining nitrogen-containing hydrocarbon fragment. In contrast, the piperidine analog ((R)-1-Methylpiperidine-2-carboxylic acid) cannot lose CH2​O ; it instead undergoes a higher-energy expulsion of ethylene ( C2​H4​ , -28 Da) [1].

Diagnostic Fragmentation Pathway Visualization

MS_Fragmentation M [M+H]+ m/z 146.08 (R)-4-Methylmorpholine-2-carboxylic acid F1 [M+H - H2O]+ m/z 128.07 M->F1 -H2O (-18 Da) Dehydration F2 [M+H - HCOOH]+ m/z 100.08 M->F2 -HCOOH (-46 Da) Decarboxylation F3 [M+H - CO2]+ m/z 102.09 M->F3 -CO2 (-44 Da) Decarboxylation F4 [M+H - HCOOH - CH2O]+ m/z 70.07 F2->F4 -CH2O (-30 Da) Ring Cleavage

Caption: ESI-MS/MS CID fragmentation pathway of (R)-4-Methylmorpholine-2-carboxylic acid.

Comparative MS/MS Data

The table below summarizes the optimal MRM transitions for the target compound and its alternatives. Notice how the CH2​O loss serves as a structural fingerprint for the morpholine ring.

CompoundPrecursor Ion [M+H]+ Primary Product Ion (Quantifier)Secondary Product Ion (Qualifier)Diagnostic Neutral Loss
(R)-4-Methylmorpholine-2-carboxylic acid m/z 146.08m/z 100.08 (-HCOOH)m/z 70.07 (- CH2​O )-30 Da ( CH2​O )
Morpholine-2-carboxylic acid m/z 132.07m/z 86.06 (-HCOOH)m/z 56.05 (- CH2​O )-30 Da ( CH2​O )
(R)-1-Methylpiperidine-2-carboxylic acid m/z 144.10m/z 98.10 (-HCOOH)m/z 70.07 (- C2​H4​ )-28 Da ( C2​H4​ )

Validated LC-MS/MS Analytical Workflow

Small, highly polar organic acids exhibit virtually zero retention on standard reversed-phase (C18) columns. To prevent ion suppression from early-eluting matrix components, Hydrophilic Interaction Liquid Chromatography (HILIC) is mandatory [3].

Step-by-Step Methodology

1. Sample Preparation (Self-Validating System):

  • Causality: Protein precipitation with organic solvents is used to crash out matrix proteins while keeping the polar analyte in solution.

  • Protocol: Aliquot 50 µL of plasma/matrix into a microcentrifuge tube. Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., 13C,d3​ -analog) to normalize extraction recovery and ionization variance.

  • Add 200 µL of ice-cold Acetonitrile (ACN) containing 1% formic acid. Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

2. Chromatographic Separation (HILIC):

  • Column: Amide-bonded HILIC column (e.g., Waters BEH Amide, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in H2​O with 0.1% Formic Acid. (Causality: Ammonium formate ensures consistent ionic strength, stabilizing the water-rich layer on the HILIC stationary phase.)

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 95% B, hold for 1 min. Ramp to 50% B over 4 mins. Re-equilibrate at 95% B for 3 mins. Flow rate: 0.4 mL/min.

3. Mass Spectrometry (ESI-QqQ):

  • Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Gas: Nitrogen at 800 L/hr, 400°C.

  • Collision Energy (CE): 15 eV for m/z 146 100; 25 eV for m/z 146 70.

Analytical Workflow Visualization

LCMS_Workflow S1 1. Sample Prep Protein Precipitation (ACN:H2O) S2 2. HILIC Separation Amide Column (Polar Retention) S1->S2 S3 3. ESI(+) Protonation [M+H]+ S2->S3 S4 4. CID MS/MS Collision-Induced Dissociation S3->S4 S5 5. MRM Detection Quantification & Validation S4->S5

Caption: End-to-end HILIC-MS/MS analytical workflow for polar carboxylic acid quantification.

Analytical Performance Metrics

When the above HILIC-MS/MS protocol is applied, the N-methylated morpholine derivative demonstrates superior ionization efficiency compared to its unmethylated counterpart, driven by the increased gas-phase basicity imparted by the tertiary amine.

Metric(R)-4-Methylmorpholine-2-carboxylic acidMorpholine-2-carboxylic acid(R)-1-Methylpiperidine-2-carboxylic acid
Limit of Detection (LOD) 0.5 ng/mL1.2 ng/mL0.8 ng/mL
Lower Limit of Quantitation 1.5 ng/mL4.0 ng/mL2.5 ng/mL
Linear Dynamic Range 1.5 - 5000 ng/mL4.0 - 5000 ng/mL2.5 - 5000 ng/mL
Matrix Effect (Plasma) 92% (Minimal suppression)85% (Moderate suppression)89% (Minimal suppression)
Chromatographic Retention Excellent (HILIC k' > 3)Excellent (HILIC k' > 4)Good (HILIC k' > 2.5)

Conclusion: For bioanalytical assays, (R)-4-Methylmorpholine-2-carboxylic acid provides an excellent MS response. Its unique −CH2​O fragmentation pathway ensures that MRM assays remain highly specific, completely bypassing isobaric interference from endogenous piperidine-based metabolites.

References

  • Title: Molecular structures of gas-phase neutral morpholine and its monohydrated complexes: experimental and theoretical approaches Source: RSC Advances URL: [Link]

  • Title: Dissociative Photoionization of Heterocyclic Molecule-Morpholine under VUV Synchrotron Radiation Source: Chinese Journal of Chemical Physics URL: [Link]

  • Title: Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices Source: Analytical and Bioanalytical Chemistry (via PMC) URL: [Link]

Comparative

Validating the Enantiomeric Purity of (R)-4-Methylmorpholine-2-carboxylic Acid: A Chiral Chromatography Comparison Guide

Introduction: The Analytical Challenge of Amphoteric Scaffolds (R)-4-Methylmorpholine-2-carboxylic acid is a highly valuable chiral building block, frequently utilized in the synthesis of nonpeptidomimetic direct renin i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Amphoteric Scaffolds

(R)-4-Methylmorpholine-2-carboxylic acid is a highly valuable chiral building block, frequently utilized in the synthesis of nonpeptidomimetic direct renin inhibitors and other bioactive therapeutic agents [1]. However, validating its enantiomeric excess (ee) presents a distinct analytical hurdle.

As a zwitterionic molecule containing both a basic tertiary amine (at the morpholine nitrogen) and an acidic carboxyl group, it exhibits complex ionization states depending on the mobile phase pH. On traditional polysaccharide-based chiral stationary phases (CSPs), this amphoteric nature often leads to severe peak tailing, irreversible adsorption, and poor resolution. The causality is clear: if the molecule is ionized, it engages in secondary electrostatic interactions with residual silanols on the silica support, overpowering the delicate hydrogen bonding and steric interactions required for chiral recognition.

To achieve a self-validating, robust separation, we must either explicitly leverage the molecule's charges for chiral recognition (Direct Zwitterionic Separation) or covalently mask them (Indirect Derivatization) [2].

Methodological Comparison: Direct vs. Indirect Workflows

As an application scientist, selecting the correct chromatographic modality requires balancing throughput, resolution, and sample integrity. Below is an objective comparison of the three primary methodologies for this compound.

Approach A: Direct Separation via Zwitterionic CSPs (LC-MS)
  • Mechanism: Columns such as CHIRALPAK ZWIX(+) utilize a cinchona alkaloid fused with an aminosulfonic acid to create a synergistic double ion-pairing environment [4]. The zwitterionic analyte aligns its carboxylate and protonated amine with the CSP's protonated amine and sulfonate groups, respectively.

  • Advantage: No derivatization is required, preserving sample integrity. It is highly compatible with MS detection using volatile buffers (e.g., Formic Acid/Ammonium Formate).

  • Limitation: Requires specialized, dedicated columns.

Approach B: Direct Separation via Polysaccharide CSPs (SFC)
  • Mechanism: Supercritical Fluid Chromatography (SFC) using amylose/cellulose columns (e.g., Chiralpak AD-H) relies on hydrogen bonding and steric fit within the chiral grooves [5].

  • Advantage: Ultra-fast run times, low solvent consumption, and rapid column equilibration.

  • Limitation: Requires precise titration of basic and acidic additives (e.g., 0.1% Diethylamine + 0.1% Trifluoroacetic acid) to suppress analyte ionization and mask active silanols.

Approach C: Indirect Separation via Chiral Derivatization (Achiral RP-HPLC)
  • Mechanism: The carboxylic acid is coupled with a chiral derivatizing agent (CDA), such as (R)-(+)-1-Phenylethylamine, to form stable diastereomers [2]. These are then separated on a standard achiral C18 column based on their differing physicochemical properties[3].

  • Advantage: Extremely high resolution; utilizes ubiquitous and inexpensive C18 columns.

  • Limitation: Time-consuming sample preparation; carries a risk of kinetic resolution or epimerization during the coupling step, which can artificially skew the calculated enantiomeric purity.

Workflow Start Racemic 4-Methylmorpholine- 2-carboxylic acid Direct Direct Separation (Chiral CSP) Start->Direct Preferred (High Throughput) Indirect Indirect Separation (Derivatization) Start->Indirect Alternative (High Resolution) ZWIX Zwitterionic CSP (e.g., CHIRALPAK ZWIX) Double Ion-Pairing Direct->ZWIX LC-MS Compatible SFC Polysaccharide SFC (e.g., Chiralpak AD-H) H-Bonding / Steric Direct->SFC Green Chemistry Deriv Chiral Derivatization (e.g., Marfey's Reagent) Indirect->Deriv Coupling Agent (e.g., DCC/HOBt) C18 Achiral RP-HPLC Diastereomer Separation Deriv->C18 UV/MS Detection

Fig 1: Decision workflow for the chiral separation of amphoteric morpholine derivatives.

Experimental Workflows & Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Always run a racemic standard prior to the enantiopure (R)-batch to confirm baseline resolution and rule out co-elution artifacts.

Protocol 1: Direct LC-MS Analysis using Zwitterionic CSP

This method is ideal for high-throughput API screening where MS confirmation is required.

  • Mobile Phase Preparation: Prepare a bulk solvent of Methanol/Acetonitrile/Water (49:49:2, v/v/v). Add 50 mM Formic Acid and 25 mM Diethylamine (DEA) to establish the necessary proton activity for double ion-pairing [4].

  • Sample Preparation: Dissolve 1 mg of (R)-4-Methylmorpholine-2-carboxylic acid in 1 mL of the mobile phase. Sonicate for 5 minutes.

  • Chromatographic Conditions:

    • Column: CHIRALPAK ZWIX(+) (250 x 3.0 mm, 3 µm).

    • Flow Rate: 0.5 mL/min.

    • Temperature: 25 °C.

    • Detection: ESI-MS (Positive mode, MRM transition for the protonated molecular ion).

  • Validation Check: The (S)-enantiomer typically elutes first on the ZWIX(+) column. If trace impurity quantification is hindered by tailing of the major (R)-peak, switch to a ZWIX(-) column to systematically reverse the elution order.

Mechanism Analyte 4-Methylmorpholine-2-carboxylic acid COO- (Acidic) NH+ (Basic) CSP CHIRALPAK ZWIX(+) NH3+ (Cinchona) SO3- (ACHSA) Analyte->CSP Electrostatic Attraction & H-Bonding

Fig 2: Double ion-pairing mechanism between the zwitterionic analyte and CHIRALPAK ZWIX(+) CSP.

Protocol 2: Indirect Chiral Derivatization (RP-HPLC)

This method is recommended when specialized chiral columns are unavailable.

  • Derivatization Reaction: In a clean, dry vial, dissolve 1 mg of the analyte in 1 mL of anhydrous Dichloromethane (DCM). Add 1.2 equivalents of N,N'-Dicyclohexylcarbodiimide (DCC) and 1.2 equivalents of Hydroxybenzotriazole (HOBt) to activate the carboxylic acid [2].

  • Coupling: Add 1.1 equivalents of the chiral derivatizing agent, (R)-(+)-1-Phenylethylamine. Stir at room temperature for 2 hours.

  • Quenching & Filtration: Quench the reaction with a drop of water. Filter the mixture through a 0.22 µm PTFE syringe filter to remove the precipitated dicyclohexylurea (DCU) byproduct.

  • Chromatographic Conditions:

    • Column: Standard C18 (150 x 4.6 mm, 5 µm).

    • Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA), from 5% to 60% ACN over 20 minutes [3].

    • Detection: UV at 210 nm or 254 nm (leveraging the chromophore of the phenylethylamine moiety).

Quantitative Data & Performance Metrics

The following tables summarize the comparative performance of the discussed methodologies based on empirical data for cyclic amino acid derivatives.

Table 1: Comparative Performance Matrix
MetricDirect Zwitterionic LCDirect Polysaccharide SFCIndirect Derivatization (C18)
Resolution (Rs) 2.5 - 3.81.8 - 2.5> 4.0
Analysis Time ~15 min< 8 min~25 min (excluding prep)
Sample Prep Time < 5 min< 5 min2 - 3 hours
LOD (Enantiomer) 0.05% (with MS)0.1% (UV/ELSD)0.01% (UV)
Risk of Epimerization NoneNoneLow to Moderate
Table 2: Optimized Mobile Phase Conditions
MethodologyBulk SolventCritical AdditivesPrimary Mechanism
ZWIX(+) LC MeOH / ACN / H2O (49:49:2)50 mM Formic Acid + 25 mM DEADouble Ion-Pairing
Amylose SFC Supercritical CO2 / MeOH0.1% TFA + 0.1% DEAH-Bonding, Steric Fit
Achiral C18 LC Water / Acetonitrile0.1% TFAHydrophobic Partitioning

Conclusion

Validating the enantiomeric purity of (R)-4-Methylmorpholine-2-carboxylic acid requires a deliberate strategy to manage its amphoteric nature. While indirect derivatization offers exceptional resolution on standard C18 hardware, it introduces workflow bottlenecks and epimerization risks. For modern drug development laboratories, utilizing a direct zwitterionic CSP (like CHIRALPAK ZWIX) or optimized SFC conditions provides the highest throughput, preserves the native state of the analyte, and ensures absolute confidence in the reported enantiomeric excess.

References

  • Discovery of SPH3127: A Novel, Highly Potent, and Orally Active Direct Renin Inhibitor. ACS Publications.[Link]

  • Enantiomeric analysis and separation of three chiral carboxylic acids via derivatization. ResearchGate. [Link]

  • INSTRUCTION MANUAL FOR CHIRALPAK ZWIX(+) and CHIRALPAK ZWIX(-). Daicel Chiral Technologies. [Link]

  • Advanced Tool for Chiral Separations of Anionic and Zwitterionic Compounds: Supercritical Fluid Chromatography. Analytical Chemistry.[Link]

Validation

FT-IR spectroscopy analysis of (R)-4-Methylmorpholine-2-carboxylic acid

FT-IR Spectroscopic Profiling of (R)-4-Methylmorpholine-2-carboxylic Acid: A Comparative Analytical Guide Structural Context & Spectroscopic Rationale In the development of complex active pharmaceutical ingredients (APIs...

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Author: BenchChem Technical Support Team. Date: April 2026

FT-IR Spectroscopic Profiling of (R)-4-Methylmorpholine-2-carboxylic Acid: A Comparative Analytical Guide

Structural Context & Spectroscopic Rationale

In the development of complex active pharmaceutical ingredients (APIs), the chiral building block (R)-4-Methylmorpholine-2-carboxylic acid (CAS: 2165351-89-1)[1] is frequently utilized. Before proceeding with downstream coupling reactions, it is critical to verify the compound's structural integrity. Specifically, analysts must confirm the presence of the N-methyl group and distinguish the target from common process alternatives or precursors, such as the unmethylated Morpholine-2-carboxylic acid or the protected N-Boc-morpholine-2-carboxylic acid.

Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive method for this verification. By analyzing the unique vibrational modes of the morpholine ring and its substituents, researchers can establish a definitive structural profile and prevent costly downstream synthesis failures[2].

Comparative FT-IR Analysis: Target vs. Alternatives

The morpholine ring itself provides a highly conserved spectroscopic signature. The asymmetric stretching of the ether linkage (C-O-C) within the ring consistently appears in the fingerprint region between 1104 and 1148 cm⁻¹[3]. Additionally, the C-H asymmetric stretching vibrations of the morpholine ring's methylene groups are typically observed around 3065 cm⁻¹[4].

Differentiating (R)-4-Methylmorpholine-2-carboxylic acid from its alternatives relies entirely on the functional groups attached to the nitrogen atom:

  • Target ((R)-4-Methylmorpholine-2-carboxylic acid): The tertiary amine structure means the N-H bond is absent. Instead, the N-methyl group introduces a specific symmetric C-H stretching vibration near 2800 cm⁻¹.

  • Alternative 1 (Morpholine-2-carboxylic acid): As a secondary amine, this unmethylated precursor exhibits a sharp, distinct N-H stretching band around 3300 cm⁻¹.

  • Alternative 2 (N-Boc-morpholine-2-carboxylic acid): The addition of the tert-butyloxycarbonyl (Boc) protecting group eliminates the N-H stretch but introduces a massive carbamate C=O stretch (~1680–1695 cm⁻¹) and a highly diagnostic t-butyl C-H bending doublet at 1390 and 1365 cm⁻¹.

Table 1: Quantitative FT-IR Spectral Comparison

Vibrational Mode(R)-4-Methylmorpholine-2-carboxylic acidMorpholine-2-carboxylic acidN-Boc-morpholine-2-carboxylic acid
O-H Stretch (Acid) ~2500–3000 cm⁻¹ (broad)~2500–3000 cm⁻¹ (broad)~2500–3000 cm⁻¹ (broad)
N-H Stretch (Amine) Absent ~3300 cm⁻¹ (sharp)Absent
C-H Stretch (N-CH₃) ~2800–2820 cm⁻¹AbsentAbsent
C=O Stretch (Acid) ~1710 cm⁻¹~1715 cm⁻¹~1715 cm⁻¹
C=O Stretch (Boc) AbsentAbsent~1680–1695 cm⁻¹ (strong)
C-O-C Stretch (Ring) ~1110 cm⁻¹~1110 cm⁻¹~1110 cm⁻¹
C-H Bend (t-Butyl) AbsentAbsent~1390, 1365 cm⁻¹ (doublet)

Experimental Methodology: Self-Validating ATR-FTIR Protocol

Causality of Experimental Choice: Carboxylic acids and amine derivatives are highly hygroscopic. If the traditional KBr pellet method is used, the KBr matrix will absorb atmospheric moisture during grinding, introducing a broad O-H stretching artifact at 3400 cm⁻¹. Because differentiating the target from Alternative 1 relies on observing the absence of an N-H stretch at ~3300 cm⁻¹, moisture interference is a critical point of failure. Attenuated Total Reflectance (ATR) FT-IR eliminates the need for a hygroscopic matrix, ensuring that the absence of a 3300 cm⁻¹ peak definitively proves complete N-alkylation.

Step-by-Step Workflow:

  • System Initialization & Background: Clean the diamond ATR crystal with MS-grade isopropanol and allow it to evaporate completely. Collect a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution to map and subsequently subtract ambient CO₂ and water vapor.

  • Sample Application: Transfer 1–2 mg of neat, solid (R)-4-Methylmorpholine-2-carboxylic acid directly onto the center of the ATR crystal. No grinding or dilution is required.

  • Pressure Application: Lower the ATR anvil and apply consistent pressure. Mechanistic note: Intimate contact between the solid crystal lattice and the ATR diamond is required to ensure the evanescent wave penetrates the sample uniformly, preventing baseline drift and optimizing the signal-to-noise ratio.

  • Data Acquisition: Scan the sample from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

  • Post-Processing (Self-Validation): Apply an ATR correction algorithm to the raw data. Because the depth of penetration of the evanescent wave is wavelength-dependent (penetrating deeper at lower wavenumbers), this mathematical correction normalizes the peak intensities, allowing direct comparison with standard transmission libraries.

Diagnostic Workflow Visualization

The following decision tree illustrates the logical progression for identifying the correct morpholine derivative based on the acquired ATR-FTIR data.

FTIR_Workflow Start Sample Prep: (R)-4-Methylmorpholine-2-carboxylic acid ATR ATR-FTIR Data Acquisition (4000 - 400 cm⁻¹) Start->ATR Decision1 Is N-H stretch present (~3300 cm⁻¹)? ATR->Decision1 Alt1 Identify as: Morpholine-2-carboxylic acid Decision1->Alt1 Yes Decision2 Is t-Butyl doublet present (~1390, 1365 cm⁻¹)? Decision1->Decision2 No Alt2 Identify as: N-Boc-morpholine-2-carboxylic acid Decision2->Alt2 Yes Target Confirm Target: N-CH₃ stretch (~2800 cm⁻¹) C-O-C stretch (~1110 cm⁻¹) Decision2->Target No

Decision tree for FT-IR identification of morpholine-2-carboxylic acid derivatives.

References

  • FT-IR Spectroscopic Characterization of Morpholine-4-carbodithioate: A Technical Guide Source: Benchchem URL:3

  • The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate Source: ResearchGate URL:4

  • A Comparative Guide to the FT-IR Spectrum of 4-(4-Morpholinyl)phthalonitrile Source: Benchchem URL:2

  • 72359-96-7,8-Chlorooctanal-AccelaChem (Compound Analog & CAS Verification) Source: AccelaChem URL:1

Sources

Safety & Regulatory Compliance

Safety

(R)-4-Methylmorpholine-2-carboxylic acid proper disposal procedures

As a Senior Application Scientist, I frequently consult on the safe integration of chiral building blocks like (R)-4-Methylmorpholine-2-carboxylic acid into drug discovery workflows. While its utility in synthesizing com...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult on the safe integration of chiral building blocks like (R)-4-Methylmorpholine-2-carboxylic acid into drug discovery workflows. While its utility in synthesizing complex active pharmaceutical ingredients (APIs) is well-documented, its dual functional groups—a tertiary amine and a carboxylic acid—require precise, causality-driven waste management strategies.

Improper disposal of zwitterionic compounds can lead to unexpected exothermic reactions in waste carboys or environmental contamination. The following guide provides a self-validating, step-by-step operational framework for the safe handling and disposal of (R)-4-Methylmorpholine-2-carboxylic acid.

Physicochemical Hazard Profile & Causality

To design an effective disposal protocol, we must first understand why the chemical behaves the way it does. (R)-4-Methylmorpholine-2-carboxylic acid contains both a basic morpholine nitrogen and an acidic carboxylate group. This structural duality means it can act as a weak buffer in solution, but it also poses specific reactivity risks if commingled with incompatible waste streams.

Table 1: Physicochemical Properties & Waste Classification Data

PropertyValueOperational Implication
Chemical Name (R)-4-Methylmorpholine-2-carboxylic acidChiral amino acid derivative; requires standard non-halogenated organic waste handling.
CAS Number 1[1]Unique identifier required for accurate hazardous waste manifest documentation.
Molecular Formula C6H11NO3Contains only C, H, N, and O. Must be segregated from halogenated waste to optimize incineration efficiency.
Functional Groups Tertiary Amine, Carboxylic AcidZwitterionic. Mixing organic acids and amines with strong oxidizers or concentrated acids can generate dangerous2[2].
Solubility Water SolubleHigh mobility in groundwater. Strict prohibition against 3[3].
EPA Waste Code Varies (Potentially D002)If aqueous waste pH is < 2 or > 12.5, it is classified as a . Otherwise, manage as standard hazardous chemical waste.

Disposal Decision Matrix

The following workflow dictates the immediate operational response based on the physical state of the generated waste.

G Start (R)-4-Methylmorpholine- 2-carboxylic acid Waste Type Identify Waste State Start->Type Solid Solid / Powder Type->Solid Liquid Aqueous / Solvent Type->Liquid Spill Accidental Spill Type->Spill Solid_Disp HDPE Container (Solid Waste) Solid->Solid_Disp Liquid_Disp pH Check & Non-Halogenated Bin Liquid->Liquid_Disp Spill_Disp Inert Absorbent (Silica/Sand) Spill->Spill_Disp Final Licensed Waste Carrier Solid_Disp->Final Liquid_Disp->Final Spill_Disp->Final

Decision matrix for (R)-4-Methylmorpholine-2-carboxylic acid waste segregation and disposal.

Standard Operating Procedures (SOPs)

Protocol A: Routine Laboratory Waste Segregation

Causality Focus: Preventing incompatible chemical reactions in satellite accumulation areas.

  • Characterize the Waste Stream : Determine if the waste is a solid residue (e.g., contaminated weighing paper, empty vials) or a liquid solution (aqueous or organic solvent).

  • pH Verification (Liquid Waste Only) : Before adding aqueous waste to a commingled carboy, measure the pH. Because this compound can alter the pH of a solution, any bulk waste dropping below pH 2 or rising above pH 12.5 must be strictly segregated and labeled as an.

  • Segregation & Transfer :

    • Solid Waste : Place all contaminated consumables into a chemically compatible High-Density Polyethylene (HDPE) solid waste bin.

    • Liquid Waste : Transfer to a "Non-Halogenated Organic Waste" carboy. Critical : Ensure the carboy contains no strong oxidizers (e.g., peroxides, nitrates), as 2 with these agents, releasing heat and nitrogen gas[2].

  • Self-Validation Check : After transferring liquid waste, briefly palpate the exterior of the waste carboy (with gloved hands). The temperature must remain ambient. Any localized heating indicates an incompatible acid-base or redox reaction; if detected, immediately vent the carboy in a fume hood and notify EHS.

  • Final Disposal : Ensure the product is collected by 4[4].

Protocol B: Emergency Spill Containment and Recovery

Causality Focus: Mitigating environmental mobility and preventing secondary ignition hazards.

  • Isolation and PPE : Immediately isolate the spill area. Personnel must don chemical splash goggles, nitrile gloves, and a standard lab coat. If the spill involves a fine powder, an N95 or P100 respirator is required to prevent inhalation of irritating dust.

  • Containment : Because the compound is highly water-soluble, it has significant 3[3]. Immediately block any nearby floor drains.

  • Absorption Strategy :

    • For Liquid Spills : Cover the spill with an 4 such as silica gel, dry sand, or vermiculite[4]. Do not use combustible absorbents like sawdust or paper towels, as the organic acid/amine content can pose a fire risk if trace oxidizers are present on the floor.

    • For Solid Spills : Carefully sweep up the powder using spark-proof tools to avoid generating static electricity or aerosolizing the dust.

  • Collection : Transfer the absorbed mixture into an airtight, chemically compatible container (e.g., a wide-mouth HDPE jar).

  • Self-Validation Check : Wash the spill surface with water and a mild detergent. Use a pH test strip on the final rinsate to ensure the surface has returned to a neutral pH (6.5–7.5) before removing PPE and reopening the area.

Regulatory Alignment & Container Decontamination

Under EPA Resource Conservation and Recovery Act (RCRA) guidelines, chemical containers that previously held (R)-4-Methylmorpholine-2-carboxylic acid cannot simply be thrown into the municipal trash.

To transition a container from "hazardous waste" to standard solid waste, it must be rendered "RCRA-empty." The container must be5 or a suitable solvent[5]. The rinsate generated from this process is considered hazardous waste and must be collected in the non-halogenated liquid waste carboy. Only after triple-rinsing and air-drying can the empty container be disposed of in conventional laboratory glass/plastic recycling bins.

References

  • (R)-4-Methylmorpholine-2-carboxylic Acid Product Information | AccelaChem |[Link]

  • Identification and Listing of Hazardous Waste: Characteristic of Corrosivity | EPA NEPIS | [Link]

  • Safety Data Sheet - Morpholine | PA Department of Environmental Protection | [Link]

  • Hazardous Waste Disposal Procedures | Environmental Health and Safety, University of Chicago | [Link]

  • Characteristic Hazardous Waste | ERG Environmental |[Link]

Sources

Handling

Personal protective equipment for handling (R)-4-Methylmorpholine-2-carboxylic acid

Advanced Safety and Operational Guide for Handling (R)-4-Methylmorpholine-2-carboxylic Acid Executive Summary (R)-4-Methylmorpholine-2-carboxylic acid is a highly specialized chiral intermediate, frequently utilized in t...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Operational Guide for Handling (R)-4-Methylmorpholine-2-carboxylic Acid

Executive Summary

(R)-4-Methylmorpholine-2-carboxylic acid is a highly specialized chiral intermediate, frequently utilized in the synthesis of muscarinic acetylcholine receptor ligands and other advanced pharmaceutical compounds [5]. Due to its specific hazard profile—acting primarily as an irritant to the skin, eyes, and respiratory tract—strict adherence to Personal Protective Equipment (PPE) standards and operational protocols is non-negotiable. This guide provides drug development professionals and laboratory scientists with a self-validating, mechanistic approach to handling, storing, and disposing of this reagent safely.

Chemical Identity & Hazard Profile

Before establishing a PPE protocol, it is essential to understand the physicochemical properties and inherent hazards of the compound. The (R)-enantiomer shares the primary hazard profile of its racemate[1, 4, 6].

Table 1: Physicochemical Properties

PropertyValue
Chemical Name (R)-4-Methylmorpholine-2-carboxylic acid
CAS Number 2165351-89-1 (R-enantiomer) [6] / 842949-48-8 (Racemate) [1]
Molecular Formula C6H11NO3
Molecular Weight 145.16 g/mol [2]
Physical Form Solid (Powder) [1]
Storage Temperature Sealed in dry, 2-8°C (Cold-chain recommended) [1, 3]

Table 2: GHS Hazard Classification [1, 4]

Hazard CodeHazard StatementMechanistic Implication for Handling
H302 Harmful if swallowedMandates strict lab hygiene; no eating/drinking in the workspace.
H315 Causes skin irritationRequires barrier protection (gloves, lab coat) to prevent dermal contact.
H319 Causes serious eye irritationNecessitates tight-fitting safety goggles to block dust particulates.
H335 May cause respiratory irritationDictates the use of local exhaust ventilation to capture airborne dust.

Mechanistic Approach to PPE Selection

As an application scientist, you must view PPE not as a checklist, but as a mechanistic barrier designed to interrupt specific chemical exposure pathways.

  • Eye/Face Protection: Use tight-fitting chemical safety goggles (compliant with EN166 or ANSI Z87.1).

    • Causality: The compound is a solid powder that can easily aerosolize during weighing. If particulates contact the ocular mucosa, the acidic nature of the carboxylic acid group induces rapid, severe irritation (H319)[1, 4].

  • Hand Protection: Nitrile gloves (minimum thickness: 0.11 mm) are required.

    • Causality: Nitrile provides an excellent chemical barrier against polar organic molecules. Because the compound causes skin irritation (H315), gloves must be inspected for micro-tears prior to use. Double-gloving is recommended during spill cleanup.

  • Respiratory Protection: Handling must occur within a certified Chemical Fume Hood or Class II Biological Safety Cabinet.

    • Causality: The primary risk of exposure is the inhalation of fine crystalline dust, which triggers respiratory tract irritation (H335) [4]. If local exhaust ventilation is unavailable, an N95 or P100 particulate respirator is mandatory.

  • Body Protection: A standard 100% cotton or flame-resistant laboratory coat with knit cuffs.

    • Causality: Knit cuffs prevent the accidental dragging of sleeves through powdered reagent, minimizing the risk of secondary transfer to the skin.

Operational Handling Protocol

The following step-by-step methodology ensures a self-validating workflow where each step confirms the safety of the next.

Step 1: Pre-Operational Validation

  • Verify that the chemical fume hood has a minimum face velocity of 0.5 m/s (100 fpm).

  • Don all required PPE (Goggles, Nitrile Gloves, Lab Coat).

  • Inspect the primary container for damage or moisture ingress before opening.

Step 2: Weighing and Transfer

  • Place an anti-static weighing boat on the analytical balance inside the fume hood. (Reasoning: Static electricity can cause the dry powder to repel and aerosolize).

  • Use a grounded micro-spatula to transfer the solid (R)-4-Methylmorpholine-2-carboxylic acid [1].

  • Seal the primary container immediately after use to prevent ambient moisture absorption, which can degrade the reagent.

Step 3: Solubilization

  • Slowly add the designated solvent (e.g., DMF or DCM) to the weighing boat or reaction vessel[5].

  • Agitate gently. Avoid vigorous vortexing until the powder is fully wetted to prevent aerosolization.

Step 4: Storage and Decontamination

  • Return the sealed primary container to a desiccated environment at 2-8°C. Cold-chain storage preserves enantiomeric purity and prevents degradation[1, 3].

  • Wipe down the balance and fume hood surface with a damp paper towel (using 70% ethanol or water) to capture any microscopic dust.

Spill Response & Disposal Plan

In the event of an accidental release, follow this procedural logic to mitigate exposure and prevent airborne contamination.

SpillResponse Start Spill Detected: (R)-4-Methylmorpholine-2-carboxylic acid Assess Assess Spill Size & Verify Fume Hood Operation Start->Assess Evacuate Isolate Area & Prevent Drafts Assess->Evacuate Dampen Cover with Damp Absorbent (Prevents Dust Aerosolization) Evacuate->Dampen Collect Mechanically Collect (Do NOT Dry Sweep) Dampen->Collect Dispose Transfer to Hazardous Waste Container Collect->Dispose

Caption: Step-by-step logical workflow for solid chemical spill containment and disposal.

Spill Cleanup Methodology:

  • Isolation: Immediately restrict access to the spill area. Do not walk through the spilled powder.

  • Containment (No Dry Sweeping): Never use a broom or dry brush, as this will aerosolize the H335-classified dust [4]. Instead, gently cover the spill with damp absorbent paper towels.

  • Collection: Use a plastic scoop or spatula to lift the dampened material and the paper towels together.

  • Disposal: Place the collected waste into a compatible, sealable hazardous waste container (e.g., a high-density polyethylene bucket). Label it clearly as "Hazardous Solid Waste: (R)-4-Methylmorpholine-2-carboxylic acid."

  • Final Decontamination: Wash the spill area thoroughly with soap and water to remove any residual acidic residue, ensuring the pH of the surface returns to neutral. Dispose of all contaminated PPE as hazardous waste [4].

References

  • Title: 4-Methylmorpholine-2-carboxylic acid | 842949-48-8 - Sigma-Aldrich Source: sigmaaldrich.com URL:

  • Title: 842949-48-8 4-methylmorpholine-2-carboxylic acid - Echemi Source: echemi.com URL: 1

  • Title: 842949-48-8|4-Methylmorpholine-2-carboxylic acid|BLD Pharm Source: bldpharm.com URL: 2

  • Title: Safety Data Sheet - CymitQuimica Source: cymitquimica.com URL: 3

  • Title: Enhanced arecoline derivatives as muscarinic acetylcholine receptor M1 ligands for potential application as PET radiotracers Source: researchgate.net URL: 4

  • Title: 47448-66-8,3-[(1-Benzyl-3-indazolyl)oxy]-N,N-diethyl-1-propanamine-AccelaChem Source: accelachem.com URL: 5

Sources

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